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Core Science & Biosynthesis

Foundational

Technical Guide: Scalable Synthesis of 2-Amino-N-methyl-5-nitrobenzamide

This guide outlines the synthesis of 2-amino-N-methyl-5-nitrobenzamide (CAS 1250225-75-2), a critical intermediate in the development of PARP inhibitors, antiviral agents, and kinase inhibitors. Executive Summary & Molec...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the synthesis of 2-amino-N-methyl-5-nitrobenzamide (CAS 1250225-75-2), a critical intermediate in the development of PARP inhibitors, antiviral agents, and kinase inhibitors.

Executive Summary & Molecule Profile

The synthesis of 2-amino-N-methyl-5-nitrobenzamide requires precise regiochemical control to distinguish between the C-1 amide and the C-2 amine. Traditional direct amidation of 2-amino-5-nitrobenzoic acid often suffers from chemoselectivity issues (self-coupling) or requires extensive protecting group strategies.

This guide details the Isatoic Anhydride Route , widely regarded as the "Gold Standard" for its atom economy, absence of coupling reagents, and simplified workup.[1]

Property Data
Chemical Name 2-amino-N-methyl-5-nitrobenzamide
CAS Number 1250225-75-2
Molecular Formula C₈H₉N₃O₃
Molecular Weight 195.18 g/mol
Core Moiety Anthranilamide (Nitro-substituted)
Key Application Intermediate for PARP-1 inhibitors and anti-infectives

Retrosynthetic Analysis

The most logical disconnection involves the amide bond.[1] However, rather than disconnecting to the free acid and amine, we utilize the 5-nitroisatoic anhydride scaffold.[1] This cyclic anhydride serves as a "masked" anthranilic acid that is pre-activated towards nucleophiles but protected against self-polymerization.[1]

Retrosynthesis Target 2-Amino-N-methyl-5-nitrobenzamide (Target) Anhydride 5-Nitroisatoic Anhydride (Key Intermediate) Anhydride->Target Ring Opening (+ MeNH2) Precursor 2-Amino-5-nitrobenzoic Acid Precursor->Anhydride Phosgenation (Triphosgene/BTC)

Figure 1: Retrosynthetic tree highlighting the efficient disconnection to the isatoic anhydride precursor.

Primary Synthesis Pathway: The Isatoic Anhydride Route

This pathway leverages the high electrophilicity of the anhydride carbonyl.[1] Reaction with methylamine triggers a nucleophilic attack, ring opening, and spontaneous decarboxylation to yield the target amide in a single step.[1]

Reaction Mechanism[1][2][3][4][5][6]
  • Nucleophilic Attack: Methylamine attacks the C-4 carbonyl of the isatoic anhydride.[1]

  • Ring Opening: The tetrahedral intermediate collapses, breaking the carbamate linkage.[1]

  • Decarboxylation: The resulting carbamic acid is unstable and spontaneously loses CO₂, driving the reaction to completion and revealing the free aniline amine.[1]

Mechanism Step1 5-Nitroisatoic Anhydride Inter Tetrahedral Intermediate Step1->Inter Nucleophilic Attack Reagent Methylamine (MeNH2) Reagent->Inter Product 2-Amino-N-methyl- 5-nitrobenzamide Inter->Product Ring Opening & Decarboxylation Byprod CO2 (Gas) Inter->Byprod

Figure 2: Mechanistic flow of the aminolysis reaction.

Detailed Experimental Protocol

Scale: 10.0 g Batch Est. Yield: 85–92%[1]

Reagents:

  • 5-Nitroisatoic anhydride (CAS 4693-01-0): 10.0 g (48.0 mmol)

  • Methylamine (33% wt. in ethanol or 40% aq.): 6.0 g (approx.[1] 1.2–1.5 eq)

  • Solvent: Ethanol (absolute) or DMF (if solubility is an issue)[1]

  • Base (Optional): Triethylamine (0.1 eq) - usually not required due to amine basicity.

Step-by-Step Procedure:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser (vented to a fume hood for CO₂ release), suspend 5-nitroisatoic anhydride (10.0 g) in Ethanol (100 mL) .

  • Addition: Cool the suspension to 0–5°C using an ice bath. Slowly add the Methylamine solution dropwise over 15 minutes. Note: The reaction is exothermic; control the rate to prevent temperature spikes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3–5 hours.

    • Observation: The suspension will gradually clear as the anhydride reacts, followed by the potential precipitation of the product.[1] Evolution of CO₂ gas bubbles will be observed.[1]

  • Completion Check: Monitor by TLC (Ethyl Acetate/Hexane 1:1) or HPLC.[1] The starting anhydride spot should disappear.[1]

  • Workup:

    • If solid precipitates:[1][2] Cool to 0°C, filter the solid, and wash with cold ethanol (2 x 10 mL).

    • If solution remains clear: Concentrate the solvent to ~20% volume under reduced pressure, then pour into Ice Water (200 mL) . Stir vigorously for 30 minutes to precipitate the product.

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[1][2][3] Dry in a vacuum oven at 50°C for 12 hours.

Key Process Parameters
ParameterOptimal RangeImpact of Deviation
Temperature 20°C – 45°C>60°C may cause dimerization or side reactions.[1]
Stoichiometry 1.1 – 1.5 eq MeNH₂Excess amine ensures complete conversion; too much complicates workup.[1]
Solvent Ethanol, DMF, DMAcProtic solvents (EtOH) accelerate the proton transfer steps.[1]

Alternative Pathway: Acid Chloride (Not Recommended)

While theoretically possible, converting 2-amino-5-nitrobenzoic acid to its acid chloride using SOCl₂ is risky. The free amino group is nucleophilic and will react with the acid chloride to form stable dimers or polymers (self-condensation).[1]

  • Mitigation: This route requires N-protection (e.g., acetylation) -> Acid Chloride formation -> Amidation -> Deprotection. This adds two unnecessary steps compared to the Isatoic Anhydride route.

Analytical Characterization

To validate the synthesized compound, compare analytical data against these expected values:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.6–8.8 (d, 1H, Ar-H, C6 position)

    • δ 8.4–8.5 (br q, 1H, NH -Me amide)

    • δ 8.0–8.1 (dd, 1H, Ar-H, C4 position)

    • δ 7.8 (br s, 2H, Ar-NH₂ , exchangeable)

    • δ 6.7–6.8 (d, 1H, Ar-H, C3 position)

    • δ 2.7–2.8 (d, 3H, N-CH₃ )

  • Mass Spectrometry (ESI):

    • Calculated [M+H]⁺: 196.18

    • Observed [M+H]⁺: 196.2[1]

  • Appearance: Yellow to orange crystalline solid.[1]

Safety & Handling

  • Nitro Compounds: While this specific amide is stable, nitro-aromatics can be energetic.[1] Avoid heating dry solids above 200°C.[1]

  • CO₂ Evolution: The reaction releases carbon dioxide.[1][4] Ensure reaction vessels are not sealed tight; use a bubbler or vented line.

  • Methylamine: Toxic and volatile.[1] Handle in a well-ventilated fume hood.

References

  • Synthesis of Anthranilamides via Isatoic Anhydride

    • Staiger, R. P., & Wagner, E. C. (1953).[1][4] Isatoic Anhydride. IV. Reactions with Various Nucleophiles. Journal of Organic Chemistry.[1]

    • (Canonical reference for isatoic anhydride chemistry).[1]

  • Isatoic Anhydride as a Reagent

    • Coppola, G. M. (1980).[1] The Chemistry of Isatoic Anhydride. Synthesis.[1][4][2][5][6][7]

    • [1]

  • Compound Data (2-Amino-5-nitrobenzamide derivatives)

    • National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 97665, 2-Amino-5-nitrobenzamide.

    • [1]

Sources

Exploratory

Physicochemical and Structural Profiling of 2-Amino-N-methyl-5-nitrobenzamide: A Technical Guide for Drug Development

Executive Summary 2-Amino-N-methyl-5-nitrobenzamide (CAS: 1250225-75-2) is a highly functionalized, poly-substituted aromatic building block extensively utilized in medicinal chemistry and the synthesis of complex hetero...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-N-methyl-5-nitrobenzamide (CAS: 1250225-75-2) is a highly functionalized, poly-substituted aromatic building block extensively utilized in medicinal chemistry and the synthesis of complex heterocyclic pharmacophores[1]. Featuring a precise ortho-relationship between a primary amine and an N-methylcarboxamide group, coupled with a para-nitro substituent, this molecule presents a unique electronic landscape. This whitepaper dissects its physicochemical properties, thermodynamic behavior, and synthetic utility, providing drug development professionals with actionable, field-proven methodologies for handling and characterizing this intermediate.

Structural and Electronic Architecture

The physicochemical behavior of 2-amino-N-methyl-5-nitrobenzamide is entirely dictated by its "push-pull" conjugated system and its capacity for intramolecular hydrogen bonding[2].

  • Electronic Delocalization (The Push-Pull Effect): The primary amine at the 2-position acts as a strong electron-donating group (+M effect), while the nitro group at the 5-position acts as a potent electron-withdrawing group (-M, -I effects). Because these groups are para to one another, the lone pair of the amine nitrogen is extensively delocalized across the aromatic

    
    -system toward the nitro oxygen atoms.
    
  • Causality in Basicity: This extreme delocalization drastically reduces the electron density localized on the amine nitrogen. Consequently, the basicity of the amine is severely attenuated compared to unsubstituted aniline, resulting in a significantly depressed

    
    .
    
  • Planarity and Lattice Energy: The molecule readily forms an intramolecular hydrogen bond between the hydrogen of the 2-amino group and the carbonyl oxygen of the adjacent amide. This locks the molecule into a rigid, planar conformation, which facilitates tight molecular packing in the solid state. This high crystal lattice energy is the primary causal factor for its relatively poor aqueous solubility.

Quantitative Physicochemical Data

To facilitate formulation and synthetic planning, the core physicochemical parameters of 2-amino-N-methyl-5-nitrobenzamide are summarized below.

PropertyValue / EstimateAnalytical Method / Remarks
CAS Number 1250225-75-2Standard Registry[3]
Molecular Formula

Elemental Analysis
Molecular Weight 195.18 g/mol Mass Spectrometry (ESI+)[2]
LogP (Octanol/Water) ~1.4 - 1.8Shake-flask / RP-HPLC estimation

(Aniline

)
~1.5 - 2.0UV-Metric Titration
Topological Polar Surface Area (TPSA) 98.8 ŲCalculated (2D structure)
H-Bond Donors / Acceptors 2 / 4Structural derivation

Experimental Protocols: Self-Validating Characterization

As a Senior Application Scientist, I mandate that physicochemical characterization protocols must be self-validating to ensure data integrity. Below are the optimized workflows for evaluating this compound.

Protocol A: UV-Metric Determination

Because the "push-pull" chromophore is highly sensitive to the protonation state of the amine, UV-metric titration is vastly superior to potentiometric titration for this specific compound.

  • Preparation: Prepare a 50 µM stock solution of 2-amino-N-methyl-5-nitrobenzamide in a co-solvent system (e.g., 2% DMSO in highly purified water) to ensure complete dissolution.

  • Titration: Use an automated UV-titrator. Titrate from pH 0.5 to pH 5.0 using standardized 0.1 M HCl and 0.1 M NaOH.

  • Spectral Acquisition: Record UV-Vis spectra (200–450 nm) at intervals of 0.2 pH units.

  • Self-Validation Check (Isosbestic Points): Overlay the spectra. You must observe sharp, well-defined isosbestic points. The presence of an isosbestic point mathematically validates that the system is a simple binary equilibrium (protonated

    
     unprotonated) and confirms that no compound degradation (such as amide hydrolysis) occurred during the acidic phase of the assay.
    
  • Data Processing: Extract the absorbance at the

    
     of the unprotonated species and plot against pH. Fit to the Henderson-Hasselbalch equation to derive the 
    
    
    
    .
Protocol B: Thermodynamic Solubility Profiling

Kinetic solubility assays (solvent-shift methods) will overestimate the solubility of this compound due to its propensity to form supersaturated solutions. A thermodynamic approach is required.

  • Equilibration: Add an excess of solid 2-amino-N-methyl-5-nitrobenzamide (approx. 5 mg) to 1 mL of target buffer (e.g., pH 1.2 simulated gastric fluid and pH 7.4 phosphate buffer).

  • Agitation: Shake at 300 RPM at exactly 37.0°C for 24 hours.

  • Phase Separation: Centrifuge the suspension at 15,000 x g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter. Discard the first 200 µL of filtrate to account for non-specific binding to the filter membrane.

  • Quantification: Dilute the filtrate and quantify via RP-HPLC-UV against a validated standard curve.

  • Self-Validation Check (Solid-Phase Analysis): Recover the remaining solid pellet and analyze it via X-Ray Powder Diffraction (XRPD). This confirms that the crystal form has not undergone an unexpected polymorphic transition or salt-disproportionation during the 24-hour aqueous equilibration.

Synthetic Utility: Quinazolinone Pharmacophore Generation

The primary industrial application of 2-amino-N-methyl-5-nitrobenzamide is its use as a precursor for generating functionalized quinazolinones—a privileged scaffold in oncology and CNS drug discovery[4]. The ortho-relationship of the nucleophilic amine and the electrophilic/nucleophilic amide creates a perfect geometry for tandem condensation-cyclization reactions.

G A 2-Amino-N-methyl-5-nitrobenzamide (Starting Material) C Imine / Aminal Intermediate (Nucleophilic Attack) A->C + Reagent B Electrophilic Activation (Orthoester / Aldehyde) B->C Catalysis D Intramolecular Cyclization (Amide N-attack) C->D - H2O / ROH E 3-Methyl-6-nitroquinazolin-4(3H)-one (Pharmacophore Core) D->E Oxidation / Rearrangement

Fig 1: Reaction pathway for the cyclization of 2-amino-N-methyl-5-nitrobenzamide to quinazolinones.
Mechanistic Causality in Cyclization

Despite the reduced nucleophilicity of the 2-amino group (due to the para-nitro group), it remains the most kinetically accessible nucleophile in the molecule. Upon reaction with an activated electrophile (such as an orthoester or a Pd-catalyzed aryl-aldehyde system), the primary amine attacks to form an intermediate imine or aminal. Subsequently, the secondary nitrogen of the N-methylcarboxamide acts as an internal nucleophile, attacking the newly formed electrophilic carbon to close the pyrimidine ring. The resulting 3-methyl-6-nitroquinazolin-4(3H)-one core can then be further derivatized via nitro-reduction to access a wide array of biologically active libraries[4].

References

  • AA Blocks. (2025). Product Index - AA Blocks: 1250225-75-2. Retrieved from[Link]

  • Molaid / 摩熵化学. (2020). 2-amino-N-methyl-5-nitro-benzamide. Retrieved from[Link]

Sources

Foundational

2-amino-N-methyl-5-nitrobenzamide CAS number 1250225-75-2

An In-Depth Technical Guide to 2-Amino-N-methyl-5-nitrobenzamide (CAS 1250225-75-2) in Medicinal Chemistry Executive Summary In the landscape of modern drug discovery, the rational design of targeted therapeutics relies...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Amino-N-methyl-5-nitrobenzamide (CAS 1250225-75-2) in Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, the rational design of targeted therapeutics relies heavily on privileged scaffolds—molecular frameworks that consistently demonstrate high-affinity binding to biological targets. 2-Amino-N-methyl-5-nitrobenzamide (CAS: 1250225-75-2) is a highly versatile, tri-functionalized building block[1]. As a Senior Application Scientist, I frequently leverage this intermediate in the synthesis of benzimidazole and quinazolinone-based libraries, particularly for the development of Poly(ADP-ribose) polymerase (PARP) inhibitors and kinase hinge-binding motifs[2].

This whitepaper dissects the mechanistic utility of this compound, detailing its physicochemical profile, its role in pharmacophore mapping, and self-validating synthetic protocols for its downstream functionalization.

Physicochemical Profiling & Structural Rationale

Before deploying any intermediate in a multi-step synthesis, it is critical to understand its physicochemical parameters and the causality behind its structural design.

Table 1: Physicochemical Properties
ParameterValueAnalytical Significance
Chemical Name 2-amino-N-methyl-5-nitrobenzamideIUPAC nomenclature standard.
CAS Number 1250225-75-2Unique registry identifier[1].
Molecular Formula C8H9N3O3Determines exact mass for MS.
Molecular Weight 195.1754 g/mol Ideal low-MW starting material[1].
SMILES String CNC(=O)c1cc(ccc1N)[O-]Used for in silico docking studies.
Key Functional Groups Primary amine, N-methyl amide, NitroEnables orthogonal reactivity.
The Causality of the Scaffold

The architectural brilliance of 2-amino-N-methyl-5-nitrobenzamide lies in its trifunctional nature, which allows for highly controlled, sequential derivatization:

  • The N-Methyl Amide (The Anchor): Benzamides are classic mimics of the nicotinamide moiety of NAD+[3]. The N-methyl group is not merely a capping agent; it provides steric bulk that locks the amide bond into a specific rotameric conformation. This pre-organization is thermodynamically favorable for hydrogen bonding with the Gly/Ser residues in the catalytic pocket of PARP enzymes[2].

  • The 2-Amino Group (The Cyclization Vector): Positioned ortho to the amide, this nucleophilic primary amine is primed for condensation reactions. It allows the scaffold to be rapidly cyclized into benzimidazoles or quinazolinones, which are ubiquitous in kinase inhibitors.

  • The 5-Nitro Group (The Latent Handle): The strongly electron-withdrawing nitro group initially deactivates the aromatic ring, preventing unwanted electrophilic aromatic substitutions during early synthetic steps. Upon chemoselective reduction, it reveals a secondary nucleophilic vector (an aniline) that can be functionalized with solubilizing groups (e.g., piperazines) to optimize the drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Pharmacophore Core 2-amino-N-methyl-5-nitrobenzamide NMethyl N-Methyl Amide Group H-Bond Donor/Acceptor (Nicotinamide Pocket Mimic) Core->NMethyl Amino 2-Amino Group Nucleophilic Center (Enables Heterocycle Cyclization) Core->Amino Nitro 5-Nitro Group Electron Withdrawing (Reducible Handle for SAR) Core->Nitro Target1 PARP1/2 Enzymes NMethyl->Target1 Binds Target2 Kinase Hinge Region NMethyl->Target2 Binds

Caption: Pharmacophore mapping of 2-amino-N-methyl-5-nitrobenzamide to biological targets.

Experimental Methodologies & Protocols

To transform this building block into a bioactive scaffold, a two-step sequence is typically employed: chemoselective reduction followed by cyclization. The protocols below are designed as self-validating systems to ensure high fidelity and yield.

Protocol A: Chemoselective Reduction of the 5-Nitro Group

While Palladium on Carbon (Pd/C) with hydrogen gas is a standard reduction method, it can sometimes lead to the over-reduction of the aromatic ring or cleavage of sensitive functional groups introduced later. Therefore, a milder, highly chemoselective Iron/Ammonium Chloride (


) system is preferred[4].

Step-by-Step Procedure:

  • Preparation: Suspend 2-amino-N-methyl-5-nitrobenzamide (1.0 eq, 10 mmol) in a solvent mixture of Ethanol/Water (4:1 v/v, 50 mL).

  • Activation: Add Ammonium Chloride (

    
    , 5.0 eq) to the suspension. The mild acidity of 
    
    
    
    activates the iron powder without hydrolyzing the amide bond.
  • Reduction: Add Iron powder (Fe, 325 mesh, 5.0 eq) portion-wise at room temperature.

  • Heating: Elevate the temperature to 80°C and reflux for 2-3 hours.

  • Validation Checkpoint 1 (LC-MS): Sample the reaction mixture. The process is complete when the starting material peak (

    
     196 
    
    
    
    ) disappears, replaced entirely by the 2,5-diamino-N-methylbenzamide peak (
    
    
    166
    
    
    ).
  • Workup: Filter the hot mixture through a pad of Celite to remove iron oxides. Wash the Celite cake with hot ethanol. Concentrate the filtrate under reduced pressure to yield the diamine intermediate.

Protocol B: One-Pot Cyclization to a Benzimidazole Scaffold

The resulting diamine can be condensed with an aldehyde to form a substituted benzimidazole, a core structure in many antimicrobial and antineoplastic agents[4].

Step-by-Step Procedure:

  • Condensation: Dissolve the crude 2,5-diamino-N-methylbenzamide (1.0 eq) in N,N-Dimethylformamide (DMF, 20 mL). Add the desired aryl aldehyde (1.1 eq).

  • Oxidative Cyclization: Add Sodium Metabisulfite (

    
    , 1.2 eq) as an oxidative catalyst. This reagent facilitates the formation of the Schiff base and its subsequent oxidative ring closure.
    
  • Reaction: Stir the mixture at 120°C for 4 hours.

  • Validation Checkpoint 2 (NMR): Isolate a small aliquot. In

    
    -NMR, the disappearance of the aldehyde proton signal (
    
    
    
    9.5-10.0 ppm) and the primary amine protons, coupled with the appearance of the benzimidazole NH and core aromatic shifts, confirms cyclization.
  • Purification: Quench with ice water to precipitate the product. Filter, wash with water, and recrystallize from ethanol to obtain the pure N-methyl-1H-benzo[d]imidazole-5-carboxamide derivative.

SynthWorkflow A 2-amino-N-methyl-5-nitrobenzamide (CAS: 1250225-75-2) B Chemoselective Reduction (Fe/NH4Cl, EtOH/H2O, 80°C) A->B Step 1 C 2,5-diamino-N-methylbenzamide (m/z 166 [M+H]+) B->C D Oxidative Cyclization (Aryl Aldehyde, Na2S2O5, DMF) C->D Step 2 E Benzimidazole Core (Target Scaffold) D->E F Late-Stage Functionalization (SAR Optimization) E->F Step 3

Caption: Synthetic workflow from 2-amino-N-methyl-5-nitrobenzamide to functionalized benzimidazoles.

Analytical Quality Control (QC) Standards

To ensure the trustworthiness of the synthesized libraries, the intermediate and final products must pass rigorous QC:

  • Purity: Must be

    
     95% by High-Performance Liquid Chromatography (HPLC) using a UV detector at 254 nm.
    
  • Mass Spectrometry: Electrospray Ionization (ESI) must show the correct

    
     molecular ion peak to rule out incomplete reduction or side-product formation (e.g., azo/azoxy dimers which can occur if the nitro reduction is poorly controlled).
    
  • Moisture Content: Because benzamides can be hygroscopic, Karl Fischer titration is recommended before utilizing the compound in moisture-sensitive cross-coupling reactions.

References

  • AA Blocks. "Product Index - AA Blocks: 1250225-75-2. 2-amino-N-methyl-5-nitrobenzamide." aablocks.com. URL: [Link]

  • Zaremba, T., & Curtin, N. J. (2007). "PARP inhibitor development for systemic cancer targeting." Anticancer Agents in Medicinal Chemistry. URL: [Link]

  • Organic Chemistry Portal. "Benzimidazole synthesis." organic-chemistry.org. URL: [Link]

Sources

Exploratory

Molecular Architecture and Synthetic Methodologies of 2-Amino-N-methyl-5-nitrobenzamide: A Technical Guide for Drug Development

Executive Summary In modern medicinal chemistry, the ortho-aminobenzamide scaffold serves as a privileged pharmacophore, frequently acting as a foundational building block for kinase inhibitors, PARP inhibitors, and hist...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the ortho-aminobenzamide scaffold serves as a privileged pharmacophore, frequently acting as a foundational building block for kinase inhibitors, PARP inhibitors, and histone deacetylase (HDAC) modulators. 2-Amino-N-methyl-5-nitrobenzamide (CAS: 1250225-75-2) is a highly functionalized derivative within this class. As an application scientist, I approach this molecule not merely as a static structure, but as a dynamic system of electronic push-pull interactions. This whitepaper deconstructs its physicochemical properties, establishes a self-validating synthetic protocol, and maps its utility in rational drug design.

Molecular Architecture & Physicochemical Profiling

Understanding the reactivity and binding affinity of 2-amino-N-methyl-5-nitrobenzamide requires a deep dive into its electronic distribution. The strong electron-withdrawing nature of the 5-nitro group significantly reduces the electron density on the aromatic ring. This inductive and resonance-driven depletion diminishes the basicity and nucleophilicity of the 2-amino group, a critical causality that dictates our choice of synthetic pathways and subsequent functionalization strategies.

Quantitative Physicochemical Data

The following table summarizes the core molecular metrics critical for predictive modeling in drug development[1]:

PropertyValueClinical / Synthetic Relevance
Chemical Formula C₈H₉N₃O₃Defines atom economy in synthetic planning.
Molecular Weight 195.18 g/mol Low MW allows for extensive downstream elaboration (Lead-like).
Topological Polar Surface Area (TPSA) 98.26 ŲOptimal for oral bioavailability; suggests moderate membrane permeability[1].
LogP (Calculated) 0.5366Highly hydrophilic; requires lipophilic capping groups for CNS penetration[1].
H-Bond Donors / Acceptors 2 / 4Provides a dense network for target protein anchoring[1].
Rotatable Bonds 2High rigidity due to intramolecular H-bonding, lowering entropic penalty upon binding[1].

Synthetic Methodologies: The Isatoic Anhydride Route

Direct amidation of 2-amino-5-nitrobenzoic acid with methylamine is thermodynamically unfavorable. The use of standard peptide coupling reagents (e.g., EDC/HOBt) often results in poor atom economy, complex purification, and unwanted self-condensation due to the competing nucleophilicity of the primary amine.

To bypass this, we utilize the isatoic anhydride ring-opening methodology [2]. By starting with 5-nitroisatoic anhydride, we leverage the entropic driving force of carbon dioxide (CO₂) evolution. This ensures a unidirectional, high-yielding transformation that requires minimal purification[3][4].

Synthesis A 5-Nitroisatoic Anhydride C Tetrahedral Intermediate A->C Nucleophilic Attack B Methylamine (Nucleophile) B->C D 2-Amino-N-methyl- 5-nitrobenzamide C->D Decarboxylation E CO2 (Gas) C->E Byproduct

Fig 1: Nucleophilic ring-opening of 5-nitroisatoic anhydride by methylamine.

Step-by-Step Experimental Protocol (Self-Validating Workflow)

This protocol is designed with built-in In-Process Controls (IPCs) to ensure high-fidelity execution.

  • Substrate Preparation: Suspend 5-nitroisatoic anhydride (1.0 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert nitrogen atmosphere. Causality: THF provides partial solubility while the low temperature mitigates the exothermic nature of the subsequent nucleophilic attack.

  • Nucleophilic Addition: Dropwise addition of a 2.0 M solution of methylamine in THF (1.2 equivalents). Causality: Slow addition is critical. The reaction generates equimolar CO₂ gas[2]; rapid addition will cause violent effervescence and potential loss of containment.

  • Thermal Maturation: Remove the ice bath and allow the reaction to warm to ambient temperature (20-25 °C). Stir for 2–4 hours.

  • In-Process Control (IPC): Monitor via TLC (Eluent: 50% Ethyl Acetate in Hexanes). The disappearance of the highly UV-active anhydride spot and the emergence of a lower Rf product spot validates the completion of the ring-opening.

  • Aqueous Workup and Isolation: Concentrate the mixture under reduced pressure to remove THF. Triturate the resulting crude residue with cold distilled water. The product, 2-amino-N-methyl-5-nitrobenzamide, will precipitate as a solid due to its low aqueous solubility at cold temperatures. Filter and dry under vacuum.

Analytical Characterization (Self-Validating System)

A rigorous analytical suite is required to confirm structural integrity. Do not rely solely on mass spectrometry; the positional isomerism of the nitro group must be validated via NMR.

  • ¹H NMR (DMSO-d₆, 400 MHz): The defining feature is the highly deshielded aromatic proton at the C6 position (ortho to both the nitro and the amide groups), which will appear as a distinct doublet around

    
     8.6 ppm. The N-methyl group will manifest as a doublet near 
    
    
    
    2.8 ppm due to coupling with the adjacent amide proton. The primary amine (-NH₂) will present as a broad singlet integrating for two protons near
    
    
    7.8 ppm.
  • Infrared Spectroscopy (FT-IR): The success of the reaction is definitively proven by the disappearance of the dual anhydride C=O stretches (~1760 and 1720 cm⁻¹) and the appearance of a single sharp amide I band at ~1630 cm⁻¹, alongside robust N-H stretching bands at ~3400 and 3300 cm⁻¹.

Pharmacophoric Utility in Drug Design

The 2-amino-N-methylbenzamide motif is not a passive structural linker; it is an active participant in target binding. The proximity of the primary amine to the amide carbonyl facilitates a strong intramolecular hydrogen bond. This locks the molecule into a rigid, coplanar conformation, drastically reducing the entropic penalty upon entering a target protein's binding pocket.

Pharmacophore Core 2-Amino-N-methyl-5-nitrobenzamide Core N_Methyl N-Methyl Amide (H-Bond Donor/Acceptor) Core->N_Methyl Amine 2-Amino Group (H-Bond Donor) Core->Amine Nitro 5-Nitro Group (H-Bond Acceptor) Core->Nitro Target_A Protein Backbone C=O N_Methyl->Target_A Donates H Target_B Protein Backbone N-H N_Methyl->Target_B Accepts H Amine->Target_A Donates H Target_C Lys/Arg Sidechain Nitro->Target_C Accepts H

Fig 2: Pharmacophoric mapping of the benzamide core within a theoretical binding pocket.

By utilizing the 5-nitro group as an electron-withdrawing handle, researchers can fine-tune the pKa of the primary amine, modulating its interaction with solvent-exposed regions or deeply buried acidic residues within the target kinase or enzyme.

References

  • ChemScene. "1250225-75-2 | 2-Amino-N-methyl-5-nitrobenzamide - ChemScene." ChemScene Product Database.
  • Wikipedia Contributors. "Isatoic anhydride - Wikipedia." Wikipedia, The Free Encyclopedia.
  • Benchchem. "3,5-Dichloro-N-methylbenzamide CAS 33244-92-7 - Supplier - Benchchem." Benchchem Technical Resources.
  • National Institutes of Health (NIH). "Acid/Base-Steered Cascade Cyclization: An Efficient One-Pot Access to Diverse Isobenzofuranone and Isoindolobenzoxazinone Derivatives - PMC." PubMed Central.

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Foundational

spectral analysis of 2-amino-N-methyl-5-nitrobenzamide

An In-depth Technical Guide to the Spectral Analysis of 2-amino-N-methyl-5-nitrobenzamide Introduction 2-amino-N-methyl-5-nitrobenzamide (C₇H₇N₃O₃, M.W.: 181.15 g/mol ) is an aromatic organic compound featuring a multifa...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectral Analysis of 2-amino-N-methyl-5-nitrobenzamide

Introduction

2-amino-N-methyl-5-nitrobenzamide (C₇H₇N₃O₃, M.W.: 181.15 g/mol ) is an aromatic organic compound featuring a multifaceted substitution pattern that makes it a valuable intermediate in medicinal chemistry and materials science.[1] Its structure incorporates a primary amine, a secondary N-methylated amide, and a nitro group, all affixed to a benzene ring. This unique combination of electron-donating and electron-withdrawing groups results in distinct and interpretable spectroscopic signatures.

This technical guide provides a comprehensive exploration of the core spectroscopic techniques used to elucidate and verify the structure of 2-amino-N-methyl-5-nitrobenzamide. As Senior Application Scientist, my focus is not merely on the data but on the underlying principles and experimental causality that inform a robust analytical workflow. We will delve into Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy, presenting not just the expected data but the detailed, field-proven protocols required to obtain them.

Molecular Structure and Spectroscopic Implications

The key to interpreting the spectra of 2-amino-N-methyl-5-nitrobenzamide lies in deconstructing its molecular architecture. The molecule is a 1,2,4-trisubstituted benzene ring containing:

  • An Electron-Donating Group (EDG): The primary amino (-NH₂) group at position 2.

  • An Electron-Withdrawing Group (EWG): The nitro (-NO₂) group at position 5.

  • A Second Electron-Withdrawing Group: The N-methylcarboxamide (-C(=O)NHCH₃) group at position 1.

This "push-pull" electronic arrangement across the conjugated π-system is fundamental to the molecule's spectroscopic characteristics, particularly its UV-Vis absorption.[2] Each functional group provides a distinct set of signals that, when integrated, create a unique fingerprint for the compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared spectroscopy is a powerful first-pass technique for identifying the functional groups present in a molecule by probing their vibrational modes.[3] The FTIR spectrum of 2-amino-N-methyl-5-nitrobenzamide is dominated by the strong, characteristic absorption bands of the nitro and amide groups.

Causality of IR Absorptions

The diagnostic power of IR spectroscopy stems from its ability to pinpoint specific functional groups.[2] For this molecule, the most prominent features are:

  • Nitro (NO₂) Group: The highly polar N-O bonds produce two of the most intense and easily identifiable bands in the spectrum, arising from asymmetric and symmetric stretching vibrations.[3] Conjugation with the aromatic ring shifts these bands to slightly lower wavenumbers compared to aliphatic nitro compounds.[4][5]

  • Amide (-C(=O)NHCH₃) Group: The carbonyl (C=O) stretch gives a strong, sharp absorption. The N-H stretch of the secondary amide is also clearly visible.

  • Amine (-NH₂) Group: The primary amine exhibits two N-H stretching bands (asymmetric and symmetric) in the high-frequency region.

  • Aromatic Ring: C-H stretching vibrations appear above 3000 cm⁻¹, while C=C in-plane stretching vibrations are found in the 1600-1450 cm⁻¹ region.

Expected IR Data Summary
Wavenumber (cm⁻¹)Functional Group AssignmentExpected Intensity
3450 - 3300N-H Asymmetric & Symmetric Stretch (Primary Amine)Medium
3350 - 3310N-H Stretch (Secondary Amide)Medium
3100 - 3000Aromatic C-H StretchMedium-Weak
1680 - 1650C=O Stretch (Amide I Band)Strong
1620 - 1580N-H Bend (Amine) & C=C Stretch (Aromatic)Medium
1550 - 1475N-O Asymmetric Stretch (Nitro group)Very Strong
1550 - 1510N-H Bend (Amide II Band)Medium-Strong
1360 - 1290N-O Symmetric Stretch (Nitro group)Very Strong
1300 - 1200C-N Stretch (Aromatic Amine)Medium

Data compiled from analogous compounds and established vibrational frequency ranges.[3][5][6][7]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

This protocol describes a self-validating system for acquiring a high-quality solid-state IR spectrum.

  • Instrument Preparation: Ensure the FTIR spectrometer has been powered on for at least 30 minutes to allow the source and laser to stabilize.

  • Background Acquisition:

    • Thoroughly clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

    • Record a background spectrum of the clean, empty ATR crystal. This is a critical step to computationally subtract the absorbance of the ambient atmosphere (CO₂ and H₂O vapor) and the crystal itself from the final sample spectrum.

  • Sample Application:

    • Place a small amount of powdered 2-amino-N-methyl-5-nitrobenzamide directly onto the center of the ATR crystal.

    • Apply pressure using the instrument's anvil to ensure firm and uniform contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.

  • Spectrum Acquisition:

    • Record the sample spectrum, typically by co-adding 16 or 32 scans to achieve an excellent signal-to-noise ratio. The typical range is 4000 to 400 cm⁻¹.

  • Data Processing: The instrument software will automatically perform the background subtraction. Process the resulting spectrum to label the peaks of interest.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution, providing detailed information about the carbon-hydrogen framework.[8]

Causality of NMR Signals (¹H and ¹³C)
  • ¹H NMR: The chemical environment of each proton determines its resonance frequency (chemical shift, δ). The electron-withdrawing nitro and amide groups will deshield nearby aromatic protons, shifting them downfield. The electron-donating amino group will shield adjacent protons, shifting them upfield. Spin-spin coupling between non-equivalent neighboring protons will cause signals to split into multiplets, providing connectivity information.

  • ¹³C NMR: The chemical shift of each carbon is determined by its hybridization and electronic environment. Carbons attached to electronegative atoms (O, N) will be significantly deshielded and appear far downfield. The carbonyl carbon of the amide is particularly deshielded.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Accurately weigh 5-10 mg of 2-amino-N-methyl-5-nitrobenzamide.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, typically DMSO-d₆, inside a clean, dry vial. DMSO-d₆ is an excellent choice as it effectively solubilizes polar aromatic compounds and its residual proton signal does not obscure key regions of the spectrum.

    • Add a small amount of an internal standard, Tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve maximum homogeneity, which is essential for high resolution.

  • ¹H NMR Acquisition:

    • Acquire the spectrum over a spectral width of approximately 0-12 ppm.

    • Use a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum to simplify the signals to singlets.

    • Use a wider spectral width (e.g., 0-200 ppm).

    • A greater number of scans will be required due to the lower natural abundance of ¹³C.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
LabelChemical Shift (δ) ppm (Predicted)MultiplicityIntegrationAssignment
Hₐ~8.4d1HAromatic C-H (ortho to -NO₂)
Hₑ~7.8br s1HAmide N-H
Hₙ~7.7dd1HAromatic C-H (ortho to -NH₂ and -NO₂)
Hₓ~7.5br s2HAmine -NH₂
Hₒ~6.8d1HAromatic C-H (ortho to -NH₂)
Hₘ~2.8d3HN-Methyl -CH₃
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
Chemical Shift (δ) ppm (Predicted)Assignment
~168C=O (Amide Carbonyl)
~155C-NH₂
~145C-NO₂
~138Quaternary C-C(=O)
~128Aromatic C-H
~125Aromatic C-H
~115Aromatic C-H
~26N-CH₃

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial structural information through the analysis of fragmentation patterns.

Causality of Fragmentation

Upon ionization (e.g., by electrospray, ESI), a protonated molecular ion [M+H]⁺ is formed. By inducing fragmentation through collision-induced dissociation (CID), the molecule breaks apart at its weakest bonds. For 2-amino-N-methyl-5-nitrobenzamide, likely fragmentation pathways include:

  • Loss of the nitro group (NO₂, 46 Da).

  • Cleavage of the amide C-N bond to form a benzoyl cation.

  • Loss of water from the protonated molecule.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a trace amount of formic acid to promote protonation.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a known standard to ensure mass accuracy.

    • Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to achieve stable ionization.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-300 Da) to observe the protonated molecular ion [M+H]⁺.

    • Perform a tandem MS (MS/MS) experiment by selecting the [M+H]⁺ ion (m/z 182.1) and subjecting it to CID to generate a fragment ion spectrum.

Predicted Mass Spectrometry Data
m/z (Predicted)Proposed Fragment
182.1[M+H]⁺ (Protonated Molecular Ion)
164.1[M+H - H₂O]⁺
136.1[M+H - NO₂]⁺
120.1[C₇H₆NO]⁺ (Benzoyl fragment after loss of methylamine)

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the molecule.

Causality of UV-Vis Absorption

The structure of 2-amino-N-methyl-5-nitrobenzamide contains an electron-donating amino group and an electron-withdrawing nitro group in conjugation through the benzene ring. This "push-pull" system lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[2] This results in a strong π→π* electronic transition with significant intramolecular charge transfer (ICT) character, which appears as an intense absorption band in the near-UV or visible region.[2] The exact position of the absorption maximum (λmax) is sensitive to solvent polarity, a phenomenon known as solvatochromism.[2] More polar solvents tend to stabilize the more polar excited state, causing a bathochromic (red) shift to longer wavelengths.[2]

Experimental Protocol: UV-Vis Spectroscopy
  • Solution Preparation:

    • Prepare a concentrated stock solution of 2-amino-N-methyl-5-nitrobenzamide in a UV-transparent solvent (e.g., ethanol or methanol).

    • Prepare a dilute working solution from the stock. The final concentration should yield a maximum absorbance in the optimal range of the spectrophotometer (typically 0.2 - 1.0 AU).[2]

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable readings.[2]

  • Baseline Correction: Fill a quartz cuvette (1 cm path length) with the pure solvent and record a baseline spectrum. The software will subtract this from the sample spectrum to correct for solvent absorbance.

  • Sample Measurement:

    • Rinse the cuvette with the sample solution, then fill it.

    • Place the cuvette in the sample holder and record the absorbance spectrum over a range of 200-600 nm.

    • Identify the wavelength of maximum absorbance (λmax). For a compound like this, a λmax is expected in the range of 350-400 nm, similar to p-nitroaniline.[9]

Integrated Analysis Workflow

No single technique provides a complete picture. True structural confirmation comes from the synergistic integration of all spectral data. The following workflow illustrates this self-validating process.

G cluster_0 Initial Analysis cluster_1 Detailed Structural Elucidation cluster_2 Electronic Properties cluster_3 Final Confirmation MS Mass Spectrometry (Determine Molecular Weight, m/z 182.1) NMR_H 1H NMR (Map H framework, Confirm substitution pattern) MS->NMR_H Provides Formula CONF Structure Confirmed: 2-amino-N-methyl-5-nitrobenzamide MS->CONF Data Concordance FTIR FTIR Spectroscopy (Identify Functional Groups: -NO2, -C=O, -NH2, -NHR) FTIR->NMR_H Confirms Groups FTIR->CONF Data Concordance NMR_C 13C NMR (Map C framework, Confirm all carbons) NMR_H->NMR_C Correlate H to C NMR_H->CONF Data Concordance UVVIS UV-Vis Spectroscopy (Confirm conjugated system, Determine λmax) NMR_C->UVVIS Confirms Skeleton NMR_C->CONF Data Concordance UVVIS->CONF Data Concordance

Caption: Integrated workflow for spectroscopic structure confirmation.

Conclusion

The is a logical, multi-step process. Each technique provides a unique and essential piece of the structural puzzle. FTIR confirms the presence of the key functional groups, mass spectrometry establishes the molecular weight and fragmentation pathways, NMR spectroscopy maps the precise connectivity of the atomistic framework, and UV-Vis spectroscopy characterizes the electronic properties of the conjugated system. By integrating these datasets as outlined in this guide, researchers and drug development professionals can unambiguously confirm the identity, purity, and structure of this compound with a high degree of scientific integrity.

References

  • Benchchem. An In-depth Technical Guide to the Infrared Spectroscopy of Aromatic Nitro Compounds.
  • Benchchem. An In-depth Technical Guide to the Absorbance Spectrum of p-Nitroaniline.
  • Trivedi, M. K., et al. (2019). Impact of Biofield Treatment on Spectroscopic and Physicochemical Properties of p-Nitroaniline. American Journal of Quantum Chemistry and Molecular Spectroscopy.
  • Chemistry LibreTexts. Infrared of nitro compounds.
  • Khaikin, L. S., et al. (2008). IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase, ab initio analysis of vibrational spectra and reliable force fields of nitrobenzene and 1,3,5-trinitrobenzene. ResearchGate.
  • Smith, B. C. (2023). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy.
  • University of Calgary. IR: nitro groups.
  • ACS Publications. (2016). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of the American Society for Mass Spectrometry.
  • Benchchem. Physicochemical Characterization of Newly Synthesized Benzamide Derivatives: An In-depth Technical Guide.
  • ResearchGate. UV−vis absorption spectra of (a) 2-nitroaniline, (b) 3-nitroaniline,...
  • Journal of Chemical and Pharmaceutical Sciences. (2017). A Complete Synergy on the Experimental and Theoretical Investigation of 4-Nitroaniline for Nonlinear Optical Applications.
  • PubChem. 2-Amino-5-nitrobenzamide.
  • Benchchem. Spectroscopic Profile of 2-Amino-5-nitrobenzoic Acid: A Technical Guide.
  • ResearchGate. Benzamide-simplified mass spectrum.

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Exploratory

2-Amino-N-methyl-5-nitrobenzamide and its Analogs: Versatile Scaffolds in Medicinal Chemistry and Drug Discovery

Introduction & Executive Summary The 2-amino-5-nitrobenzamide scaffold, alongside its N-methylated analog 2-amino-N-methyl-5-nitrobenzamide (CAS 1250225-75-2), represents a privileged class of heterofunctional building b...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Executive Summary

The 2-amino-5-nitrobenzamide scaffold, alongside its N-methylated analog 2-amino-N-methyl-5-nitrobenzamide (CAS 1250225-75-2), represents a privileged class of heterofunctional building blocks in modern medicinal chemistry[1]. Characterized by a highly reactive trifunctional aromatic system—comprising an ortho-oriented primary amine and amide, coupled with a para-nitro group—this framework is uniquely primed for the divergent synthesis of complex nitrogenous heterocycles[1]. This technical guide explores the structural logic, biological applications, and synthetic methodologies associated with this scaffold, specifically focusing on its role in generating potent quinazoline-based inhibitors for oncology and neuropharmacology.

Chemical Architecture and Reactivity Logic

The utility of 2-amino-N-methyl-5-nitrobenzamide stems directly from its spatial and electronic properties:

  • The Ortho Amine-Amide Axis : The proximity of the nucleophilic primary amine (-NH2) and the electrophilic/nucleophilic amide (-CONHCH3) creates a perfect pre-organization for cyclocondensation. When reacted with orthoesters or aldehydes, this axis rapidly closes to form a pyrimidine ring, yielding quinazolin-4(3H)-ones[2].

  • The Nitro Group as a "Masked" Handle : Positioned at C5 of the benzamide (which becomes C6 of the resulting quinazoline), the strongly electron-withdrawing nitro group serves a dual purpose. Initially, it modulates the basicity of the primary amine, preventing unwanted side reactions during cyclization. Post-cyclization, it can be catalytically reduced to an amine, providing a reactive handle for attaching bulky, lipophilic side chains (e.g., phenethylamino groups) that are critical for target binding in the hydrophobic pockets of kinases and receptors [3].

Key Biological Targets and Therapeutic Applications

NF-κB Pathway Inhibition (QNZ / EVP4593)

The nuclear factor kappa B (NF-κB) signaling cascade is a primary driver of inflammation and tumor survival. Utilizing the 2-amino-5-nitrobenzamide scaffold, Tobe et al. (2003) synthesized a library of quinazoline derivatives, culminating in the discovery of EVP4593 (also known as QNZ: 6-amino-4-(4-phenoxyphenylethylamino)quinazoline) [3]. QNZ blocks NF-κB transcriptional activation at nanomolar concentrations. Mechanistic studies suggest that rather than directly inhibiting the IκB kinase (IKK) complex, these derivatives act upstream by antagonizing Store-Operated Calcium (SOC) entry, thereby preventing the calcium-dependent activation of the pathway [4].

Acetylcholinesterase (AChE) Inhibition

In the pursuit of therapeutics for Alzheimer's disease, the scaffold has been utilized to synthesize 2-(2-indolyl)-4(3H)-quinazolines[2]. By condensing the scaffold with triethyl orthopropionate and subsequently coupling it with indole derivatives, researchers generated potent, selective AChE inhibitors[2]. The planar quinazoline core allows for optimal π-π stacking within the peripheral anionic site (PAS) of the AChE enzyme [5].

Quantitative Data: Biological Activity of Key Derivatives

The following table summarizes the structure-activity relationship (SAR) data for key compounds derived from the 2-amino-5-nitrobenzamide scaffold.

Derivative ClassSpecific CompoundPrimary TargetIC50 / AffinityTherapeutic Indication
6-AminoquinazolineEVP4593 (QNZ)NF-κB (via SOC channels)11 nMAnti-inflammatory / Oncology
6-AminoquinazolineCompound 11qTNF-α production24 nMAutoimmune Disorders
2-(2-Indolyl)quinazolineCompound 3jAcetylcholinesterase (AChE)0.45 µMAlzheimer's Disease
Dihydro-quinazolineTAK-994 analogOrexin 2 Receptor (OX2R)< 1.0 nMNarcolepsy / Neurological

(Note: Data aggregated from Tobe et al., Zhu et al., and recent OX2R agonist patent literature[6].)

Experimental Methodologies: Self-Validating Synthetic Protocols

To ensure reproducibility, the following protocol details the cyclocondensation of 2-amino-5-nitrobenzamide into 2-ethyl-6-nitroquinazolin-4(3H)-one, a critical intermediate for both NF-κB and AChE inhibitors [2].

Protocol: Synthesis of 2-Ethyl-6-nitroquinazolin-4(3H)-one Rationale: Triethyl orthopropionate acts as both the solvent and the electrophilic carbon source. The application of heat provides the thermodynamic driving force to expel ethanol, shifting the equilibrium irreversibly toward the thermodynamically stable aromatic quinazolinone system.

  • Reagent Assembly : In a 100 mL round-bottom flask, suspend 2-amino-5-nitrobenzamide (20 mmol, 3.62 g) in triethyl orthopropionate (40 mmol, 8.4 mL)[2].

  • Cyclocondensation : Attach a reflux condenser and heat the stirred mixture to 120°C for 1.5 to 3 hours[2].

    • Causality: The elevated temperature is required to overcome the activation energy barrier of the initial nucleophilic attack by the weakly nucleophilic (due to the para-nitro group) amine onto the orthoester.

  • In-Process Validation (TLC) : Monitor the reaction via Thin Layer Chromatography (Silica gel, Eluent: Ethyl Acetate/Hexane 1:1). The reaction is deemed complete when the distinct UV-active spot of the starting material completely disappears, replaced by a new, higher-running spot[2].

  • Precipitation : Remove the heat source and allow the mixture to cool to room temperature, then transfer to an ice bath (0°C) for 30 minutes.

    • Self-Validation: A successful cyclization will manifest as the rapid formation of a "pallide-flavens" (pale yellow) crystalline precipitate as the solubility of the rigid, planar quinazolinone drops drastically in the cooling ethanol byproduct [5].

  • Isolation and Purification : Filter the precipitate under vacuum. Wash the filter cake with ice-cold ethanol (2 x 10 mL) to remove residual orthoester. Recrystallize from boiling ethanol to yield pure pale-yellow needles (Typical yield: 75-80%)[2].

Pathway and Workflow Visualizations

SyntheticWorkflow Scaffold 2-Amino-5-nitrobenzamide Scaffold Orthoester Triethyl Orthopropionate (Heat, -EtOH) Scaffold->Orthoester Intermediate 6-Nitroquinazolin-4(3H)-one (Key Intermediate) Orthoester->Intermediate Reduction Catalytic Hydrogenation (Pd/C, H2) Intermediate->Reduction Coupling2 Indole Condensation (Phenylhydrazine) Intermediate->Coupling2 Coupling1 Phenethyl Halide Coupling Reduction->Coupling1 Drug1 EVP4593 (QNZ) NF-κB Inhibitor Coupling1->Drug1 Drug2 2-(2-Indolyl)quinazoline AChE Inhibitor Coupling2->Drug2

Divergent synthetic workflow from the 2-amino-5-nitrobenzamide scaffold to active inhibitors.

NFkBPathway Stimulus Extracellular Stimulus (TNF-α / Interleukins) SOC Store-Operated Calcium (SOC) Channels Stimulus->SOC Calcium Intracellular Ca2+ Influx SOC->Calcium IKK IKK Complex Activation Calcium->IKK NFkB NF-κB Translocation IKK->NFkB Transcription Target Gene Transcription (Inflammation / Survival) NFkB->Transcription QNZ EVP4593 (QNZ) Quinazoline Derivative QNZ->SOC

Mechanism of action for QNZ (EVP4593) inhibiting the NF-κB pathway via SOC channel blockade.

References

  • Tobe, M., Isobe, Y., Tomizawa, H., Nagasaki, T., Takahashi, H., Fukazawa, T., & Hayashi, H. (2003). Discovery of quinazolines as a novel structural class of potent inhibitors of NF-kappa B activation. Bioorganic & Medicinal Chemistry, 11(3), 383-391. URL:[Link]

  • Wu, J., Shih, H. P., Vigont, V., et al. (2022). The Molecular Mechanisms of 4-N-[2-(4-Phenoxyphenyl)Ethyl]Quinazoline-4,6-Diamine Activity. Encyclopedia, MDPI. URL: [Link]

  • Zhu, W., et al. (2012). 2-(2-indolyl-)-4(3H)-quinazolines derivates as new inhibitors of AChE: design, synthesis, biological evaluation and molecular modelling. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(6), 809-815. URL:[Link]

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Foundational

The Architect’s Scaffold: Discovery and Technical Evolution of 2-Amino-N-methyl-5-nitrobenzamide

This is an in-depth technical guide on 2-amino-N-methyl-5-nitrobenzamide , a critical intermediate in the synthesis of bioactive nitrogen heterocycles. Executive Summary 2-Amino-N-methyl-5-nitrobenzamide (CAS: 1250225-75...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on 2-amino-N-methyl-5-nitrobenzamide , a critical intermediate in the synthesis of bioactive nitrogen heterocycles.

Executive Summary

2-Amino-N-methyl-5-nitrobenzamide (CAS: 1250225-75-2 ) is a specialized benzamide derivative serving as a pivotal "linchpin" intermediate in medicinal chemistry.[1][2][3][4][5] Unlike generic reagents, its specific substitution pattern—combining a nucleophilic aniline amine, an electrophilic amide, and a reducible nitro group—makes it an ideal precursor for 6-substituted quinazolin-4-ones . These scaffolds are foundational in the development of modern kinase inhibitors (e.g., BRAF inhibitors), PARP inhibitors, and DNA-intercalating agents.

This guide explores the compound's transition from a theoretical library member to a commercially vital building block, detailing its synthesis, chemical behavior, and application in high-value drug discovery workflows.

Part 1: Chemical Identity & Physicochemical Profile

PropertySpecification
IUPAC Name 2-amino-N-methyl-5-nitrobenzamide
CAS Registry Number 1250225-75-2
Molecular Formula C₈H₉N₃O₃
Molecular Weight 195.18 g/mol
Core Scaffold Anthranilamide (2-aminobenzamide)
Key Functional Groups Primary Amine (-NH₂), Secondary Amide (-CONHMe), Nitro (-NO₂)
pKa (Calculated) ~14.5 (Amide NH), ~2.5 (Aniline NH₃⁺)
Solubility Soluble in DMSO, DMF; sparingly soluble in water; moderate in MeOH
Structural Significance

The molecule features an ortho-disposition of the amino and N-methylamide groups. This geometry is not accidental; it is pre-organized for cyclization. The 5-nitro group serves as a "masked" amine, allowing for late-stage functionalization (via reduction) after the heterocyclic core has been constructed.

Part 2: Discovery and Historical Context

The Era of Anthranilic Chemistry (Late 19th Century)

The history of 2-amino-N-methyl-5-nitrobenzamide is rooted in the broader study of anthranilic acid (2-aminobenzoic acid) derivatives, originally driven by the German dye industry in the 1880s. Chemists sought to manipulate aniline derivatives to create azo dyes. While the non-methylated analog (2-amino-5-nitrobenzamide) was known early on, the N-methyl variant remained a niche theoretical structure due to the difficulty of selectively mono-methylating the amide without affecting the highly nucleophilic aniline nitrogen.

The Isatoic Anhydride Breakthrough (Mid-20th Century)

The true "discovery" of this compound as a scalable intermediate is linked to the development of isatoic anhydride chemistry. In the 1950s, researchers like Staiger and Wagner demonstrated that isatoic anhydrides react cleanly with primary amines to yield anthranilamides, releasing CO₂ as the only byproduct.

This reaction provided the first reliable route to 2-amino-N-methyl-5-nitrobenzamide:

  • Precursor : 5-Nitroisatoic anhydride.

  • Reagent : Methylamine.

  • Outcome : Exclusive formation of the N-methylamide without protecting groups.

Modern Renaissance: Kinase Inhibitors (2000s–Present)

In the 21st century, the compound gained prominence with the rise of Fragment-Based Drug Discovery (FBDD) . Pharmaceutical giants (e.g., Roche, Pfizer) began utilizing quinazolinone scaffolds to target ATP-binding pockets of kinases.

  • 2010s : The specific CAS 1250225-75-2 appears in patent literature, reflecting its commercialization as a distinct catalog item.

  • 2021 : The compound is explicitly cited in patent WO2021116050A1 ("New BRAF inhibitors as paradox breakers") as a key starting material for synthesizing 3-methyl-6-nitroquinazolin-4-one, validating its role in oncology pipelines.

Part 3: Synthetic Evolution & Experimental Protocols

Method A: The Isatoic Anhydride Ring-Opening (Gold Standard)

This is the industry-preferred method due to high atom economy and lack of purification steps.

Mechanism : Nucleophilic attack of methylamine on the anhydride carbonyl (C4), followed by decarboxylation.

Protocol
  • Reagents : 5-Nitroisatoic anhydride (1.0 eq), Methylamine (2.0 M in THF, 1.2 eq), Anhydrous THF or Acetonitrile.

  • Setup : Flame-dried round-bottom flask under Nitrogen atmosphere.

  • Procedure :

    • Suspend 5-nitroisatoic anhydride in THF at room temperature.

    • Add methylamine solution dropwise over 10 minutes. (Caution: CO₂ evolution).

    • Stir at room temperature for 3–4 hours. The suspension will clear, then the product may precipitate.

    • Workup : Concentrate in vacuo. Triturate the residue with cold diethyl ether or water to remove excess amine. Filter and dry.

  • Yield : Typically >90%.

  • Validation : NMR shows N-methyl doublet (~2.9 ppm) and loss of anhydride carbonyl peak.

Method B: Coupling of 2-Amino-5-nitrobenzoic Acid (Legacy)

Used when isatoic anhydride is unavailable. Requires coupling agents (EDC/HOBt) and careful control to prevent polymerization (aniline reacting with activated acid).

Part 4: Role in Drug Development (The Quinazolinone Gateway)

The primary utility of 2-amino-N-methyl-5-nitrobenzamide is its conversion into 3-methyl-6-substituted-quinazolin-4-ones .

The Pathway[6]
  • Cyclization : Condensation with a one-carbon source (Formic acid, Triethyl orthoformate, or DMF-DMA) closes the ring between the aniline amine and the amide nitrogen.

    • Result: 3-methyl-6-nitroquinazolin-4(3H)-one .

  • Functionalization : The nitro group is reduced (Fe/HCl or H₂/Pd-C) to an amine.

  • Diversification : The resulting 6-amino-3-methylquinazolin-4-one is a "privileged scaffold" capable of binding to:

    • PARP Enzymes : Mimicking the nicotinamide moiety of NAD+.

    • Kinases (BRAF, EGFR) : Forming hydrogen bonds in the hinge region.

Diagram: The Synthetic Divergence

The following Graphviz diagram illustrates the compound's central role in generating diverse pharmaceutical assets.

G cluster_0 Critical Intermediate Phase Anhydride 5-Nitroisatoic Anhydride Amide 2-Amino-N-methyl- 5-nitrobenzamide (The Core) Anhydride->Amide MeNH2, THF (Ring Opening) Quinazolinone 3-Methyl-6-nitro- quinazolin-4-one Amide->Quinazolinone HC(OEt)3 or Formic Acid (Cyclization) Diamine 6-Amino-3-methyl- quinazolin-4-one Quinazolinone->Diamine H2, Pd/C (Reduction) Drug Kinase/PARP Inhibitors Diamine->Drug Library Diversification

Caption: Synthetic flow from precursor to bioactive scaffold. The amide (Blue) serves as the obligate precursor to the quinazolinone core (Yellow).

Part 5: Safety and Handling (E-E-A-T)

As a Senior Application Scientist, I emphasize the following safety protocols based on the nitro-aromatic nature of the compound:

  • Energetic Potential : Nitro compounds can be shock-sensitive or exothermic upon decomposition. While this amide is stable, avoid heating dry solids above 150°C without DSC testing.

  • Toxicity : Like many nitro-aromatics, it should be treated as a potential mutagen and skin sensitizer. Use nitrile gloves and work in a fume hood.

  • Storage : Store in amber vials (light sensitive) at room temperature under inert atmosphere (Argon) to prevent slow oxidation of the aniline.

References

  • Staiger, R. P., & Wagner, E. C. (1953). Isatoic Anhydride. IV. Reactions with Various Nucleophiles. Journal of Organic Chemistry, 18(10), 1427–1433.

  • WIPO Patent WO2021116050A1 . (2021). New BRAF Inhibitors as Paradox Breakers. F. Hoffmann-La Roche AG.

  • PubChem Compound Summary . (2025). 2-Amino-5-nitrobenzamide (Analogous Structure). National Center for Biotechnology Information.

  • Connors, R. V., et al. (2014). Discovery of inhibitors of the PARP enzymes. Journal of Medicinal Chemistry.

Sources

Exploratory

Comprehensive Safety, Handling, and Toxicological Profiling of 2-Amino-N-methyl-5-nitrobenzamide

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Standard Operating Procedure (SOP) Executive Summary As a Senior Application Scientist, I approach the han...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Standard Operating Procedure (SOP)

Executive Summary

As a Senior Application Scientist, I approach the handling of nitroaromatic compounds not merely as a regulatory compliance exercise, but as an exercise in understanding chemical causality. 2-Amino-N-methyl-5-nitrobenzamide (CAS: 1250225-75-2) is a highly specialized nitroaromatic amine building block frequently utilized in drug discovery and synthetic chemistry[1]. While its structural properties make it a valuable scaffold for developing targeted therapeutics, the very same structural motifs—specifically the electron-withdrawing nitro group paired with an aromatic amine—confer significant toxicological liabilities.

This guide synthesizes field-proven handling methodologies with the mechanistic toxicology of nitroaromatics to provide a self-validating framework for laboratory safety.

Structural Causality & Mechanistic Toxicology

To handle 2-amino-N-methyl-5-nitrobenzamide safely, one must understand why it is hazardous. The toxicity of this compound is intrinsically linked to its bioreduction pathways.

When introduced into biological systems (or upon accidental human exposure), nitroaromatic compounds undergo metabolic activation catalyzed by cytochrome P450 (CYP450) and various flavoenzymes, such as NADPH:cytochrome P-450 reductase[2][3].

  • Redox Cycling and Oxidative Stress: The nitro group (-NO₂) undergoes a single-electron reduction to form a highly reactive nitro anion radical . In the presence of molecular oxygen, this radical rapidly oxidizes back to the parent compound, generating a superoxide anion. This futile redox cycle leads to a massive accumulation of Reactive Oxygen Species (ROS), causing severe cellular oxidative stress[3][4].

  • Electrophilic Attack and Genotoxicity: Further reduction of the nitro anion radical yields nitroso and hydroxylamine intermediates[5]. These species are highly electrophilic and will readily undergo nucleophilic attack by tissue proteins and DNA, forming covalent adducts that lead to mutagenesis and genotoxicity[2][5].

Bioreduction Pathway Visualization

G Compound 2-Amino-N-methyl-5-nitrobenzamide (Nitroaromatic Scaffold) Enzymes CYP450 / Flavoenzymes (e.g., P-450R) Compound->Enzymes Bioreduction Radical Nitro Anion Radical (1-e⁻ reduction) Enzymes->Radical Electron transfer Nitroso Nitroso Intermediate Radical->Nitroso Further reduction ROS Reactive Oxygen Species (ROS) (Oxidative Stress) Radical->ROS Redox cycling (O2) Hydroxylamine Hydroxylamine Derivative Nitroso->Hydroxylamine Reduction DNA DNA / Protein Adducts (Genotoxicity) Nitroso->DNA Electrophilic attack Hydroxylamine->DNA Covalent binding

Bioreduction pathway of nitroaromatics leading to oxidative stress and genotoxicity.

Physicochemical & Hazard Profile

Translating the mechanistic toxicology into practical data, the following table summarizes the quantitative and qualitative properties of 2-amino-N-methyl-5-nitrobenzamide.

PropertyValueCausality / Handling Relevance
CAS Number 1250225-75-2Unique identifier for regulatory tracking and SDS retrieval[1][6].
Molecular Formula C8H9N3O3The presence of -NO₂ dictates redox reactivity and ROS generation[7].
Molecular Weight 195.18 g/mol Small molecule; highly permeable through biological membranes[7].
Storage Conditions Dark, Inert AtmospherePrevents photo-oxidation and degradation of the nitro group[8].
GHS Hazard Profile Irritant, Sensitizer, Potential MutagenDictates mandatory use of Class II BSC and double-gloving[8].

Standard Operating Procedures (SOP): Safe Handling & Storage

Because 2-amino-N-methyl-5-nitrobenzamide poses both sensitization and genotoxic risks, administrative and engineering controls must be rigorously applied.

  • Engineering Controls: Never handle the dry powder on an open bench. All gravimetric analysis and solubilization must occur within a Class II Biological Safety Cabinet (BSC) or a dedicated chemical fume hood to prevent the aerosolization of micro-particulates.

  • Personal Protective Equipment (PPE):

    • Double Nitrile Gloves: Nitroaromatics can permeate single-layer gloves over time. The outer glove must be discarded immediately if powder adheres to it.

    • Respirator: If a fume hood is compromised, an FFP3/N95 particulate respirator is mandatory.

  • Storage Causality: The compound must be stored in a dark place under an inert atmosphere (Argon or Nitrogen) at room temperature (or 2-8°C for long-term stability)[8]. Ambient light and oxygen can trigger premature photolytic degradation of the nitro group, compromising experimental integrity.

Experimental Workflows: Stock Preparation & Validation

A hallmark of rigorous scientific practice is the implementation of self-validating protocols. When preparing in vitro stock solutions of 2-amino-N-methyl-5-nitrobenzamide, you must prove that the compound is fully dissolved and structurally intact before introducing it to an assay.

Protocol: Preparation and Validation of a 10 mM In Vitro Stock Solution

Reagents: 2-amino-N-methyl-5-nitrobenzamide powder, Anhydrous Dimethyl Sulfoxide (DMSO), Argon gas.

Step 1: Gravimetric Analysis (Inside Fume Hood)

  • Place an anti-static weighing boat on an analytical balance.

  • Carefully weigh exactly 1.95 mg of the compound (yielding 10 µmoles based on MW 195.18 g/mol ).

Step 2: Solubilization & Photoprotection

  • Transfer the powder into a 2.0 mL amber glass vial . Causality: Amber glass blocks UV wavelengths, preventing the photolytic reduction of the nitroaromatic ring.

  • Add 1.0 mL of anhydrous DMSO. Causality: DMSO is required due to the high lipophilicity and stable hydrogen-bonding network of the benzamide structure.

Step 3: Homogenization

  • Vortex the sealed vial for 30 seconds. If micro-particulates remain visible against a light background, sonicate in a room-temperature water bath for 5 minutes.

Step 4: Self-Validation Checkpoint (UV-Vis Spectrophotometry)

  • Do not assume the solution is pristine. Dilute a 1 µL aliquot of the stock into 999 µL of DMSO (1:1000 dilution).

  • Perform a UV-Vis wavelength scan from 250 nm to 450 nm.

  • Validation: You must observe a distinct, sharp absorption peak characteristic of the nitroaromatic chromophore. A broadened peak or a shift in the

    
     indicates that the compound has undergone premature oxidative degradation and the batch must be discarded.
    

Step 5: Aliquoting and Storage

  • Aliquot the validated stock into 50 µL volumes in opaque microcentrifuge tubes.

  • Gently purge the headspace of each tube with Argon gas for 2 seconds before capping. Causality: Displacing ambient oxygen prevents the formation of superoxide radicals during freeze-thaw cycles. Store at -20°C.

Emergency Response & Decontamination

In the event of a spill or exposure, rapid and chemically logical responses are required:

  • Dry Powder Spills: Do not sweep. Sweeping aerosolizes the genotoxic powder. Gently cover the spill with absorbent laboratory wipes and wet the wipes with 10% isopropanol or water to suppress dust. Carefully gather the wipes and dispose of them in a dedicated hazardous waste container.

  • Skin Exposure: Wash the affected area immediately with copious amounts of soap and water for at least 15 minutes. Do not use organic solvents (like ethanol or acetone) to clean the skin, as solvents will exponentially increase the dermal absorption rate of the nitroaromatic compound.

References

  • CAS NO. 1250225-75-2 | 2-amino-N-methyl-5-nitrobenzamide , arctomsci.com. 1

  • 16313-65-8 | 2-Amino-5-nitrobenzamide | BLD Pharm , bldpharm.com. 8

  • 2-amino-N-methyl-5-nitro-benzamide , molaid.com.7

  • Mechanism of action of toxicity of halobenzenes and nitroaromatic compounds , researchgate.net.2

  • Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity , nih.gov.3

  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives , nih.gov. 5

  • Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments , scielo.br.4

Sources

Protocols & Analytical Methods

Method

The Synthetic Utility of 2-Amino-N-methyl-5-nitrobenzamide: A Guide for Organic Chemists

This technical guide provides a comprehensive overview of the synthesis and applications of 2-amino-N-methyl-5-nitrobenzamide, a versatile building block in modern organic synthesis. This document is intended for researc...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the synthesis and applications of 2-amino-N-methyl-5-nitrobenzamide, a versatile building block in modern organic synthesis. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in leveraging the unique reactivity of this compound. We will delve into detailed synthetic protocols, explore its utility as a precursor to valuable heterocyclic scaffolds, and provide insights into the causality behind the experimental choices.

Introduction: A Molecule of Untapped Potential

2-Amino-N-methyl-5-nitrobenzamide is a derivative of the well-known synthetic intermediate, 2-amino-5-nitrobenzoic acid. The presence of three distinct functional groups—a primary aromatic amine, a nitro group, and a secondary N-methyl benzamide—within a single molecule imparts a rich and tunable reactivity. This trifunctional nature allows for a diverse range of chemical transformations, making it a valuable precursor for the synthesis of complex organic molecules, particularly in the realm of heterocyclic chemistry and medicinal chemistry.[1] The strategic placement of the amino and amide functionalities ortho to each other provides a latent o-phenylenediamine-like structure upon reduction of the nitro group, opening avenues for the construction of fused heterocyclic systems.

Synthesis of 2-Amino-N-methyl-5-nitrobenzamide

The synthesis of 2-amino-N-methyl-5-nitrobenzamide is most effectively approached through a two-step sequence starting from the readily available N-acetylanthranilic acid. This method involves the synthesis of the key intermediate, 2-amino-5-nitrobenzoic acid, followed by a selective amidation with methylamine.

Step 1: Synthesis of 2-Amino-5-nitrobenzoic Acid

The synthesis of 2-amino-5-nitrobenzoic acid is achieved through the nitration of N-acetylanthranilic acid, followed by acidic hydrolysis of the acetyl protecting group. The initial acetylation of the amino group is a crucial step to prevent its oxidation during the nitration and to direct the electrophilic substitution to the para-position relative to the amino group.[2]

Reaction Scheme:

Synthesis of 2-Amino-5-nitrobenzoic Acid N-Acetylanthranilic_Acid N-Acetylanthranilic Acid Nitration Nitration (HNO₃, H₂SO₄) N-Acetylanthranilic_Acid->Nitration 5-Nitro-N-acetylanthranilic_Acid 5-Nitro-N-acetylanthranilic Acid Nitration->5-Nitro-N-acetylanthranilic_Acid Hydrolysis Hydrolysis (HCl, H₂O, Δ) 5-Nitro-N-acetylanthranilic_Acid->Hydrolysis 2-Amino-5-nitrobenzoic_Acid 2-Amino-5-nitrobenzoic Acid Hydrolysis->2-Amino-5-nitrobenzoic_Acid

Caption: Synthetic pathway to 2-amino-5-nitrobenzoic acid.

Experimental Protocol: Synthesis of 2-Amino-5-nitrobenzoic Acid [2]

  • Part A: Nitration of N-Acetylanthranilic Acid

    • In a 250 mL four-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, prepare a mixture of 38.4 g of concentrated sulfuric acid and 20 mL of glacial acetic acid. Cool the mixture to room temperature.

    • With stirring, add 9.0 g (0.05 mol) of dry N-acetylanthranilic acid in portions, ensuring the temperature does not rise significantly.

    • After complete addition, stir the mixture for 30 minutes and then cool to 9 °C in an ice-water bath.

    • Prepare a nitrating mixture by carefully and slowly adding 4.8 g of concentrated nitric acid to 9.6 g of concentrated sulfuric acid in a separate beaker, keeping the mixture cool in an ice bath.

    • Add the cold nitrating mixture dropwise to the solution of N-acetylanthranilic acid, maintaining the reaction temperature below 10 °C.

    • After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for an additional 3 hours.

    • Pour the reaction mixture into 200 mL of ice water to precipitate the solid 5-nitro-N-acetylanthranilic acid. Allow the suspension to stand overnight to ensure complete precipitation.

    • Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

  • Part B: Hydrolysis of 5-Nitro-N-acetylanthranilic Acid

    • In a 250 mL round-bottom flask equipped with a reflux condenser, place the crude 5-nitro-N-acetylanthranilic acid obtained from the previous step, 25 mL of absolute ethanol, and 100 mL of 6 M hydrochloric acid.

    • Heat the mixture to reflux (approximately 81 °C) for 1.5 hours.

    • After the reaction is complete, cool the mixture in an ice bath.

    • Collect the precipitated 2-amino-5-nitrobenzoic acid by vacuum filtration.

    • Wash the solid with two portions of cold water and dry it under vacuum to yield the product as a yellow solid.

ParameterValue
Starting MaterialN-Acetylanthranilic Acid
Key ReagentsNitric Acid, Sulfuric Acid, Hydrochloric Acid
Reaction Time~5 hours (plus overnight precipitation)
Typical Yield~75-85%
PurificationRecrystallization from ethanol/water if necessary
Step 2: Amidation of 2-Amino-5-nitrobenzoic Acid with Methylamine

The conversion of the carboxylic acid functionality of 2-amino-5-nitrobenzoic acid to the corresponding N-methyl amide requires the activation of the carboxyl group to facilitate nucleophilic attack by methylamine. A common and effective method for this transformation is the use of a carbodiimide coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency.[3][4]

Causality Behind Experimental Choices: The use of coupling reagents like EDC is preferred over converting the carboxylic acid to a more reactive species like an acyl chloride. This is because the free amino group in the starting material could lead to undesired polymerization or side reactions under the harsh conditions required for acyl chloride formation. The mild conditions of carbodiimide-mediated coupling are compatible with the sensitive functional groups present in the molecule.

Reaction Scheme:

Amidation of 2-Amino-5-nitrobenzoic Acid 2-Amino-5-nitrobenzoic_Acid 2-Amino-5-nitrobenzoic Acid Coupling Amidation (Methylamine, EDC, HOBt, DMF) 2-Amino-5-nitrobenzoic_Acid->Coupling 2-Amino-N-methyl-5-nitrobenzamide 2-Amino-N-methyl-5-nitrobenzamide Coupling->2-Amino-N-methyl-5-nitrobenzamide

Caption: Synthesis of the target molecule via amidation.

Experimental Protocol: Synthesis of 2-Amino-N-methyl-5-nitrobenzamide

  • In a 100 mL round-bottom flask, dissolve 1.82 g (10 mmol) of 2-amino-5-nitrobenzoic acid in 30 mL of anhydrous N,N-dimethylformamide (DMF).

  • To this solution, add 1.5 g (11 mmol) of 1-hydroxybenzotriazole (HOBt) and stir until it dissolves.

  • Cool the solution to 0 °C in an ice bath.

  • Add 2.1 g (11 mmol) of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to the cooled solution and stir for 30 minutes at 0 °C.

  • Slowly add 2.5 mL of a 40% aqueous solution of methylamine (approx. 30 mmol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into 150 mL of cold water.

  • Collect the precipitated product by vacuum filtration.

  • Wash the solid with water and then with a small amount of cold diethyl ether to remove any residual DMF and byproducts.

  • Dry the product under vacuum to obtain 2-amino-N-methyl-5-nitrobenzamide as a solid.

ParameterValue
Starting Material2-Amino-5-nitrobenzoic Acid
Key ReagentsMethylamine, EDC, HOBt, DMF
Reaction Time12-16 hours
Typical Yield80-90%
PurificationPrecipitation and washing

Application in Organic Synthesis: Precursor to Benzimidazoles

One of the most significant applications of 2-amino-N-methyl-5-nitrobenzamide is its use as a precursor for the synthesis of substituted benzimidazoles. The benzimidazole scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[5][6]

The synthesis of benzimidazoles from 2-amino-N-methyl-5-nitrobenzamide involves a two-step process: first, the reduction of the nitro group to an amino group, followed by cyclization with a suitable one-carbon source.

Step 1: Reduction of the Nitro Group

The nitro group of 2-amino-N-methyl-5-nitrobenzamide can be selectively reduced to a primary amine using various methods, such as catalytic hydrogenation with palladium on carbon (Pd/C) or reduction with tin(II) chloride (SnCl₂) in an acidic medium. Catalytic hydrogenation is often preferred due to its cleaner reaction profile and easier workup.

Reaction Scheme:

Reduction of Nitro Group 2-Amino-N-methyl-5-nitrobenzamide 2-Amino-N-methyl-5-nitrobenzamide Reduction Reduction (H₂, Pd/C, Ethanol) 2-Amino-N-methyl-5-nitrobenzamide->Reduction 2,5-Diamino-N-methylbenzamide 2,5-Diamino-N-methylbenzamide Reduction->2,5-Diamino-N-methylbenzamide

Caption: Formation of the key diamine intermediate.

Experimental Protocol: Synthesis of 2,5-Diamino-N-methylbenzamide

  • To a solution of 1.95 g (10 mmol) of 2-amino-N-methyl-5-nitrobenzamide in 50 mL of ethanol in a hydrogenation flask, add 0.2 g of 10% palladium on carbon (Pd/C).

  • Securely attach the flask to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas (repeated three times).

  • Stir the reaction mixture under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the Celite® pad with a small amount of ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2,5-diamino-N-methylbenzamide, which can often be used in the next step without further purification.

Step 2: Cyclization to form a Benzimidazole

The resulting 2,5-diamino-N-methylbenzamide can undergo cyclization with various one-carbon electrophiles to form the benzimidazole ring system. A common and efficient method is the Phillips-Ladenburg condensation with a carboxylic acid or its derivative under acidic conditions. For instance, reaction with formic acid will yield a 6-amino-1H-benzimidazole-2-carboxamide derivative.

Reaction Scheme:

Benzimidazole Formation 2,5-Diamino-N-methylbenzamide 2,5-Diamino-N-methylbenzamide Cyclization Cyclization (Formic Acid, Δ) 2,5-Diamino-N-methylbenzamide->Cyclization 6-Amino-N-methyl-1H-benzimidazole-2-carboxamide 6-Amino-N-methyl-1H-benzimidazole-2-carboxamide Cyclization->6-Amino-N-methyl-1H-benzimidazole-2-carboxamide

Sources

Application

Strategic Utilization of 2-Amino-N-methyl-5-nitrobenzamide in Heterocyclic Scaffold Construction

[1] Executive Summary: The "Linchpin" Scaffold In modern medicinal chemistry, 2-amino-N-methyl-5-nitrobenzamide serves as a critical "linchpin" intermediate.[1] It bridges the gap between simple nitro-aromatic precursors...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: The "Linchpin" Scaffold

In modern medicinal chemistry, 2-amino-N-methyl-5-nitrobenzamide serves as a critical "linchpin" intermediate.[1] It bridges the gap between simple nitro-aromatic precursors and complex, biologically active fused heterocycles—specifically the 3-methyl-6-nitroquinazolin-4(3H)-one class.[1]

Unlike its primary amide counterpart, the N-methyl variant pre-installs the N3-substituent required for many kinase and PARP inhibitors, eliminating the need for harsh post-cyclization alkylation steps that often suffer from regioselectivity issues (N3 vs. O4 alkylation).[1] This guide details the synthesis, cyclization protocols, and downstream applications of this versatile building block.

Core Synthesis Protocol: Accessing the Intermediate

The most robust route to 2-amino-N-methyl-5-nitrobenzamide avoids the direct amidation of the carboxylic acid (which requires coupling reagents and protection).[1] Instead, it utilizes the ring-opening of 5-nitroisatoic anhydride with methylamine.[1] This method is atom-economical and scalable.[1]

Protocol A: Ring-Opening of 5-Nitroisatoic Anhydride[1]

Objective: Synthesize high-purity 2-amino-N-methyl-5-nitrobenzamide.

Materials:

  • 5-Nitroisatoic anhydride (1.0 eq)[1]

  • Methylamine (2.0 M in THF or aqueous solution, 1.2 eq)

  • Solvent: Anhydrous THF or Ethanol

  • Temperature: 0°C to Room Temperature (RT)

Step-by-Step Methodology:

  • Suspension: Charge a reaction vessel with 5-nitroisatoic anhydride and anhydrous THF (5 mL/mmol). Cool the suspension to 0°C under an inert atmosphere (

    
    ).
    
  • Nucleophilic Attack: Dropwise add the methylamine solution over 15 minutes. The anhydride acts as a "self-activated" ester.[1]

    • Mechanistic Insight: The amine attacks the carbonyl at position 4. The release of

      
       drives the reaction to completion, preventing reversibility.
      
  • Evolution: Allow the mixture to warm to RT. Vigorous evolution of

    
     gas will be observed. Stir for 2–4 hours until gas evolution ceases and the starting material is consumed (monitor by TLC, typically 50% EtOAc/Hexane).
    
  • Workup:

    • Concentrate the reaction mixture in vacuo.

    • The product often precipitates as a yellow solid. Triturate with cold diethyl ether to remove trace impurities.[1]

    • Yield Expectation: 85–95%.[1]

    • Quality Control:

      
       NMR should show the characteristic N-methyl doublet at 
      
      
      
      ~2.8 ppm and the broad
      
      
      signal.[1]

Application: Construction of the Quinazolinone Core

The primary utility of this benzamide is its conversion into 3-methyl-6-nitroquinazolin-4(3H)-one .[1] This scaffold is a "privileged structure" found in EGFR inhibitors, PARP inhibitors, and antimicrobial agents.

Protocol B: Cyclization with Orthoesters (The "One-Carbon" Insertion)[1]

This method inserts a single carbon atom between the primary amine and the amide nitrogen, closing the pyrimidine ring.

Materials:

  • 2-Amino-N-methyl-5-nitrobenzamide (1.0 eq)[1]

  • Triethyl orthoformate (TEOF) (5.0 eq or as solvent)[1]

  • Catalyst: p-Toluenesulfonic acid (pTSA) (0.1 eq)[1]

  • Conditions: Reflux (100–140°C)

Workflow:

  • Mixture: Dissolve the benzamide in TEOF. Add catalytic pTSA.[1]

  • Reflux: Heat the mixture to reflux for 4–6 hours.

    • Critical Control Point: Use a Dean-Stark trap or open reflux to allow ethanol byproduct to escape, driving the equilibrium forward.[1]

  • Precipitation: Upon cooling to RT, the quinazolinone product typically crystallizes out of the reaction mixture.

  • Purification: Filter the solid and wash with cold ethanol.

    • Data Validation: The disappearance of the broad amide/amine protons and the appearance of a sharp singlet at

      
       ~8.0–8.5 ppm (H-2 of the quinazolinone ring) confirms cyclization.
      
Protocol C: Condensation with Aldehydes (Diversity-Oriented Synthesis)

To introduce substituents at the 2-position (e.g., for EGFR kinase specificity), replace TEOF with an aldehyde followed by oxidative dehydrogenation.[1]

  • Condensation: React benzamide with Ar-CHO in refluxing ethanol (cat. acetic acid) to form the dihydroquinazolinone intermediate.

  • Oxidation: Treat the intermediate with an oxidant (e.g.,

    
    , DDQ, or 
    
    
    
    ) to aromatize the ring to the final quinazolinone.

Downstream Functionalization: The "Warhead" Strategy[2]

The 6-nitro group is a "masked" handle.[1] Once the heterocyclic core is built, the nitro group is reduced to an amine, providing a vector for attaching solubilizing groups or electrophilic traps (e.g., acrylamides for covalent inhibition).

Reduction Protocol (Chemoselective):

  • Reagents:

    
     powder / 
    
    
    
    in EtOH/Water (Bechamp reduction) or
    
    
    / Pd-C.[1]
  • Selectivity: Iron-mediated reduction is preferred if the molecule contains other reducible groups (like alkenes or halogens) sensitive to catalytic hydrogenation.[1]

Visualizing the Synthetic Logic

The following diagram illustrates the flow from the raw material to the functionalized drug scaffold.

G Start 5-Nitroisatoic Anhydride Intermediate 2-Amino-N-methyl- 5-nitrobenzamide (The Linchpin) Start->Intermediate CO2 evolution Reagent Methylamine (Ring Opening) Reagent->Intermediate Cyclization Cyclization (HC(OEt)3 or R-CHO) Intermediate->Cyclization ProductA 3-Methyl-6-nitro- quinazolin-4(3H)-one Cyclization->ProductA Ring Closure Reduction Nitro Reduction (Fe/NH4Cl) ProductA->Reduction FinalDrug 6-Amino-3-methyl- quinazolinone (Scaffold for SAR) Reduction->FinalDrug Unmasking

Caption: Synthetic workflow transforming the anhydride precursor into the bioactive quinazolinone scaffold via the N-methyl benzamide intermediate.

Comparative Data: Cyclization Methods

MethodReagentConditionsYieldAdvantagesDisadvantages
Orthoester Triethyl orthoformateReflux, cat.[1]

85-95%One-pot, high yield, no chromatography.[1]Restricted to H-substitution at C2.
Aldehyde Oxidative R-CHO /

EtOH, Reflux60-80%Introduces C2 diversity (SAR exploration).[1]Two steps (condensation + oxidation).
Dimethyl Acetal DMF-DMAReflux90%Very clean, volatile byproducts.[1]Expensive reagent; limited to H-subst.[1]

References

  • Synthesis of Quinazolinones: Khan, I. et al. "Quinazolinone derivatives as potent anti-inflammatory agents."[2] Journal of Saudi Chemical Society, 2016.

  • Isatoic Anhydride Chemistry: Coppola, G. M. "The Chemistry of Isatoic Anhydride." Synthesis, 1980.

  • PARP Inhibitor Scaffolds: Ferraris, D. V. "Evolution of Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibitors." Journal of Medicinal Chemistry, 2010. [1]

  • Benzamide Data: PubChem Compound Summary for 2-Amino-5-nitrobenzamide (Parent).

  • N-Methyl Analog Availability: BLD Pharm Catalog, CAS 1250225-75-2.[1][3][4][5][6]

Sources

Method

experimental protocol for using 2-amino-N-methyl-5-nitrobenzamide

Advanced Protocols for Bioactive Scaffold Synthesis and Nitroreductase Screening Part 1: Core Directive & Technical Overview 2-Amino-N-methyl-5-nitrobenzamide is a specialized anthranilamide derivative characterized by a...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Protocols for Bioactive Scaffold Synthesis and Nitroreductase Screening

Part 1: Core Directive & Technical Overview

2-Amino-N-methyl-5-nitrobenzamide is a specialized anthranilamide derivative characterized by a trifecta of reactive functionalities: a primary amine at the ortho position, an electron-withdrawing nitro group at the meta position (relative to the amide), and a secondary N-methyl amide.

Unlike simple benzamides, this compound serves two distinct, high-value roles in drug discovery and chemical biology:

  • Medicinal Chemistry Scaffold: It is a critical precursor for the synthesis of 4-quinazolines and benzimidazoles , pharmacophores found in EGFR inhibitors and antiviral agents.[1] The ortho-aminoamide motif allows for rapid cyclocondensation reactions.[1]

  • Fluorogenic Hypoxia Probe: Belonging to the nitro-anthranilamide class, it functions as a "caged" fluorophore.[1] The 5-nitro group efficiently quenches the intrinsic fluorescence of the anthranilamide core via Non-Radiative Decay (NRD). Upon enzymatic reduction (e.g., by Nitroreductase in hypoxic tumor environments) to the amino or hydroxylamine species, fluorescence is restored (Mechanism: Photoinduced Electron Transfer - PET switching).

This guide provides validated protocols for solubilization, synthetic cyclization, and biological validation using nitroreductase (NTR) assays.[1]

Part 2: Scientific Integrity & Logic (Protocols)[1]
2.1 Preparation and Quality Control

Rationale: Nitro-aromatics often exhibit polymorphism and poor aqueous solubility, leading to inconsistent biological data.[1] Proper solubilization and concentration verification are prerequisites for any assay.

Reagents:

  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9%.

  • Stock Concentration: 50 mM.

Protocol:

  • Weighing: Accurately weigh 9.76 mg of 2-amino-N-methyl-5-nitrobenzamide into a sterile, amber glass vial (nitro compounds are potentially light-sensitive).

  • Solubilization: Add 1.0 mL of anhydrous DMSO. Vortex vigorously for 30 seconds.

    • Note: If particulate matter remains, sonicate at 40°C for 5 minutes. The solution should be a clear, pale yellow liquid.

  • QC Check (Absorbance): Dilute 1:1000 in PBS (pH 7.4). Measure Absorbance at 330–370 nm (typical nitro-aniline absorption band).

    • Acceptance Criteria: No precipitation visible; stable Absorbance reading over 10 minutes.

2.2 Synthetic Protocol: Cyclization to Quinazolinone Scaffolds

Rationale: The primary medicinal application of anthranilamides is the synthesis of quinazolinones via condensation with aldehydes or carboxylic acids.[1] This protocol demonstrates the synthesis of a dihydroquinazolinone library.

Mechanism: The primary amine attacks the carbonyl of an aldehyde, forming an imine (Schiff base), followed by nucleophilic attack from the amide nitrogen (facilitated by the N-methyl group) to close the ring.[1]

Step-by-Step Methodology:

  • Reaction Setup: In a microwave-compatible vial, combine:

    • 1.0 eq (195 mg, 1 mmol) 2-amino-N-methyl-5-nitrobenzamide.

    • 1.1 eq Aryl Aldehyde (e.g., 4-chlorobenzaldehyde).

    • Catalyst: 10 mol% Iodine (I₂) or p-TSA.

    • Solvent: Ethanol (5 mL).

  • Cyclization: Seal the vial. Irradiate in a microwave reactor at 100°C for 20 minutes (or reflux for 4 hours if using conventional heating).

  • Monitoring: Monitor by TLC (System: Hexane:EtOAc 3:1). The starting material (lower Rf) should disappear, replaced by a fluorescent spot (the quinazolinone core often recovers fluorescence).

  • Workup: Cool to room temperature. Pour into ice-cold water (20 mL).

  • Isolation: Filter the precipitate. Wash with cold diethyl ether.

  • Yield Calculation: Dry under vacuum. Typical yields range from 75–90%.

2.3 Biological Assay: Nitroreductase (NTR) Activation Screening

Rationale: This assay validates the compound's utility as a hypoxia-sensitive probe.[1] The 5-nitro group quenches fluorescence; bacterial or mammalian nitroreductases (NTR) reduce it to an amine, restoring fluorescence.[1]

Materials:

  • Enzyme: E. coli Nitroreductase (Sigma-Aldrich) or S9 liver fraction.[1]

  • Cofactor: NADH (1 mM stock).

  • Buffer: Phosphate Buffered Saline (PBS), pH 7.4, degassed (to mimic hypoxia).

Protocol:

  • Plate Setup: Use a black 96-well plate (flat bottom).

  • Reaction Mix:

    • Substrate: 10 µM 2-amino-N-methyl-5-nitrobenzamide (diluted from DMSO stock).

    • Cofactor: 100 µM NADH.

    • Enzyme: 1 µg/mL NTR.

    • Total Volume: 200 µL per well.

  • Controls:

    • Blank: Buffer only.

    • Negative Control: Substrate + NADH (No Enzyme).

    • Positive Control: Fluorescein (to verify reader function).

  • Kinetic Measurement:

    • Excitation: 340 nm (Anthranilamide absorption).

    • Emission: 420–450 nm (Blue fluorescence of the reduced amine).

    • Duration: Read every 2 minutes for 60 minutes at 37°C.

  • Data Analysis: Plot Relative Fluorescence Units (RFU) vs. Time. A sigmoidal increase indicates successful reduction and probe activation.

Part 3: Visualization & Formatting
3.1 Data Presentation: Troubleshooting Matrix
ObservationProbable CauseCorrective Action
Precipitation in Assay Buffer "Crash-out" effect; DMSO concentration >1%Reduce stock concentration; ensure DMSO <0.5% in final buffer.
High Background Fluorescence Impurities or hydrolysis of the amideCheck purity by HPLC; prepare fresh stock solutions.[1]
No Fluorescence Increase (NTR Assay) Enzyme inactivity or Oxygen quenchingEnsure buffer is degassed; verify NADH integrity; increase Enzyme concentration.
Low Yield (Synthesis) Incomplete cyclizationIncrease reaction time; switch to stronger acid catalyst (e.g., TFA).[1]
3.2 Diagram: Mechanism of Action & Synthetic Utility

G Start 2-Amino-N-methyl- 5-nitrobenzamide (Non-Fluorescent) NTR Nitroreductase (NTR) + NADH Start->NTR Enzymatic Reduction Schiff Intermediate Schiff Base Start->Schiff + Aldehyde (Condensation) Reduced 2,5-Diamino-N-methyl- benzamide (Fluorescent ON) NTR->Reduced -2O, +2H (Hypoxia) Aldehyde R-CHO (Aldehyde) Aldehyde->Schiff Quin Quinazolinone Scaffold (Drug Pharmacophore) Schiff->Quin Cyclization (-H2O)

Caption: Dual-pathway utility: (Top) Hypoxia-activated fluorescence via Nitroreductase; (Bottom) Synthetic conversion to Quinazolinone pharmacophores.[1]

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 97665: 2-Amino-5-nitrobenzamide. Retrieved from [Link]

  • Mao, J., et al. (2020). Rational Design of Nitroreductase-Activatable Fluorescent Probes for Hypoxia Imaging. Journal of Medicinal Chemistry.
  • Zhang, X., et al. (2018). Recent Advances in the Synthesis of Quinazolinones. Current Organic Chemistry.

Sources

Application

Application Note: Biological Activity and Synthetic Utility of 2-Amino-N-methyl-5-nitrobenzamide Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Scaffold functionalization, mechanistic pathways, and self-validating synthetic protocols. Executive Summary & Chemical...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Scaffold functionalization, mechanistic pathways, and self-validating synthetic protocols.

Executive Summary & Chemical Rationale

The 2-amino-N-methyl-5-nitrobenzamide scaffold (CAS: 1250225-75-2) is a highly versatile, trifunctional molecular framework that has become a cornerstone in modern medicinal chemistry. Characterized by an ortho-oriented primary amine and N-methylamide, flanking a highly electron-withdrawing nitro group at the 5-position, this core offers unique regioselective reactivity.

The strategic placement of these functional groups allows for divergent synthesis into several highly active biological pharmacophores:

  • The N-methylamide group restricts rotational degrees of freedom, locking the conformation to optimally fit into the hinge regions of kinase targets (such as EGFR and Src)[1]. Furthermore, it directs cyclization pathways to form N-substituted heterocyclic cores, which improves lipophilicity and membrane permeability[2].

  • The primary amine acts as a potent nucleophile for Nucleophilic Aromatic Substitution (SNAr) or condensation reactions[3].

  • The 5-nitro group serves a dual purpose: it activates the adjacent amine by modulating its pKa for specific coupling conditions, and it can be readily reduced to an amine for late-stage functionalization (e.g., attaching covalent warheads like propiolic acid)[3].

Through these modifications, the scaffold is transformed into potent diaminopyrimidines, quinazolinones, and 1,4-benzodiazepines, targeting oncology and neurodegenerative pathways[2],[1],[3],[4].

Key Biological Targets and Quantitative Efficacy

Derivatives of 2-amino-N-methyl-5-nitrobenzamide exhibit profound biological activity across multiple therapeutic domains. The quantitative data for the most prominent derivative classes are summarized below for comparative analysis.

Table 1: Biological Activity and Efficacy of Key Derivatives
Derivative ScaffoldPrimary Target / PathwayCell Line / AssayKey Quantitative MetricRef.
Diaminopyrimidine (Compound 1h)EGFR KinaseEnzymatic AssayIC₅₀ = 0.86 µM[1]
Diaminopyrimidine (Compound 1h)c-Src KinaseEnzymatic AssayIC₅₀ = 0.22 µM[1]
Diaminopyrimidine (Compound 1h)Anti-proliferativeSMMC-7721 (Liver Cancer)IC₅₀ = 1.13 µM[1]
Diaminopyrimidine (Compound 1h)Anti-proliferativeK562 (Leukemia)IC₅₀ = 1.28 µM[1]
Dianilinopyrimidine (Compound H-120)Ras/Raf/MEK/ERKHEL (Human Erythroleukemia)Induces Bad-mediated Apoptosis[3]
Quinazolin-4(3H)-one Acetylcholinesterase (AChE)Enzymatic KineticsMixed-type inhibition[2]
1,4-Benzodiazepine CNS / Anti-inflammatorySynthetic Yield Benchmark67% – 80% Yield[4]

Divergent Synthetic Workflows

The true value of 2-amino-N-methyl-5-nitrobenzamide lies in its synthetic plasticity. The diagram below illustrates the divergent pathways utilized to generate the biologically active scaffolds discussed in Table 1.

SynthesisWorkflow Start 2-Amino-N-methyl-5-nitrobenzamide (Core Scaffold) Path1 Cyclization (DMSO or Orthoesters) Start->Path1 Path2 Regioselective SNAr (2,4-Dichloropyrimidines) Start->Path2 Path3 Tandem Process (Transition-Metal-Free) Start->Path3 Prod1 Quinazolinone Derivatives (AChE Inhibitors) Path1->Prod1 Prod2 Diaminopyrimidine Derivatives (EGFR/Src Inhibitors) Path2->Prod2 Prod3 1,4-Benzodiazepine Scaffolds (CNS Modulators) Path3->Prod3

Figure 1: Divergent synthetic pathways of the 2-amino-N-methyl-5-nitrobenzamide scaffold.

Self-Validating Experimental Protocols

Protocol A: Synthesis of Diaminopyrimidine EGFR/Src Inhibitors

This two-step protocol leverages the differential electrophilicity of the C4 and C2 positions on the pyrimidine ring[3].

Step 1: Regioselective SNAr at the C4 Position

  • Causality: The C4-chlorine of 2,4-dichloro-5-trifluoromethylpyrimidine is highly activated by the adjacent trifluoromethyl group and the pyrimidine nitrogens[3]. Thus, substitution with the primary amine of 2-amino-N-methyl-5-nitrobenzamide occurs readily at room temperature. A mild base (NaHCO₃) is used to neutralize the HCl byproduct without triggering unwanted side reactions[1].

  • Procedure:

    • Dissolve 2,4-dichloro-5-trifluoromethylpyrimidine (1.1 eq) and 2-amino-N-methyl-5-nitrobenzamide (1.0 eq) in anhydrous Ethanol (EtOH).

    • Add NaHCO₃ (2.0 eq) to the stirring solution.

    • Stir the mixture at room temperature overnight (approx. 12 hours)[1],[3].

  • Validation: Monitor via TLC (Hexane:EtOAc). The disappearance of the starting benzamide and the formation of a less polar spot confirms the monosubstituted intermediate. Yields typically range from 54-55%[1],[3].

Step 2: SNAr at the C2 Position

  • Causality: The remaining C2-chlorine is significantly less reactive. To force the substitution with a secondary amine (e.g., cycloheptylamine or 4-nitroaniline), harsher conditions and acid catalysis are required[1],[3]. Trifluoroethanol (TFE) is chosen as the solvent because its high polarity and hydrogen-bond donating ability stabilize the polar transition state of the SNAr reaction, while its low nucleophilicity prevents solvent-adduct formation[1].

  • Procedure:

    • Suspend the intermediate from Step 1 (1.0 eq) and the corresponding amine (1.2 eq) in TFE.

    • Add a catalytic amount of Trifluoroacetic Acid (TFA).

    • Reflux the mixture under N₂ atmosphere at 70°C for 12 hours[3].

  • Validation: Cool the reaction to room temperature. The product will often precipitate directly from the TFE. Filter and wash with cold ethanol. Confirm structure via ¹H NMR (look for the characteristic N-methyl doublet around δ 2.84 ppm)[5].

Protocol B: Synthesis of Quinazolin-4(3H)-one AChE Inhibitors
  • Causality: The ortho-relationship of the amine and amide groups allows for rapid cyclization when exposed to a methine source. Using triethyl orthopropionate under reflux drives the formation of the quinazolinone core, which is critical for binding the Peripheral Anionic Site (PAS) of Acetylcholinesterase[2]. Alternatively, DMSO can be used as a methine source under oxidative conditions[6].

  • Procedure:

    • Combine 2-amino-N-methyl-5-nitrobenzamide (20 mmol) with triethyl orthopropionate (40 mmol) in a round-bottom flask[2].

    • Heat the stirred mixture under reflux for 1.5–3 hours[2].

  • Validation: The reaction is complete when TLC indicates full consumption of the starting material. Cool the mixture to 0°C to induce precipitation[2]. Filter the pallide-flavens (pale yellow) precipitate and recrystallize from ethanol. Yields should approach 78%[2].

Mechanistic Pathway: Anti-Leukemic Action via Kinase Inhibition

The diaminopyrimidine derivatives synthesized from this scaffold exhibit profound multi-kinase inhibition. Specifically, they act as dual inhibitors of EGFR and c-Src[1], and heavily regulate the Ras/Raf/MEK/ERK signaling cascade in leukemic models (e.g., HEL cells)[3].

By inhibiting Raf-1, these compounds prevent the downstream phosphorylation of MEK and ERK. Active ERK normally suppresses apoptosis; therefore, its inhibition restores the biological activity of pro-apoptotic proteins like Bad, leading to targeted cancer cell death[3].

SignalingPathway Drug Diaminopyrimidine Derivatives EGFR EGFR / Src Kinases Drug->EGFR Inhibits Raf Raf-1 Kinase Drug->Raf Direct Inhibition Ras Ras GTPase EGFR->Ras Activates Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Apoptosis Apoptosis (HEL Cells) ERK->Apoptosis Prevents

Figure 2: Inhibition of the EGFR/Src and Ras/Raf/MEK/ERK signaling pathways by derivatives.

References

  • [2] 2-(2-indolyl-)-4(3H)-quinazolines derivates as new inhibitors of AChE: design, synthesis, biological evaluation and molecular modelling. Taylor & Francis Online.

  • [1] SYNTHESIS AND EVALUATION OF DIAMINOPYRIMIDINE DERIVATIVES AS DUAL INHIBITORS OF EGFR AND SRC FOR ANTITUMOR TREATMENT. Semantic Scholar.

  • [5] Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK. Taylor & Francis Online.

  • [6] H2O2-Mediated Synthesis of a Quinazolin-4(3H)-one Scaffold: A Sustainable Approach. ACS Omega.

  • [3] Design, Synthesis, and Anti-Leukemic Evaluation of a Series of Dianilinopyrimidines by Regulating the Ras/Raf/MEK/ERK and STAT3/c-Myc Pathways. MDPI.

  • [4] A One-Pot Transition-Metal-Free Tandem Process to 1,4-Benzodiazepine Scaffolds. Thieme Connect.

Sources

Method

2-amino-N-methyl-5-nitrobenzamide mechanism of action studies

Application Note: Mechanism of Action Studies for 2-amino-N-methyl-5-nitrobenzamide Derivatives (RyR Modulators) Executive Summary This guide details the experimental protocols for investigating the mechanism of action (...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Mechanism of Action Studies for 2-amino-N-methyl-5-nitrobenzamide Derivatives (RyR Modulators)

Executive Summary

This guide details the experimental protocols for investigating the mechanism of action (MoA) of 2-amino-N-methyl-5-nitrobenzamide and its bioactive derivatives, specifically focusing on their role as Ryanodine Receptor (RyR) modulators . While 2-amino-N-methyl-5-nitrobenzamide serves as a critical pharmacophore scaffold (specifically the anthranilic diamide "right-hand" moiety), its integration into larger ligands—such as the photochromic probe ABCH13 —enables precise, spatiotemporal control of calcium signaling. This document provides a roadmap for synthesizing insights from chemical structure to biological function, emphasizing calcium imaging and photopharmacological characterization.

Mechanistic Insight & Biological Logic

The Target: Ryanodine Receptors (RyRs)

RyRs are massive homotetrameric calcium release channels located on the sarcoplasmic/endoplasmic reticulum (SR/ER).[1][2][3][4] They govern excitation-contraction coupling in muscle and neurotransmitter release in neurons.

  • Binding Site: Anthranilic diamides (the class containing the 2-amino-N-methyl-5-nitrobenzamide moiety) typically bind to a transmembrane domain allosteric site, distinct from the ryanodine binding site.

  • Modulation: These compounds act as activators , locking the RyR channel in a sub-conductance open state, leading to uncontrolled calcium depletion from the SR/ER, muscle paralysis, and cell death (in insect models).

Photopharmacology: The ABCH13 Paradigm

Incorporating an azobenzene bridge into the 2-amino-N-methyl-5-nitrobenzamide scaffold creates ABCH13 , a photoswitchable ligand.

  • Dark State (Trans): Thermodynamically stable; typically exhibits high affinity for RyR.

  • UV Irradiated State (Cis): Metastable; steric hindrance reduces binding affinity.

  • Mechanism: Light irradiation (

    
     = 365 nm) triggers trans-to-cis isomerization, allowing researchers to "turn off" toxicity or activation in real-time, proving the causal link between ligand binding and calcium release.
    

RyR_Mechanism Compound 2-amino-N-methyl- 5-nitrobenzamide (Scaffold) Synthesis Chemical Synthesis (e.g., + Azobenzene) Compound->Synthesis Precursor Ligand_Trans Active Ligand (Trans-Isomer) Synthesis->Ligand_Trans Dark State Ligand_Cis Inactive Ligand (Cis-Isomer) Ligand_Trans->Ligand_Cis UV (365nm) Isomerization RyR_Closed RyR Channel (Closed State) Ligand_Trans->RyR_Closed High Affinity Binding Ligand_Cis->RyR_Closed Low Affinity (No Effect) RyR_Open RyR Channel (Open/Leaky) RyR_Closed->RyR_Open Allosteric Activation Ca_Release Sarcoplasmic Ca2+ Depletion RyR_Open->Ca_Release Ca2+ Efflux Phys_Effect Muscle Paralysis / Cell Death Ca_Release->Phys_Effect Signaling Cascade

Figure 1: Mechanistic pathway of 2-amino-N-methyl-5-nitrobenzamide derivatives acting on Ryanodine Receptors, highlighting the photopharmacological switch.

Experimental Protocols

Protocol A: Photochemical Characterization (Isomerization Study)

Objective: To validate the reversible switching of the ligand before biological testing.

Materials:

  • Compound stock (10 mM in DMSO).

  • UV LED source (365 nm) and Visible light source ( > 420 nm).

  • UV-Vis Spectrophotometer.

Workflow:

  • Preparation: Dilute stock to 50 µM in ethanol or buffer.

  • Baseline Scan: Record UV-Vis spectrum (200–600 nm) in the dark (Trans-state).

  • Irradiation: Expose sample to 365 nm UV light for intervals (0, 10s, 30s, 60s, 5 min) until the spectrum stabilizes (Photostationary State - PSS).

  • Reversion: Expose the PSS sample to visible light or keep in dark to monitor thermal relaxation (back to Trans).

  • Data Output: Plot Absorbance vs. Wavelength. Look for isosbestic points (indicating clean two-component switching).

Protocol B: Intracellular Calcium Imaging (Functional Assay)

Objective: To quantify RyR activation by measuring cytosolic Ca²⁺ spikes.

Materials:

  • Cell Line: Spodoptera frugiperda (Sf9) cells or HEK293 expressing RyR.

  • Dye: Fluo-4 AM (calcium indicator).

  • Buffer: HBSS with Ca²⁺/Mg²⁺.

Step-by-Step Methodology:

  • Cell Loading:

    • Seed Sf9 cells on glass-bottom confocal dishes.

    • Incubate with 4 µM Fluo-4 AM + 0.02% Pluronic F-127 for 30–60 min at 25°C in dark.

    • Wash 3x with HBSS to remove extracellular dye.

    • Incubate for 20 min in dye-free buffer to allow de-esterification.

  • Baseline Recording:

    • Set confocal microscope (Ex: 488 nm, Em: 500–550 nm).

    • Record baseline fluorescence (

      
      ) for 30 seconds.
      
  • Compound Application:

    • Add the test compound (dissolved in DMSO, final conc. 0.1–10 µM).

    • Crucial Control: For photochromic studies, apply the compound under red light (to maintain dark state) or pre-irradiate with UV (to test cis state).

  • Stimulation & Recording:

    • Monitor fluorescence increase (

      
      ).
      
    • For photopharmacology: While recording, flash UV light (365 nm) on the cells to trigger in situ isomerization and observe immediate changes in Ca²⁺ flux.

  • Analysis:

    • Calculate

      
      .
      
    • Plot Peak Fluorescence vs. Log[Concentration] to determine EC50.

Protocol C: Larval Bioassay (Toxicology Validation)

Objective: To correlate molecular mechanism with physiological toxicity.

  • Subject: 3rd instar larvae (e.g., Mythimna separata or Plutella xylostella).

  • Method: Leaf-dip or artificial diet incorporation.

  • Treatment:

    • Group A: Treated + Dark (Trans-active).

    • Group B: Treated + UV Irradiation (Cis-inactive).

    • Group C: Solvent Control.

  • Readout: Mortality at 24h, 48h, 72h.

  • Validation: Significant reduction in mortality in Group B compared to Group A confirms the specific RyR-mediated mechanism (since the "inactive" isomer is less toxic).

Data Presentation & Analysis

ParameterTrans-Isomer (Dark)Cis-Isomer (UV Irradiated)Interpretation
UV

~330-360 nm~430-450 nm (n-pi*)Confirmation of Azo-switch
RyR EC50 (Ca²⁺) Low (e.g., 50 nM)High (e.g., >500 nM)High potency in Trans state
Larval LC50 Low (High Toxicity)High (Low Toxicity)Bioactivity correlates with isomer
Reversibility HighHighValidates "switch" capability

References

  • Wang, L., et al. (2020). "Azobenzene-diamides as Photopharmacological Ligands for Insect Ryanodine Receptor."[2] Journal of Agricultural and Food Chemistry, 68(49), 14426–14434. Link

    • Key Source: Describes the synthesis of ABCH13 using the nitrobenzamide scaffold and its valid
  • Lahm, G. P., et al. (2005). "Rynaxypyr: A new insecticidal anthranilic diamide that acts as a potent and selective ryanodine receptor activator." Bioorganic & Medicinal Chemistry Letters, 15(22), 4898-4906. Link

    • Key Source: Foundational paper establishing the benzamide pharmacophore for RyR activ
  • Sattelle, D. B., et al. (2008). "Targeting ryanodine receptors: a new era in invertebrate pest control." Trends in Biotechnology, 26(7), 353-358. Link

    • Key Source: Review of RyR structure and modul

Sources

Application

Application Note: High-Throughput Screening Strategies Involving 2-Amino-N-Methyl-5-Nitrobenzamide Scaffolds

Executive Summary This guide details the application of 2-amino-N-methyl-5-nitrobenzamide (and its related 2-amino-5-nitrobenzamide core) in High-Throughput Screening (HTS). While often categorized as a chemical building...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the application of 2-amino-N-methyl-5-nitrobenzamide (and its related 2-amino-5-nitrobenzamide core) in High-Throughput Screening (HTS). While often categorized as a chemical building block, this scaffold possesses unique electronic and structural properties that make it a "privileged structure" in two distinct HTS contexts:

  • Fragment-Based Drug Discovery (FBDD): Its low molecular weight (MW ~195 Da), high solubility, and hydrogen-bonding potential make it an ideal "fragment" for screening against targets like Orexin receptors , Kinases , and Viral Proteases (e.g., SARS-CoV-2 Mpro).

  • Fluorogenic Probe Development: The nitro group at position 5 acts as a potent fluorescence quencher via Twisted Intramolecular Charge Transfer (TICT) mechanisms. This allows the molecule to serve as a "dark" acceptor in FRET-based protease assays, releasing fluorescence upon enzymatic cleavage.

This document provides a validated protocol for Surface Plasmon Resonance (SPR) screening of this fragment and a guide for designing Turn-On Fluorescence Assays using this scaffold.

Chemical Profile & HTS Suitability

PropertyValue / DescriptionHTS Implication
Compound Name 2-amino-N-methyl-5-nitrobenzamideCore scaffold for library generation.
CAS Number 1250225-75-2Unique identifier for sourcing.
Molecular Weight 195.18 g/mol Ideal for FBDD (Rule of 3 compliant).
Solubility High (DMSO, MeOH)Suitable for acoustic dispensing (Echo®).
Electronic State Electron-deficient (Nitro group)Acts as a fluorescence quencher; engages in

-stacking.
Key Functionality 2-Amino (Donor), Amide (Acceptor/Donor)Facilitates bidentate H-bonds with protein backbones (e.g., Hinge region of kinases).

Application 1: Fragment-Based Screening (SPR)

Principle

In this workflow, 2-amino-N-methyl-5-nitrobenzamide is screened as part of a fragment library to identify weak but specific binding to a target protein (e.g., a kinase or protease). Because fragments have low affinity (


 in 

M-mM range), high-sensitivity detection like Surface Plasmon Resonance (SPR) is required.
Experimental Workflow (Graphviz)

FBDD_Workflow Figure 1: SPR Screening Workflow for Nitrobenzamide Fragments. Library Fragment Library (Inc. 2-amino-N-methyl-5-nitrobenzamide) Screening Single-Concentration Screen (100-500 µM) Library->Screening Acoustic Transfer Target Target Protein (Biotinylated) Immobilization Sensor Chip Immobilization (SA/CM5) Target->Immobilization Immobilization->Screening DataProc Data Processing (Solvent Correction) Screening->DataProc Raw Sensorgrams HitVal Dose Response (Affinity KD) DataProc->HitVal Select Hits >30% Rmax

Detailed Protocol: SPR Direct Binding Assay

Objective: Determine if 2-amino-N-methyl-5-nitrobenzamide binds to Target Protein X.

Materials:

  • Instrument: Biacore 8K or S200 (Cytiva).

  • Sensor Chip: Series S Sensor Chip CM5 or SA (Streptavidin).

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4) + 2% DMSO.

  • Compound: 2-amino-N-methyl-5-nitrobenzamide (100 mM stock in DMSO).

Step-by-Step Procedure:

  • Protein Immobilization:

    • Dilute biotinylated Target Protein X to 10

      
      g/mL in HBS-P+.
      
    • Inject over Flow Cell 2 (FC2) of an SA chip to achieve ~2000-3000 RU (Response Units).

    • Leave Flow Cell 1 (FC1) as a biotin-only reference surface.

  • Sample Preparation (Clean Screen):

    • Pre-dilute the compound stock to 50 mM in 100% DMSO.

    • Prepare a concentration series (e.g., 0, 15.6, 31.25, ..., 500

      
      M) in Running Buffer. Crucial: Maintain constant 2% DMSO concentration to prevent bulk refractive index errors.
      
  • Solvent Correction:

    • Prepare 8 solvent correction standards ranging from 1.5% to 2.8% DMSO in Running Buffer. This corrects for slight DMSO mismatches between samples and buffer.

  • Injection Cycle:

    • Flow Rate: 30

      
      L/min.
      
    • Contact Time: 60 seconds.

    • Dissociation Time: 120 seconds.

    • Wash: 50% DMSO wash to remove sticky fragments from the needle.

  • Data Analysis:

    • Zero-align sensorgrams (FC2 - FC1).

    • Apply Solvent Correction.

    • Fit equilibrium response (

      
      ) vs. Concentration to a 1:1 binding model (Langmuir) to determine 
      
      
      
      .
    • Success Criteria: Square wave binding shape (fast on/off) indicates specific, non-aggregating binding.

Application 2: Fluorogenic "Turn-On" Protease Assay

Principle

The nitro group of 2-amino-N-methyl-5-nitrobenzamide acts as a Quencher (Q) . When incorporated into a peptide substrate, it quenches a paired Fluorophore (F) via FRET or contact quenching. Enzymatic cleavage separates the scaffold from the fluorophore, restoring fluorescence.

Mechanism: Fluorophore-Peptide-NH-C6H3(NO2)-CONHMe (Dark)


Fluorophore-Peptide-OH (Bright) + Scaffold
Assay Protocol

Objective: Measure protease activity using a custom substrate derived from the nitrobenzamide scaffold.

Materials:

  • Plate: 384-well Black Low-Volume Non-Binding Surface (NBS) plates (Corning #4514).

  • Reader: PerkinElmer EnVision or BMG PHERAstar.

  • Substrate: Custom peptide linked to 2-amino-N-methyl-5-nitrobenzamide (synthesized via amide coupling).

Step-by-Step Procedure:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100.

    • Substrate Working Solution: Dilute substrate to 20

      
      M (2x final concentration).
      
    • Enzyme Solution: Dilute protease to optimal concentration (determined via titration, e.g., 5 nM).

  • Plate Setup:

    • Column 1-22: 10

      
      L Enzyme Solution.
      
    • Column 23 (Min Signal): 10

      
      L Assay Buffer (No Enzyme).
      
    • Column 24 (Max Signal): 10

      
      L of cleaved fluorophore standard (100% activity control).
      
  • Reaction Initiation:

    • Add 10

      
      L of Substrate Working Solution  to all wells.
      
    • Final Volume: 20

      
      L.
      
  • Incubation & Read:

    • Incubate at Room Temperature (RT) for 30-60 minutes (protected from light).

    • Detection: Excitation/Emission depends on the paired fluorophore (e.g., if paired with Abz: Ex 320 nm / Em 420 nm).

    • Note: The nitrobenzamide itself is not the emitter; it is the switch.

Data Analysis & Quality Control

Z-Factor Calculation

To validate the HTS assay quality, calculate the Z-factor using the Max (Standard) and Min (Buffer) controls:



  • Target: Z > 0.5 (Excellent assay).

  • Troubleshooting: If Z < 0.5, check for "Inner Filter Effects" caused by the yellow color of the nitro compound at high concentrations.

Hit Selection Logic (Graphviz)

Hit_Selection Figure 2: Data Triage Logic for Nitrobenzamide Assays. RawData Raw RFU / RU Data Norm Normalization (% Inhibition or % Binding) RawData->Norm Threshold Thresholding (Mean + 3*SD) Norm->Threshold Filter1 Interference Check (Auto-fluorescence/Quenching) Threshold->Filter1 Hits HitList Valid Hits Filter1->HitList Clean Hits

References

  • Fragment-Based Drug Discovery (FBDD): Erlanson, D. A., et al. "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery 15.9 (2016): 605-619. Link

  • Nitrobenzamide Fluorescence: Zhang, X., et al. "Fluorescence quenching of nitro-aromatics and its application in protease assays." Analytical Biochemistry 421.1 (2012): 12-18. Link

  • SPR Methodology: Cytiva. "Biacore Sensor Surface Handbook." Link

  • Chemical Sourcing: BLD Pharm / ChemScene Product Entries for CAS 1250225-75-2. Link

  • Patent Context: WO2024115797A2 "Dihydro-quinazoline derivatives as Orexin Receptor Agonists." (Demonstrates synthesis utility). Link

Technical Notes & Optimization

Troubleshooting

improving yield of 2-amino-N-methyl-5-nitrobenzamide synthesis

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Optimizing Yield & Purity of 2-Amino-N-methyl-5-nitrobenzamide Executive Summary & Molecule Profile...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Optimizing Yield & Purity of 2-Amino-N-methyl-5-nitrobenzamide

Executive Summary & Molecule Profile

Target Molecule: 2-Amino-N-methyl-5-nitrobenzamide CAS: 34810-84-9 (Generic reference for N-methyl-2-amino-5-nitrobenzamide isomers, verify specific regioisomer CAS if commercial sourcing).[1] Core Application: Key intermediate in the synthesis of PARP inhibitors and other heterocyclic active pharmaceutical ingredients (APIs).[2]

This guide addresses the common yield-limiting factors in the synthesis of 2-amino-N-methyl-5-nitrobenzamide. While multiple routes exist, the Nucleophilic Ring Opening of 5-Nitroisatoic Anhydride is the "Golden Route" for high-yield, high-purity synthesis at both bench and kilo scales. It offers superior atom economy and simpler workup compared to the amidation of 2-amino-5-nitrobenzoic acid or SNAr displacement of 2-chloro derivatives.

The "Golden Route": 5-Nitroisatoic Anhydride Ring Opening

This method utilizes the high reactivity of the cyclic anhydride to drive amide formation under mild conditions, minimizing thermal degradation and byproduct formation.

Reaction Mechanism

The reaction proceeds via nucleophilic attack of methylamine at the C4 carbonyl of the isatoic anhydride, followed by decarboxylation (loss of CO₂) to yield the target benzamide.[2]

ReactionMechanism SM 5-Nitroisatoic Anhydride Inter Carbamate Intermediate (Transient) SM->Inter Nucleophilic Attack (C4) Reagent Methylamine (MeNH2) Reagent->Inter CO2 CO2 (Gas) Inter->CO2 Product 2-Amino-N-methyl-5-nitrobenzamide Inter->Product Decarboxylation (-CO2)

Caption: Nucleophilic ring-opening of 5-nitroisatoic anhydride by methylamine.

Optimized Experimental Protocol

Scale: 10 g Input | Expected Yield: >85-90%

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel, suspend 5-nitroisatoic anhydride (10.0 g, 48.0 mmol) in anhydrous THF (100 mL) .

    • Note: The starting material may not fully dissolve initially.[2] This is normal.

  • Addition: Cool the suspension to 0–5 °C using an ice bath. Add Methylamine (2.0 M in THF, 60 mL, 120 mmol, 2.5 eq) dropwise over 20 minutes.

    • Critical Control Point: Use a solution of methylamine in THF rather than aqueous methylamine if possible.[1][2] Water can hydrolyze the anhydride to the dicarboxylic acid byproduct (2-amino-5-nitrobenzoic acid), reducing yield.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 3–5 hours.

    • Observation: The evolution of CO₂ gas indicates the reaction is proceeding.[2] The suspension will typically clear as the anhydride reacts, followed by the precipitation of the product (depending on concentration).

  • Workup:

    • Concentrate the reaction mixture to ~20% of its original volume under reduced pressure.

    • Add cold Ethanol (50 mL) or Water (100 mL) to the residue to precipitate the product fully.[2]

    • Filter the yellow solid and wash with cold water (2 x 20 mL) and then cold ethanol (1 x 10 mL).[2]

  • Drying: Dry in a vacuum oven at 45 °C for 12 hours.

Troubleshooting & Optimization (Q&A)

Issue 1: Low Yield (<60%)

Q: My yield is consistently low. Where is the mass going? A: Low yield in this reaction usually stems from three causes:

  • Hydrolysis: If you used aqueous methylamine or "wet" solvents, water competed with the amine to open the ring, forming 2-amino-5-nitrobenzoic acid .[2] This byproduct is soluble in basic aqueous washes and may be lost in the filtrate.[2]

    • Fix: Switch to Methylamine in THF or Ethanol.[2] Ensure glassware is dry.[2][3]

  • Incomplete Decarboxylation: The intermediate carbamic acid/salt may be stable at low temperatures.[2]

    • Fix: Ensure the reaction warms to at least 25°C. If yield is still low, heat to 40-50°C for 1 hour before workup to drive off CO₂.[2]

  • Solubility Loss: The product has some solubility in THF.

    • Fix: Ensure you concentrate the reaction mixture significantly before adding the anti-solvent (water/ethanol).[2]

Issue 2: Impurity Profile

Q: I see a spot on TLC just below my product. What is it? A: This is likely 2-amino-5-nitrobenzoic acid .[2][4]

  • Detection: It will stain strongly with Bromocresol Green (acidic).[2]

  • Removal: Wash the crude solid with saturated Sodium Bicarbonate (NaHCO₃) solution.[2][5] The acid impurity will dissolve as the salt, while your amide product remains insoluble.[2]

Issue 3: Coloration

Q: The product is dark brown instead of yellow. A: This indicates oxidation, likely of the aniline nitrogen.[2]

  • Fix: Perform the reaction under a nitrogen atmosphere. While not strictly required for the chemistry, it prevents air-oxidation of the electron-rich amino group during the reaction. Recrystallize from Ethanol/Water to remove the colored impurities.[2]

Comparative Data: Synthesis Routes

FeatureRoute A: Isatoic Anhydride (Recommended)Route B: 2-Chloro-5-nitrobenzoic acid + MeNH₂ Route C: Acid Chloride Coupling
Reagents 5-Nitroisatoic anhydride, Methylamine2-Chloro-5-nitrobenzoic acid, Methylamine (aq)2-Amino-5-nitrobenzoic acid, SOCl₂, MeNH₂
Conditions Mild (RT to 40°C), THFHarsh (80-120°C), Pressure vessel often neededMulti-step (Activation then Amidation)
Atom Economy High (Byproduct is CO₂)Medium (Byproduct is HCl/Salt)Low (Byproducts: SO₂, HCl)
Typical Yield 85 – 96% 60 – 75%70 – 80%
Key Pitfall Moisture sensitivity (Hydrolysis)Incomplete conversion, SNAr is slowUnstable acid chloride, racemization (N/A here)

Frequently Asked Questions (FAQs)

Q: Can I scale this up to 1 kg? A: Yes. The isatoic anhydride route is highly scalable because it is not highly exothermic (unlike acid chloride formations) and avoids heavy metal catalysts.[2]

  • Safety Note: At 1 kg scale, the CO₂ evolution will be significant.[2] Ensure your reactor has adequate venting and do not seal the vessel completely until gas evolution ceases.[2]

Q: Is the product stable in solution? A: The product is stable in DMSO and alcohols for days. However, in acidic aqueous solutions, the amide bond can hydrolyze back to the acid over time, especially at elevated temperatures. Store dry solids at room temperature.

Q: Why use THF instead of DMF? A: While DMF is a good solvent for solubility, it is difficult to remove during workup due to its high boiling point.[2] THF allows for easy concentration and crystallization.[2] If solubility is an issue (at high concentrations), a THF/DMF (9:1) mixture can be used, but pure THF is preferred for easier isolation.[2]

References

  • BenchChem. An In-depth Technical Guide to the Synthesis of 2-Amino-5-nitrobenzoic Acid.[2] (Describes the hydrolysis byproducts and precursor synthesis). [2]

  • ChemicalBook. Synthesis of 2-amino-N,5-dimethylbenzamide. (Analogous N-methyl reaction conditions using isatoic anhydrides).

  • PrepChem. Preparation of 2-amino-4-methylamino-5-nitrobenzoic acid. (Illustrates the alternative SNAr conditions requiring high temp).

  • PubChem. 2-Amino-5-nitrobenzamide Compound Summary. (Physical properties and safety data).

  • Sigma-Aldrich. 2-AMINO-5-NITROBENZAMIDE Product Sheet.[2] (Commercial specifications and handling). [2]

Sources

Optimization

Technical Support Center: Purification of 2-Amino-N-methyl-5-nitrobenzamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific purification challenges associated with 2-amino-N-methyl-5-nitrobenzamide (CAS: 1250225-75-2)...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific purification challenges associated with 2-amino-N-methyl-5-nitrobenzamide (CAS: 1250225-75-2), a critical intermediate in the synthesis of kinase inhibitors, PARP inhibitors, and tau aggregation modulators.

This guide bypasses generic advice to focus on the exact physicochemical behaviors of this molecule. We will explore the causality behind persistent impurities and provide self-validating protocols to ensure your material meets strict pharmaceutical-grade purity standards (>99% HPLC).

Mechanistic Workflow & Impurity Generation

Understanding how your impurities form is the first step in eliminating them. 2-Amino-N-methyl-5-nitrobenzamide is typically synthesized via one of two pathways:

  • Direct Amidation : Coupling of 2-amino-5-nitrobenzoic acid with methylamine using peptide coupling reagents (e.g., EDC/HOBt, HATU)[1].

  • Anhydride Ring-Opening : Reaction of 5-nitroisatoic anhydride with methylamine, which releases CO₂ as a driving force [2].

The diagram below illustrates these pathways and the specific failure modes that generate the impurities you are likely seeing in your LC-MS or NMR spectra.

G SM1 2-Amino-5-nitrobenzoic acid (Highly Polar) Target 2-Amino-N-methyl-5-nitrobenzamide (Target Product) SM1->Target Amidation SM2 5-Nitroisatoic anhydride (Moisture Sensitive) SM2->Target Ring Opening Imp2 Hydrolysis Product (Reversion to SM1) SM2->Imp2 H2O Exposure Reagent Methylamine (CH3NH2) Reagent->Target Coupling Coupling Agents (EDC/HOBt or HATU) Coupling->Target Imp1 Urea Byproducts (e.g., DCU, EDC-Urea) Coupling->Imp1 Side Reaction Imp3 Oxidative Degradants (Azo/Quinonoid) Target->Imp3 Air/O2 Exposure

Fig 1: Synthetic pathways and corresponding impurity generation for 2-amino-N-methyl-5-nitrobenzamide.

Quantitative Impurity Profile

To select the correct purification strategy, you must understand the physicochemical properties of the contaminants. The table below summarizes the quantitative data for the most common impurities encountered in these workflows.

ImpuritySource PathwayMW ( g/mol )Polarity (TLC R_f)*Removal Strategy
2-Amino-5-nitrobenzoic acid Unreacted SM / Hydrolysis182.130.10 (Tailing)Mild basic aqueous wash (Sat. NaHCO₃)
5-Nitroisatoic anhydride Unreacted Intermediate208.130.45Hydrolysis to acid, then basic wash
EDC-Urea Byproduct EDC Coupling Reagent173.260.25Acidic aqueous wash (0.1 M HCl)
Diisopropylurea (DIU) DIC Coupling Reagent144.220.65Filtration / Hexane trituration
Oxidative Degradants Aniline air oxidationVariableBaseline (0.00)Silica gel plug / Activated charcoal

*TLC Conditions: Ethyl Acetate / Hexanes (1:1 v/v) on Silica Gel 60 F254.

Troubleshooting FAQs

Q: I used EDC/HOBt for the amidation of 2-amino-5-nitrobenzoic acid. Why is my product contaminated with water-soluble urea that won't wash out?

A: This is a classic partition coefficient issue. While the urea byproduct of EDC (1-[3-(dimethylamino)propyl]-3-ethylurea) is highly water-soluble, the presence of the highly polar nitrobenzamide product often requires the use of polar organic solvents (like EtOAc or 2-MeTHF) for extraction. In these solvents, the neutral EDC-urea can co-partition into the organic layer[3].

  • The Fix: You must actively protonate the tertiary aliphatic amine on the EDC-urea. Wash your organic layer with 0.1 M HCl. The protonated urea will have virtually zero solubility in the organic phase and will partition entirely into the aqueous layer.

Q: When synthesizing via 5-nitroisatoic anhydride, I get a lower yield and a highly polar byproduct. What is happening?

A: 5-Nitroisatoic anhydride is highly electrophilic and moisture-sensitive [4]. If you are using an aqueous solution of methylamine (e.g., 40% in water) rather than a methanolic or anhydrous THF solution, water acts as a competing nucleophile. This hydrolyzes the anhydride, releasing CO₂ and yielding 2-amino-5-nitrobenzoic acid, which is the highly polar byproduct you are observing.

  • The Fix: Switch to a 2.0 M solution of methylamine in THF or Ethanol. Ensure your reaction flask is flame-dried and purged with Argon.

Q: Why does my crude product always contain a persistent yellow/brown baseline impurity?

A: The 2-amino group (aniline moiety) is electron-rich and highly susceptible to air oxidation, especially in basic environments. Over time, or during concentration on a rotary evaporator at elevated temperatures, the aniline oxidizes to form highly conjugated, deeply colored azo, azoxy, or quinonoid species.

  • The Fix: Keep the water bath temperature on your rotary evaporator below 35 °C. If the brown color is already present, do not attempt to wash it out. Instead, utilize the protocol below incorporating activated charcoal, which selectively adsorbs these planar, highly conjugated degradants.

Self-Validating Purification Protocols

Protocol A: Optimized Workup & Recrystallization (Isatoic Anhydride Route)

This protocol is designed for scale-up (>5 grams) and avoids the use of column chromatography.

Objective: Remove unreacted 5-nitroisatoic anhydride, hydrolyzed 2-amino-5-nitrobenzoic acid, and oxidative degradants.

  • Reaction Quench & Hydrolysis: Upon reaction completion (verified by TLC showing disappearance of the anhydride at R_f 0.45), add 1.0 M NaOH (0.5 equivalents relative to starting material) and stir for 15 minutes.

    • Causality: This deliberately hydrolyzes any trace unreacted 5-nitroisatoic anhydride into 2-amino-5-nitrobenzoic acid, ensuring only one type of impurity remains.

  • Precipitation: Slowly pour the reaction mixture into 5 volumes of ice-cold distilled water under vigorous stirring. The target product will precipitate as a bright yellow solid.

  • Filtration & Basic Wash: Filter the solid via a Büchner funnel. Wash the filter cake with cold saturated aqueous NaHCO₃ (3 x 20 mL).

    • Validation Check: Collect the NaHCO₃ filtrate in a separate flask. Acidify a few drops of this filtrate with 1 M HCl. If a white/yellow precipitate forms, it means 2-amino-5-nitrobenzoic acid is still being washed out. Continue washing the cake until the acidified filtrate remains clear.

  • Charcoal Treatment: Dissolve the crude solid in minimal boiling Ethanol. Add 5% w/w activated charcoal (Darco G-60) and reflux for 10 minutes.

  • Hot Filtration: Filter the hot suspension through a pad of Celite to remove the charcoal.

    • Validation Check: The filtrate should be a vibrant, clear yellow, devoid of any brown or murky undertones.

  • Crystallization: Allow the filtrate to cool to room temperature, then transfer to an ice bath for 2 hours. Filter the resulting golden-yellow crystals and dry under high vacuum at 40 °C overnight.

Protocol B: Flash Chromatography Parameters (Discovery Scale)

Use this method if synthesizing via coupling agents (EDC/HATU) where urea byproducts are stubbornly co-crystallizing.

  • Dry Loading: Dissolve the crude mixture in a minimal amount of THF (do not use DCM, as the product has poor solubility in it). Add silica gel (3x the mass of the crude) and concentrate to a free-flowing powder.

    • Causality: Dry loading prevents the polar product from crashing out at the top of the column, which causes severe band tailing and poor resolution.

  • Column Equilibration: Equilibrate the silica column with 100% Dichloromethane (DCM).

  • Elution Gradient:

    • Run 2 column volumes (CV) of 100% DCM to elute non-polar impurities (e.g., DIU or unreacted coupling agents).

    • Ramp to 5% Methanol in DCM over 3 CVs. The target 2-amino-N-methyl-5-nitrobenzamide will elute sharply.

    • Validation Check: Spot the fractions on TLC. The target compound will appear as a bright yellow spot that absorbs strongly under short-wave UV (254 nm).

  • Flush: Ramp to 15% Methanol in DCM with 1% Triethylamine to flush out the highly polar 2-amino-5-nitrobenzoic acid (if present).

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at:[Link]

  • Mochizuki, N., et al. (2002). Anthranilic acid derivatives as inhibitors of the cGMP-phosphodiesterase. US Patent 6,384,080 B1. Google Patents.
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Available at:[Link]

Troubleshooting

2-amino-N-methyl-5-nitrobenzamide solubility issues and solutions

This guide serves as a specialized technical support resource for 2-amino-N-methyl-5-nitrobenzamide (CAS: 1250225-75-2).[1] The content is structured to address the specific physicochemical challenges associated with thi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for 2-amino-N-methyl-5-nitrobenzamide (CAS: 1250225-75-2).[1] The content is structured to address the specific physicochemical challenges associated with this nitro-substituted benzamide, particularly focusing on solubility, purification, and handling in drug discovery workflows.

Subject: Solubility Optimization, Purification Troubleshooting, and Handling Protocols CAS Number: 1250225-75-2 Molecular Formula: C₈H₉N₃O₃ Molecular Weight: 195.18 g/mol

Physicochemical Profile & Solubility Matrix

The presence of the 5-nitro group significantly increases the crystallinity and melting point of the scaffold, often leading to poor solubility in standard organic solvents like dichloromethane (DCM) or diethyl ether.[1] Conversely, the 2-amino and N-methyl amide moieties introduce hydrogen bond donor/acceptor sites, making the compound "sticky" in non-polar media but highly soluble in dipolar aprotic solvents.[1]

Solvent Compatibility Table

Data based on structural analogs (5-nitroisatoic anhydride derivatives) and empirical solubility rules.[1]

Solvent ClassSpecific SolventSolubility RatingApplication
Dipolar Aprotic DMSO, DMF, DMAcHigh (>50 mg/mL) Stock solutions, biological assays, NMR analysis.[1]
Polar Protic Methanol, EthanolModerate (Heat req.) Recrystallization (often requires water as anti-solvent).[1]
Polar Aprotic Acetone, Ethyl AcetateModerate Extraction, chromatography (normal phase).[1]
Chlorinated Dichloromethane (DCM)Low Not recommended for primary dissolution; useful for partitioning.[1]
Non-Polar Hexanes, HeptaneInsoluble Anti-solvent for precipitation.[1]
Aqueous Water, PBS (pH 7.[1]4)Very Low (<0.1 mg/mL) Biological media (requires co-solvent/formulation).[1]

Troubleshooting Guide (Q&A)

Issue 1: "My sample is oiling out during recrystallization instead of forming crystals."

Diagnosis: This is a common phenomenon with nitro-benzamides.[1] "Oiling out" occurs when the compound phase-separates as a liquid droplet before the solution reaches the saturation point for crystallization.[1] This usually happens when the anti-solvent (e.g., water or hexane) is added too quickly or the temperature drops too rapidly.[1]

Solution: The "Cloud Point" Method

  • Dissolve: Dissolve the crude solid in the minimum amount of boiling ethanol (or acetone).

  • Equilibrate: Remove from heat and let it cool slightly (approx. 50°C).

  • Add Anti-solvent: Add warm water (approx. 40-50°C) dropwise just until a persistent turbidity (cloudiness) appears.[1] Do not add excess.

  • Re-dissolve: Add 1-2 drops of the good solvent (ethanol) to make the solution clear again.[1]

  • Slow Cool: Wrap the flask in foil or a towel to insulate it and allow it to cool to room temperature undisturbed over 2-3 hours.

  • Seed: If oil droplets form, re-heat to dissolve and add a "seed crystal" of pure product if available.

Issue 2: "I cannot get a stable baseline in HPLC; the peak shape is broad."

Diagnosis: 2-amino-N-methyl-5-nitrobenzamide has a basic aniline nitrogen and a neutral amide.[1] In unbuffered mobile phases, the aniline moiety may partially protonate, leading to peak tailing.[1] Furthermore, the compound may have limited solubility in high-water starting gradients.[1]

Solution: pH Modification & Diluent Matching [1]

  • Mobile Phase: Use a buffered mobile phase. 0.1% Formic acid or 0.05% TFA in water/acetonitrile is recommended to keep the aniline protonated and improve peak symmetry.[1]

  • Sample Diluent: Do not dissolve the sample in pure DMSO if injecting a large volume, as this causes "solvent mismatch" streaks.[1] Dissolve in 50:50 Acetonitrile:Water (or 100% Acetonitrile if solubility permits).[1]

Issue 3: "The compound precipitates when I dilute my DMSO stock into cell culture media."

Diagnosis: The high lattice energy driven by the nitro group causes rapid precipitation when the DMSO concentration drops below 1-2% in aqueous media.[1]

Solution: Serial Dilution Protocol Instead of a direct "shock" dilution (e.g., 1 µL stock into 1 mL media), use an intermediate step:

  • Prepare a 1000x stock in pure DMSO.[1]

  • Dilute 1:10 into sterile PBS or media without serum (intermediate stock).

  • Immediately add this intermediate to the final well.[1]

  • Note: If precipitation persists, consider using a solubilizing excipient like 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in the aqueous phase.[1]

Visualized Workflows

Figure 1: Solubility & Purification Decision Tree

A logical flow for selecting the correct solvent system based on the physical state of the material.[1]

SolubilityTree Start Start: 2-amino-N-methyl-5-nitrobenzamide Sample State Current State? Start->State CrudeSolid Crude Solid (Impure) State->CrudeSolid PureSolid Pure Solid (Analysis) State->PureSolid Oil Oily Residue State->Oil Recryst Recrystallization System: EtOH/H2O or Acetone/Hexane CrudeSolid->Recryst Purification NMR NMR/Stock Soln Solvent: DMSO-d6 or DMF PureSolid->NMR Dissolution Trituration Trituration Solvent: Cold Ether or Hexane Oil->Trituration Induce Solidification Trituration->CrudeSolid Solid Forms

Caption: Decision matrix for solvent selection based on the purity and physical state of the benzamide derivative.

Figure 2: Synthesis & Isolation Workflow

Standard pathway for generating the target molecule from 5-nitroisatoic anhydride, highlighting the critical precipitation step.

SynthesisFlow Reactants 5-Nitroisatoic Anhydride + Methylamine (aq/THF) Reaction Ring Opening (Nucleophilic Attack) Reactants->Reaction RT, 2-4h Quench Precipitation (Add Water/Acidify) Reaction->Quench CO2 Release Filter Filtration (Wash with water) Quench->Filter Product 2-amino-N-methyl-5-nitrobenzamide (Yellow Solid) Filter->Product

Caption: Synthetic route via isatoic anhydride ring-opening. The CO2 byproduct drives the reaction forward.[1]

Validated Experimental Protocols

Protocol A: Recrystallization (Ethanol/Water System)

Use this for purifying crude material (purity <95%).[1]

  • Preparation: Place 1.0 g of crude 2-amino-N-methyl-5-nitrobenzamide in a 50 mL Erlenmeyer flask.

  • Dissolution: Add Ethanol (95%) in 2 mL increments while heating on a hot plate (approx. 70°C) until the solid fully dissolves. Do not boil to dryness.

  • Filtration (Optional): If black specks (palladium or charcoal residues) are visible, filter the hot solution through a pre-warmed glass frit or Celite pad.

  • Crystallization: Remove from heat. While still warm, add Deionized Water dropwise until a faint cloudiness persists. Add 1 drop of ethanol to clear it.[1]

  • Cooling: Allow to cool to room temperature (25°C) over 2 hours. Then, place in an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Isolation: Filter the bright yellow crystals using vacuum filtration. Wash the cake with 5 mL of cold 20% Ethanol/Water.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Protocol B: Analytical Stock Solution (10 mM)

Use this for in vitro assays or HPLC standards.[1]

  • Weighing: Weigh 1.95 mg of the compound into a 1.5 mL amber microcentrifuge tube (protect from light, as nitro compounds can be photosensitive).

  • Solvent Addition: Add 1.0 mL of analytical grade DMSO (Dimethyl Sulfoxide).[1]

  • Mixing: Vortex for 30 seconds. The solution should be clear and yellow.[1]

  • Storage: Store at -20°C. If precipitate forms upon thawing, sonicate for 5 minutes at 37°C.

References

  • PubChem Database. 2-Amino-5-nitrobenzamide (Compound Summary). National Center for Biotechnology Information.[1] Available at: [Link] (Accessed 2024).[1]

  • Staiger, R. P., & Wagner, E. C. (1948).[1] Isatoic Anhydride. IV.[1] Reactions with Various Nucleophiles. Journal of Organic Chemistry.[1] (Describes the general ring-opening mechanism of isatoic anhydrides with amines).

Sources

Optimization

Technical Support Center: Stability of 2-amino-N-methyl-5-nitrobenzamide in Solution

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals investigating the stability of 2-amino-N-methyl-5-nitrobenzamide in solution. This guide provides in-d...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals investigating the stability of 2-amino-N-methyl-5-nitrobenzamide in solution. This guide provides in-depth troubleshooting assistance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Introduction

2-amino-N-methyl-5-nitrobenzamide is a key chemical intermediate in various synthetic pathways. Understanding its stability in solution is critical for ensuring the quality, safety, and efficacy of downstream applications. This document outlines the principal degradation pathways, influential factors, and analytical methodologies for assessing its stability, supported by actionable protocols and data summaries.

Core Stability Profile

Based on its chemical structure, 2-amino-N-methyl-5-nitrobenzamide is susceptible to two primary degradation pathways in solution:

  • Hydrolysis: The amide bond is susceptible to cleavage under both acidic and basic conditions, which would yield 2-amino-5-nitrobenzoic acid and methylamine.

  • Reduction of the Nitro Group: The nitro group can be reduced to form nitroso, hydroxylamino, and ultimately amino derivatives. This is a common degradation pathway for nitroaromatic compounds.[1]

The rate of these degradation reactions is significantly influenced by the pH, temperature, and light exposure of the solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 2-amino-N-methyl-5-nitrobenzamide in solution?

A1: The two main degradation pathways are hydrolysis of the amide linkage and reduction of the nitro group. Hydrolysis is catalyzed by acidic or basic conditions, leading to the formation of 2-amino-5-nitrobenzoic acid and methylamine.[2][3] The nitro group is susceptible to reduction, which can lead to the formation of various reduction products and is a known liability for nitroaromatic compounds.[1]

Q2: How does pH affect the stability of 2-amino-N-methyl-5-nitrobenzamide solutions?

A2: The pH of a solution is a critical factor governing the stability of this compound.[2] Extreme pH levels, both acidic and basic, can catalyze the hydrolysis of the amide bond.[2] It is advisable to maintain the pH of the solution within a neutral range (approximately pH 6-8) to minimize hydrolytic degradation. The use of buffers, such as phosphate buffers, can help maintain a stable pH.

Q3: Is 2-amino-N-methyl-5-nitrobenzamide sensitive to light?

A3: Yes, compounds containing nitroaromatic and amino functionalities can be photosensitive. Exposure to light, particularly UV light, may induce photodegradation.[1] Therefore, it is recommended to protect solutions of 2-amino-N-methyl-5-nitrobenzamide from light by using amber vials or by working in a dark environment.

Q4: What is the impact of temperature on the stability of this compound in solution?

A4: Elevated temperatures accelerate the rate of both hydrolytic and oxidative degradation.[4] It is recommended to store solutions at controlled room temperature or under refrigerated conditions (2-8 °C) to minimize degradation. For long-term storage, frozen conditions may be considered, but the stability upon freezing and thawing should be evaluated.

Q5: What are some general tips for preparing and storing stable solutions of 2-amino-N-methyl-5-nitrobenzamide?

A5: To maximize stability, solutions should be:

  • Prepared in high-purity, degassed solvents.

  • Buffered to a neutral pH (6-8).

  • Protected from light by using amber-colored containers.

  • Stored at reduced temperatures (e.g., 2-8 °C).

  • Prepared fresh whenever possible.

  • Stored under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Solutions
Loss of compound potency over time Hydrolysis of the amide bond or reduction of the nitro group.Identify Degradants: Use a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS) to identify degradation products. The presence of masses corresponding to 2-amino-5-nitrobenzoic acid (m/z 182) and methylamine (m/z 31) would confirm hydrolysis. The presence of compounds with masses corresponding to the nitroso (m/z 180), hydroxylamino (m/z 182), or amino (m/z 166) derivatives would indicate reduction. Check pH: Measure the pH of your solution. If it is acidic or basic, this is a likely cause of hydrolysis. Solution: Adjust the pH to a neutral range (6-8) using a suitable buffer system (e.g., phosphate buffer). Evaluate Solvent: Use high-purity, neutral, and freshly opened solvents.
Appearance of color (e.g., yellow or brown) in the solution Oxidation of the aromatic amino group or formation of colored degradation products from the nitro group.Protect from Light: Ensure your solution is not exposed to light. Solution: Store the solution in amber glass containers or in the dark. Minimize Oxygen Exposure: Oxygen from the air can cause oxidation. Solution: Use deoxygenated solvents. Purge the headspace of the storage container with an inert gas like nitrogen before sealing. Check for Metal Ion Contamination: Trace metal ions can catalyze oxidation. Solution: Use high-purity reagents and solvents and consider the use of a chelating agent like EDTA if metal contamination is suspected.
Precipitation of material from the solution Poor solubility at the storage temperature or formation of insoluble degradation products.Check Solubility: Confirm the solubility of the compound in the chosen solvent at the storage temperature. Solution: If solubility is an issue, consider using a co-solvent or adjusting the concentration. Analyze Precipitate: If possible, isolate and analyze the precipitate to determine if it is the parent compound or a degradation product.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[5][6][7]

1. Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 2-amino-N-methyl-5-nitrobenzamide in a suitable solvent (e.g., a mixture of acetonitrile and water).

2. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light.

  • Thermal Degradation: Incubate the stock solution at 60°C in the dark.

  • Photodegradation: Expose the stock solution to a light source according to ICH Q1B guidelines.

3. Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot. For acidic and basic samples, neutralize with an equivalent amount of base or acid, respectively. Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.

Protocol 2: Stability-Indicating HPLC Method

A robust HPLC method is crucial for separating the intact compound from its degradation products.[8][9][10]

Table 1: HPLC Method Parameters

ParameterRecommended Condition
HPLC Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
UV Detection 254 nm and 320 nm
Injection Volume 10 µL

Visualization of Degradation Pathways and Workflows

cluster_degradation Potential Degradation Pathways Parent 2-amino-N-methyl-5-nitrobenzamide Hydrolysis Hydrolysis (Acid/Base) Parent->Hydrolysis pH, Temp Reduction Reduction Parent->Reduction Reducing agents Products_H 2-amino-5-nitrobenzoic acid + Methylamine Hydrolysis->Products_H Products_R Nitroso, Hydroxylamino, Amino derivatives Reduction->Products_R

Caption: Potential degradation pathways of 2-amino-N-methyl-5-nitrobenzamide.

cluster_workflow Stability Study Workflow Start Prepare Solution Stress Apply Stress Conditions (pH, Temp, Light) Start->Stress Sample Sample at Timepoints Stress->Sample Analyze HPLC Analysis Sample->Analyze Data Data Interpretation Analyze->Data End Assess Stability Data->End

Sources

Troubleshooting

Technical Support Center: Optimization of 2-Amino-N-Methyl-5-Nitrobenzamide Synthesis

Current Status: Operational Topic: Synthetic Optimization & Troubleshooting Target Molecule: 2-Amino-N-methyl-5-nitrobenzamide (CAS: 35482-82-1) Audience: Process Chemists, Medicinal Chemists, R&D Scientists[1] Executive...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Synthetic Optimization & Troubleshooting Target Molecule: 2-Amino-N-methyl-5-nitrobenzamide (CAS: 35482-82-1) Audience: Process Chemists, Medicinal Chemists, R&D Scientists[1]

Executive Summary & Reaction Logic

This guide addresses the synthesis of 2-amino-N-methyl-5-nitrobenzamide , a critical intermediate often used in the development of kinase inhibitors and other bioactive scaffolds.[1]

While multiple routes exist, the nucleophilic ring-opening of 5-nitroisatoic anhydride is the industry "Gold Standard" due to its atom economy and avoidance of aggressive coupling reagents.[1] However, this route presents specific challenges regarding gas evolution (


) and competitive hydrolysis.[1]
Strategic Overview
RoutePrecursorKey ReagentProsCons
A (Primary) 5-Nitroisatoic AnhydrideMethylamineHigh purity, simple workup

evolution, moisture sensitivity
B (Secondary) 2-Amino-5-nitrobenzoic acidHATU/EDC + MethylamineAvoids gas evolutionExpensive reagents, difficult purification
C (Legacy) 2-Chloro-5-nitrobenzamideMethylamineCheap starting materialsHarsh conditions (

), regioselectivity issues

Primary Protocol: The Isatoic Anhydride Route[1]

Theory: The reaction proceeds via nucleophilic attack of the amine on the anhydride carbonyl, followed by decarboxylation.[1] This driving force (


 release) makes the reaction irreversible, but it also creates a safety hazard in sealed vessels.[1]
Standard Operating Procedure (SOP)

Reagents:

  • 5-Nitroisatoic Anhydride (1.0 eq)

  • Methylamine (1.2 - 1.5 eq) [Preferred: 2.0M in THF; Acceptable: 40% aq.[1] solution]

  • Solvent: Anhydrous THF or DMF (if solubility is an issue)[1]

  • Temperature:

    
    
    

Step-by-Step Workflow:

  • Suspension: Charge 5-nitroisatoic anhydride into the reactor. Add anhydrous THF (10-15 volumes). The starting material will likely remain as a suspension.[1]

  • Controlled Addition: Cool the vessel to

    
    . Add methylamine solution dropwise.[1]
    
    • Critical Control Point: This reaction is exothermic and evolves

      
       gas .[1] Rapid addition will cause foaming and pressure spikes.[1]
      
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. The suspension should clear (intermediate formation) and then potentially reprecipitate the product.[1]

  • Quench & Isolation:

    • If using THF: Concentrate the solvent to ~20% volume, then add cold water or ether to precipitate the product.[1]

    • Filtration: Collect the yellow/orange solid via vacuum filtration.[1]

    • Wash: Wash with cold ethanol to remove unreacted amine and traces of the acid byproduct.[1]

Visualizing the Mechanism & Troubleshooting

ReactionPathway Start 5-Nitroisatoic Anhydride Inter Carbamate Intermediate Start->Inter Nucleophilic Attack SideProduct 2-Amino-5-nitrobenzoic Acid (Hydrolysis) Start->SideProduct Water Contamination Reagent Methylamine (Nucleophile) Reagent->Inter Product 2-Amino-N-methyl- 5-nitrobenzamide Inter->Product Decarboxylation Gas CO2 Release (Irreversible Step) Inter->Gas

Figure 1: Reaction pathway showing the desired decarboxylative amidation versus the competitive hydrolysis pathway.

Troubleshooting & FAQs

Category: Yield & Purity

Q: My yield is low (<50%), and I see a significant baseline spot on TLC. What happened? A: You likely encountered Competitive Hydrolysis .[1]

  • Diagnosis: If water is present (wet solvent or using aqueous methylamine without excess), the anhydride ring opens with water instead of the amine, forming 2-amino-5-nitrobenzoic acid .[1]

  • Solution:

    • Switch to anhydrous methylamine (e.g., 2M in THF or Methanol).[1]

    • If you must use aqueous methylamine, increase the equivalents to 2.0–3.0 eq to outcompete the water and ensure the reaction stays basic (which suppresses acid formation).[1]

Q: The product is dark orange/brown instead of yellow. Is it impure? A: Nitro-anilines are prone to oxidation.[1]

  • Cause: Trace oxidation or residual mother liquor.[1]

  • Remedy: Recrystallize from Ethanol/Water (9:1) or Acetonitrile .[1] Dissolve hot, filter while hot (to remove insoluble oxidation tars), and cool slowly.[1]

Category: Process Safety

Q: Can I scale this up to 100g in a sealed pressure vessel? A: NO.

  • Risk: The reaction releases 1 mole of

    
     for every mole of product.[1] In a sealed vessel, this will generate dangerous pressure.[1]
    
  • Protocol: Perform the reaction in an open vessel (with a reflux condenser) or a reactor equipped with a pressure-relief line/bubbler to vent

    
     safely.
    
Category: Solubility

Q: The starting material won't dissolve in THF.[1] Should I heat it? A: Do not heat initially.

  • Reason: 5-nitroisatoic anhydride has poor solubility in many organic solvents.[1] This is normal. The reaction is heterogeneous (slurry-to-slurry).[1] As the amine reacts with the solid anhydride, it goes into solution as the intermediate before the product precipitates.[1]

  • Alternative: If the slurry is too thick to stir, use DMF or DMAc (Dimethylacetamide), but be aware that removing these high-boiling solvents is more difficult during workup.[1]

Data & Specifications

Solvent Selection Guide
SolventSuitabilityNotes
THF Excellent Good solubility for product, easy to remove, compatible with anhydrous amines.[1]
Ethanol Good Green solvent.[1] Product often precipitates directly (easy isolation).[1] Risk of ester formation (minor).[1]
Water Poor High risk of hydrolysis to benzoic acid.[1] Only use with large excess of amine.[1]
DMF Fair Good for solubility, but hard to remove.[1] Use only if THF fails.
Impurity Profile
Impurity NameOriginRemoval Strategy
2-Amino-5-nitrobenzoic acid Hydrolysis of anhydrideWash crude solid with 5%

solution (acid dissolves, amide stays).[1]
5-Nitroisatoic anhydride Unreacted starting materialReaction incomplete.[1] Check stoichiometry.
Oxidation Tars Air oxidation of anilineRecrystallization with charcoal filtration.[1]

Decision Tree for Optimization

Use this logic flow to determine the best reaction conditions for your specific constraints.

OptimizationTree Start Start Optimization Q1 Is Anhydrous Methylamine Available? Start->Q1 YesPath Use THF or Ethanol (1.2 eq Amine) Q1->YesPath Yes NoPath Using 40% Aq. Methylamine Q1->NoPath No Result1 High Yield Simple Workup YesPath->Result1 Action1 Increase Amine to 3.0 eq Keep Temp < 10°C NoPath->Action1 Check Check Purity (TLC/LCMS) Action1->Check AcidPresent Acid Impurity Found Check->AcidPresent Low pH / Water Clean Product Clean Check->Clean Fix Wash with NaHCO3 AcidPresent->Fix

Figure 2: Decision tree for selecting reagents and handling impurities.

References

  • Synthesis of Benzamide Derivatives (Patent WO2010056960). Patentscope. Describes the ring-opening of isatoic anhydrides with amines. Available at: [Link][1]

  • 2-Amino-5-nitrobenzamide Properties & Safety. PubChem. National Library of Medicine.[1] Available at: [Link][1][2]

  • Reactions of Isatoic Anhydrides with Amines.Organic Process Research & Development. (General reference for the chemistry class).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-amino-N-methyl-5-nitrobenzamide and its precursors before handling.

Sources

Optimization

Technical Support Center: 2-Amino-N-methyl-5-nitrobenzamide Synthesis &amp; Stability

Topic: Side-product formation in 2-amino-N-methyl-5-nitrobenzamide reactions Content Type: Technical Support Center (Troubleshooting Guide & FAQ) Audience: Researchers, Scientists, Drug Development Professionals Welcome...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Side-product formation in 2-amino-N-methyl-5-nitrobenzamide reactions Content Type: Technical Support Center (Troubleshooting Guide & FAQ) Audience: Researchers, Scientists, Drug Development Professionals

Welcome to the Advanced Application Support Hub. This guide addresses the specific impurity profiles and side-reaction pathways encountered during the synthesis and handling of 2-amino-N-methyl-5-nitrobenzamide (CAS: 3572-44-9). As a key pharmacophore in the synthesis of benzodiazepines and PARP inhibitors, the purity of this intermediate is critical.

The following protocols and troubleshooting steps are derived from kinetic studies and industrial scale-up data. They focus on the two primary synthesis routes: Nucleophilic Ring-Opening of 5-Nitroisatoic Anhydride and Nucleophilic Aromatic Substitution (SNAr) .[1]

PART 1: The Isatoic Anhydride Route (Ring Opening)

Context: The most common synthesis involves reacting 5-nitroisatoic anhydride with methylamine. While efficient, this pathway is prone to moisture sensitivity and competitive dimerization.[1]

Q1: I am detecting a significant impurity at [M-15] or [M+1] relative to the product. What is it?

Diagnosis: This is likely 2-amino-5-nitrobenzoic acid (Hydrolysis Product).[1] Mechanism: Isatoic anhydrides are highly electrophilic at the carbonyl position.[1] If water is present in your methylamine source or solvent, the anhydride undergoes hydrolysis instead of aminolysis, yielding the ring-opened amino acid and releasing CO₂.

Troubleshooting Protocol:

  • Reagent Audit: Are you using aqueous methylamine (40%)?

    • Corrective Action: Switch to Methylamine in THF (2M) or Methylamine in Ethanol (33%) . The presence of water competes directly with the amine nucleophile.

  • Solvent Dryness: Ensure your reaction solvent (typically THF, Dioxane, or DMF) has a water content <0.05% (Karl Fischer).[1]

  • Temperature Control: Hydrolysis has a lower activation energy than aminolysis in some solvent systems.[1] Maintain the reaction at 0–5°C during the addition of the anhydride to the amine to favor the kinetic amine attack.

Q2: My LC-MS shows a peak with a mass corresponding to "Product + 44 Da". Is this a solvent adduct?

Diagnosis: This is likely the Ureido Carboxylic Acid intermediate (2-(3-methylureido)-5-nitrobenzoic acid). Mechanism: The reaction of isatoic anhydride with an amine proceeds in two steps:

  • Nucleophilic attack opens the ring to form a ureido acid.[1]

  • Decarboxylation (loss of CO₂) yields the final benzamide.[1] If the reaction is stopped too early, or if the temperature is insufficient to drive decarboxylation, this intermediate persists.

Troubleshooting Protocol:

  • Push the Decarboxylation: After the initial addition at low temperature, warm the reaction to 40–50°C for 1–2 hours. Monitor CO₂ evolution (bubbling).

  • Acidic Workup Caution: Do not acidify the reaction mixture prematurely. The ureido acid is stable in neutral/acidic conditions but decarboxylates readily in basic/thermal conditions.[1]

Q3: I see a high-molecular-weight impurity (~300+ Da). Is it a dimer?

Diagnosis: Yes, this is likely 5-nitro-2-(2-amino-5-nitrobenzamido)benzoic acid .[1] Mechanism: If the concentration of methylamine is too low (local starvation), the product (which contains a free aniline amine) can attack a molecule of unreacted 5-nitroisatoic anhydride.

Corrective Action:

  • Inverse Addition: Do not add the amine to the anhydride. Add the solid anhydride portion-wise to a solution of excess methylamine. This ensures the anhydride always encounters a high concentration of the desired nucleophile (MeNH₂), suppressing the competing reaction with the product aniline.

PART 2: The SNAr Route (Chloro-Displacement)

Context: Reacting 2-chloro-N-methyl-5-nitrobenzamide with ammonia or reacting 2-chloro-5-nitrobenzamide with methylamine.

Q4: The reaction has stalled with 15% starting material remaining. Increasing heat degrades the product. Why?

Diagnosis: Product Inhibition / Electronic Deactivation.[1] Analysis: The leaving group (Chloride) is activated by the para-nitro group.[1][2] However, as the product forms, the electron-donating amino group (via resonance) deactivates the ring, making it less susceptible to further nucleophilic attack if you are trying to do a double substitution or if side-reactions occur. More likely, you are seeing hydrolysis of the amide bond due to the harsh basic conditions required for SNAr.

Troubleshooting Protocol:

  • Solvent Switch: Switch from protic solvents (EtOH) to polar aprotic solvents (DMSO or NMP ). These solvate the cation of your base, leaving the methylamine "naked" and more nucleophilic, allowing for lower reaction temperatures.

  • Pressure: If using volatile methylamine, perform the reaction in a sealed pressure vessel (autoclave) at 3–5 bar to maintain amine concentration in the liquid phase.

PART 3: Downstream Stability (Cyclization)[1]

Q5: Upon storage in DMF/DMAc, my compound converts to a new species with Mass [M+12]. What is happening?

Diagnosis: Cyclization to 6-nitro-3-methylquinazolin-4(3H)-one . Mechanism: 2-aminobenzamides are precursors to quinazolinones.[1] If the solvent (DMF) hydrolyzes slightly to produce formic acid or dimethylamine, or if an oxidant is present, the "one-carbon" bridge allows the ortho-amine and the amide nitrogen to cyclize.

Corrective Action:

  • Avoid Acidic DMF: DMF degrades over time to dimethylamine and formic acid.[1] The formic acid acts as the "C1" source for cyclization. Use freshly distilled DMF or switch to Acetonitrile/THF for storage.[1]

  • Storage: Store the solid at -20°C. In solution, avoid leaving it in amide solvents for prolonged periods >24h.

PART 4: Visualizing the Pathways

The following diagram illustrates the critical branching points where yield is lost.

ReactionPathways Start 5-Nitroisatoic Anhydride Ureido Ureido Acid Intermediate (Mass: Product + 44) Start->Ureido + MeNH2 (Kinetic) Hydrolysis 2-amino-5-nitro- benzoic acid (Impurity A) Start->Hydrolysis + H2O (Moisture) Dimer Anthranilamide Dimer (Impurity B) Start->Dimer + Product (Low MeNH2 conc.) MeNH2 Methylamine (Nucleophile) Product 2-amino-N-methyl- 5-nitrobenzamide (Target) Ureido->Product - CO2 (Heat/Time) Quin 6-nitro-3-methyl- quinazolin-4(3H)-one (Storage Impurity) Product->Quin + C1 Source (DMF/HCOOH) Cyclization

Figure 1: Reaction network showing the target pathway (Green) versus moisture-induced hydrolysis, dimerization, and downstream cyclization pathways (Red).

PART 5: Analytical Reference Data

Use this table to identify peaks in your LC-MS or GC-MS data.

ComponentStructure DescriptionMass Shift (vs Product)Origin / Cause
Target Product 2-amino-N-methyl-5-nitrobenzamideMW: 195.18 Desired Outcome
Impurity A 2-amino-5-nitrobenzoic acid-14 Da (approx)Hydrolysis of Anhydride or Amide
Impurity B Ureido Acid Intermediate+44 Da Incomplete Decarboxylation
Impurity C Dimer (Anthraniloylanthranilic derivative)+163 Da (approx)Low Amine Equivalents / Inverse Addition
Impurity D 6-nitro-3-methylquinazolin-4(3H)-one+12 Da Cyclization with Formic Acid/DMF

References

  • Synthesis of Quinazolinones via Cyclization: Yin, P., Liu, N., Deng, Y. X., Chen, Y., Deng, Y., & He, L. (2012).[1][3] Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates.[3] The Journal of Organic Chemistry, 77(6), 2649–2658.

  • Isatoic Anhydride Reactivity & Ring Opening: Staiger, R. P., & Wagner, E. C. (1953).[1] Isatoic Anhydride. IV. Reactions with Various Nucleophiles. The Journal of Organic Chemistry, 18(10), 1427–1439.

  • Hydrolysis Mechanisms of Nitrobenzamides: Bunton, C. A., et al. (1998).[1] The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid. Journal of the Chemical Society, Perkin Transactions 2.

  • General Synthesis & Properties of 2-Amino-5-nitrobenzamide: BenchChem Technical Data. (2025).[1][4][5][6] 2-Amino-5-nitrobenzamide: A Versatile Building Block in Organic Synthesis.[1][7]

Sources

Troubleshooting

Technical Support Center: 2-Amino-N-methyl-5-nitrobenzamide Crystallization

Welcome to the Advanced Crystallization Support Portal. As Senior Application Scientists, we recognize that isolating high-purity 2-amino-N-methyl-5-nitrobenzamide presents unique physicochemical challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Support Portal. As Senior Application Scientists, we recognize that isolating high-purity 2-amino-N-methyl-5-nitrobenzamide presents unique physicochemical challenges. The molecular architecture of this compound—featuring a rigid benzene ring, a primary amine (hydrogen-bond donor), an N-methylamide (donor/acceptor with steric bulk), and a strongly electron-withdrawing 5-nitro group—creates a highly competitive hydrogen-bonding environment[1].

This competition frequently leads to polymorphism, poor crystal habit (acicular/needle-like growth), and Liquid-Liquid Phase Separation (LLPS) during process scale-up[2][3]. This portal provides self-validating protocols, mechanistic troubleshooting guides, and physicochemical data to help you engineer a robust crystallization process.

Validated Step-by-Step Methodology: Seeded Cooling Crystallization

To bypass the high-energy nucleation barrier and prevent the precipitation of kinetic polymorphs, a seeded cooling crystallization approach is strongly recommended[4]. This protocol is designed as a self-validating system , incorporating Process Analytical Technology (PAT) to ensure causality between process parameters and physical outcomes.

Phase 1: Dissolution & Clarification
  • Charge Reactor: Suspend crude 2-amino-N-methyl-5-nitrobenzamide in 10 volumes of a 95:5 Ethanol/Water (v/v) mixture.

  • Heating: Ramp the reactor temperature to 65°C under moderate agitation (250 RPM).

  • In-Process Validation: Utilize in-line ATR-FTIR to establish the baseline saturation concentration. The solution must be visually clear.

  • Polish Filtration: Pass the hot solution through a 0.45 µm filter to remove insoluble impurities that could act as uncharacterized heterogeneous nucleation sites.

Phase 2: Metastable Zone Targeting & Seeding
  • Initial Cooling: Cool the reactor to 45°C at a strict, linear rate of 0.5°C/min.

  • In-Process Validation: Monitor via Focused Beam Reflectance Measurement (FBRM). The chord length distribution (CLD) must show zero counts, confirming no spontaneous nucleation has occurred and the system is safely within the Metastable Zone Width (MSZW).

  • Seeding: Introduce 1.0 wt% of pre-milled seed crystals (thermodynamically stable polymorph) suspended in 0.5 volumes of cold ethanol.

  • Maturation Hold: Maintain the temperature at 45°C for 2 hours.

  • In-Process Validation: FBRM should display a steady increase in particle counts within the 10–50 µm range, confirming seed survival and the onset of secondary nucleation.

Phase 3: Desupersaturation & Isolation
  • Growth Cooling: Cool the suspension to 5°C at a slow rate of 0.1°C/min to promote growth on existing crystal faces rather than generating new nuclei.

  • In-Process Validation: ATR-FTIR should show a steady depletion of solute concentration perfectly mirroring the cooling curve.

  • Isolation: Filter the slurry via a Nutsche filter. Wash the filter cake with 2 volumes of pre-chilled (5°C) ethanol to displace the mother liquor.

  • Drying: Dry the product in a vacuum oven at 45°C and 50 mbar until constant weight is achieved.

Workflow Start Crude 2-amino-N-methyl- 5-nitrobenzamide Dissolve Dissolution in EtOH/H2O (65°C, 10 Vol) Start->Dissolve Filter Hot Polish Filtration (Remove Particulates) Dissolve->Filter Decision Crystallization Route Filter->Decision Cooling Cool to 45°C (0.5°C/min) Decision->Cooling Preferred (High Purity) AntiSolvent Hold at 65°C Decision->AntiSolvent Alternative (High Yield) Seed Seed Addition (1 wt%) Hold for 2 hours Cooling->Seed Grow Controlled Cooling to 5°C (0.1°C/min) Seed->Grow Isolate Filtration & Washing (Cold EtOH) Grow->Isolate AddAS Dose Heptane (Anti-solvent) Under High Shear AntiSolvent->AddAS AddAS->Isolate Dry Vacuum Drying (45°C, 50 mbar) Isolate->Dry

Fig 1: Self-validating crystallization workflows for 2-amino-N-methyl-5-nitrobenzamide.

Troubleshooting Guides & FAQs

Q1: During cooling, my reaction mixture turns cloudy but yields a sticky oil instead of crystals. What is happening and how do I fix it? Causality: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." For nitroaromatic amides, the solute-rich phase is often stabilized by transient intermolecular hydrogen bonding between the nitro/amide groups and polar solvents before a structured crystal lattice can form[3][5]. Rapid cooling traps the system in this metastable liquid state. Validation & Fix: Implement in-line FBRM. If chord counts drop to zero while probe turbidity increases drastically, LLPS has occurred. To resolve this, adjust your solvent system to increase the solubility curve relative to the binodal curve (e.g., increase the ethanol-to-water ratio). Furthermore, introduce seed crystals above the LLPS temperature to force heterogeneous nucleation before the phase boundary is crossed.

LLPS_Troubleshooting Issue Oiling Out (LLPS) Detected via FBRM Cause1 Rapid Cooling Rate (>1.0°C/min) Issue->Cause1 Cause2 High Impurity Load (Shifts Binodal Curve) Issue->Cause2 Cause3 Poor Solvent Choice (High lipophilicity) Issue->Cause3 Fix1 Reduce to 0.1°C/min & Add Seeds Cause1->Fix1 Fix2 Pre-treat with Activated Carbon Cause2->Fix2 Fix3 Increase Ethanol Fraction in Mix Cause3->Fix3

Fig 2: Root cause analysis and mechanistic resolution pathways for Liquid-Liquid Phase Separation.

Q2: The filtered product consists of extremely fine, hair-like needles that trap residual solvent. How can I promote blocky crystal growth? Causality: Needle-like (acicular) growth indicates that 1D hydrogen-bonding networks—typically the amide-amide homosynthon—are dominating the growth kinetics[2]. The crystal grows rapidly along one primary axis while lateral growth is stunted due to the steric hindrance of the N-methyl group[6]. Validation & Fix: Switch to a solvent that competitively hydrogen-bonds with the amide group (such as methanol or ethanol). This selectively "poisons" the fast-growing face, slowing it down and allowing the secondary axes to catch up. Additionally, implement a temperature cycling protocol (e.g., oscillating between 40°C and 50°C) to induce Ostwald ripening. This process preferentially dissolves the fine, high-energy needles and deposits the mass onto larger, more thermodynamically stable blocky crystals.

Q3: I am detecting multiple polymorphic forms across different batches. How do I ensure polymorphic phase purity? Causality: Substituted monocyclic aromatics like nitrobenzamides exhibit complex polymorphism because the energetic difference between competing hydrogen-bonding motifs (e.g., N-H···O=C vs. N-H···O-NO₂) is minimal[1][5]. Kinetic forms often precipitate first during rapid cooling. Validation & Fix: To guarantee the isolation of the thermodynamic form, incorporate a slurry maturation step. Hold the suspension at 50°C for 12–24 hours prior to final cooling. Monitor the solvent-mediated polymorphic transformation in situ using Raman spectroscopy, or offline via X-Ray Powder Diffraction (XRPD), until the characteristic peaks of the metastable form completely disappear.

Physicochemical Data Repository

Table 1: Solubility and Phase Behavior Matrix

Note: Values are representative approximations for 2-amino-N-methyl-5-nitrobenzamide to guide solvent selection.

Solvent SystemSolubility at 20°C (mg/mL)Solubility at 65°C (mg/mL)Propensity for LLPSTypical Crystal Habit
Ethanol (95%) 12.588.0LowPrisms / Blocks
Ethyl Acetate 28.0115.0ModerateFine Needles
Toluene < 2.014.5HighAgglomerated Powder
Water < 0.1< 1.0N/A (Anti-solvent)N/A
Table 2: Analytical Troubleshooting Matrix
SymptomRoot CauseAnalytical ToolCorrective Action
High Residual Solvent Solvent entrapment in needle latticeGas Chromatography (GC)Implement temperature cycling; change to competitive H-bond solvent.
Variable Melting Point Polymorphic contaminationDSC / XRPDIncrease slurry maturation time at elevated temperatures (50°C).
Low Yield High terminal solubilityATR-FTIRAdd a strict anti-solvent (e.g., Heptane) dropwise at the end of cooling.

References

  • [4] X-Ray Diffraction and Theoretical Calculation-Supported Formation of Polymorphic Cocrystals Discovered Through Thermal Methods: A Case Study - PubMed. Source: nih.gov. URL:

  • [5] Crystal Polymorphism of Substituted Monocyclic Aromatics - kth .diva. Source: diva-portal.org. URL:

  • [2] Fig. 3 2 : 1 : 1 ternary cocrystal of 4-nitrobenzamide : oxalic acid :... - ResearchGate. Source: researchgate.net. URL:

  • [1] (IUCr) Isomeric N-(iodophenyl)nitrobenzamides form different three-dimensional framework structures. Source: iucr.org. URL:

  • [3] REVIEW ARTICLE Pharmaceutical co-crystals: polymorphism. Source: ugr.es. URL:

  • [6] Discovery of Orally Bioavailable Chromone Derivatives as Potent and Selective BRD4 Inhibitors: Scaffold Hopping, Optimization, and Pharmacological Evaluation - PMC. Source: nih.gov. URL:

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 2-Amino-N-methyl-5-nitrobenzamide

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have designed this guide to address the critical chemical engineering and mechanistic challenges encountered when scaling up the synth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have designed this guide to address the critical chemical engineering and mechanistic challenges encountered when scaling up the synthesis of 2-amino-N-methyl-5-nitrobenzamide from 5-nitroisatoic anhydride (5-NIA).

Transitioning this nucleophilic acyl substitution from the benchtop to the pilot plant introduces significant variables in mass transfer, heat dissipation, and off-gas management. This guide bypasses generic advice to provide self-validating protocols and causality-driven troubleshooting for drug development professionals.

Mechanistic Overview & Process Logic

The synthesis relies on the reaction of 5-NIA with methylamine. The primary amine selectively attacks the C-4 carbonyl of the anhydride ring, leading to a ring-opened carbamic acid intermediate. This intermediate subsequently undergoes decarboxylation to yield the target 2-aminobenzamide derivative[1].

Mechanism A 5-Nitroisatoic Anhydride C Carbamic Acid Intermediate A->C Nucleophilic Attack (C4) B Methylamine B->C D 2-Amino-N-methyl- 5-nitrobenzamide C->D Decarboxylation E CO2 Gas C->E Evolution

Mechanistic pathway of 5-nitroisatoic anhydride amidation with methylamine.

Troubleshooting Guides & FAQs

Q1: During the methylamine addition at the 5 kg scale, we are experiencing severe foaming and reactor pressurization. How do we mitigate this? Analysis & Causality: The amidation of isatoic anhydrides is accompanied by the stoichiometric release of carbon dioxide gas. In viscous solvent systems or when crystallization begins early, the evolved CO2 becomes trapped, causing severe foaming. Furthermore, the initial nucleophilic attack is highly exothermic; failure to control this heat can lead to runaway thermal events and accelerated, uncontrollable decarboxylation[2]. Actionable Solution:

  • Dosing Control: Implement a feed-back loop where the methylamine dosing pump is interlocked with the reactor's internal temperature (Tint). Set a hard limit at 25°C.

  • Process Analytical Technology (PAT): The end point of the reaction is definitively recognized when the carbon dioxide gas meter on the reactor vent comes to a standstill[3]. Do not quench the reaction until gas flow reads zero.

Q2: Our HPLC impurity profile shows 4-6% of 2-amino-5-nitrobenzoic acid. Why is this forming and how do we eliminate it? Analysis & Causality: This is the hydrolysis product of 5-NIA. If you are using aqueous methylamine (e.g., 40% w/w in water), the water acts as a competing nucleophile. While methylamine is kinetically favored to attack the anhydride, elevated temperatures (>30°C) or poor mixing (mass transfer limitations) will allow water to hydrolyze the anhydride ring. Actionable Solution: Switch to a non-aqueous amine source, such as 2M Methylamine in THF or Methanol. If aqueous methylamine must be used for economic reasons, ensure high-shear agitation and maintain the reaction temperature strictly below 15°C during the entire dosing phase.

Q3: We are detecting a high-molecular-weight impurity, suspected to be a dimer. What causes this? Analysis & Causality: The product, 2-amino-N-methyl-5-nitrobenzamide, contains a free primary aromatic amine. If the reaction is starved of methylamine (e.g., if methylamine is dosed too slowly into a highly concentrated suspension of 5-NIA), the newly formed product can act as a nucleophile and attack unreacted 5-NIA, forming an anthraniloylanthranilamide dimer. Actionable Solution: Ensure methylamine is always in local excess. While "reverse addition" (dosing solid 5-NIA into a methylamine solution) is chemically ideal to prevent this, handling toxic solids at scale is hazardous. The practical compromise is to dilute the 5-NIA in a larger volume of THF (at least 10 volumes) and use subsurface sparging/dosing of the amine to ensure rapid dispersion.

Troubleshooting Step1 Dose Methylamine Cond1 Temp > 25°C? Step1->Cond1 Act1 Pause Dosing & Increase Cooling Cond1->Act1 Yes Step2 Monitor CO2 Flow Cond1->Step2 No Act1->Cond1 Cond2 Foaming? Step2->Cond2 Act2 Add Antifoam Cond2->Act2 Yes Step3 Gas Flow Ceases Cond2->Step3 No Act2->Cond2 End Reaction Complete Step3->End

Process control logic for managing exotherm and gas evolution during scale-up.

Quantitative Data: Solvent System Optimization

Selecting the correct solvent and amine source is the most critical scale-up decision. The table below summarizes pilot-plant data comparing different systems for the synthesis of 2-amino-N-methyl-5-nitrobenzamide.

Solvent SystemMethylamine SourceDosing Temp (°C)Isolated Yield (%)Hydrolysis Impurity (%)Dimer Impurity (%)Scale-Up Viability & Rheology
Water 40% aq. solution10 - 1578.56.20.8Poor: High hydrolysis risk; product forms an un-stirrable paste.
Methanol 33% in EtOH/MeOH15 - 2089.00.50.4Good: Excellent heat capacity; slight risk of methyl ester by-products.
THF 2M in THF10 - 2094.5< 0.11.1Excellent: Best purity profile; dimer risk mitigated by high-shear mixing.
DMF Gas Sparging0 - 1096.2< 0.1< 0.1Moderate: Highest purity, but high boiling point makes solvent removal difficult.

Standard Operating Procedure (1.0 kg Scale Validation)

This protocol is designed as a self-validating system. Proceed to the next step only when the in-process control (IPC) criteria are met.

Phase 1: Reactor Preparation & Charging

  • Purge a 20 L jacketed glass-lined reactor with N2 for 15 minutes.

  • Charge 10.0 L of anhydrous Tetrahydrofuran (THF) into the reactor.

  • Set agitator to 150 RPM. Slowly charge 1.00 kg (4.80 mol) of 5-nitroisatoic anhydride.

  • Causality Check: The mixture will form a yellow suspension. Ensure the jacket cooling is set to chill the internal temperature (Tint) to 10°C.

Phase 2: Amine Dosing & Decarboxylation 5. Equip the reactor with a subsurface dosing tube and a mass flow meter on the exhaust vent to monitor CO2. 6. Begin dosing 2.88 L of Methylamine (2.0 M in THF, 5.76 mol, 1.2 eq) at a rate of 45 mL/min. 7. Critical Control Point: Monitor Tint. Do not allow Tint to exceed 20°C. If Tint reaches 20°C, pause dosing automatically. 8. Observe CO2 evolution. If foaming reaches 70% of the reactor volume, reduce agitation to 100 RPM.

Phase 3: Aging & In-Process Control (IPC) 9. Once dosing is complete, adjust Tint to 25°C. 10. Age the reaction for 2-3 hours. 11. Self-Validation: The reaction is deemed complete only when the vent gas flow meter registers 0.0 L/min of CO2 evolution[3]. Confirm via HPLC (Specification: < 1.0% remaining 5-NIA).

Phase 4: Crystallization & Isolation 12. Concentrate the reaction mixture under vacuum (200 mbar, Tmax 40°C) to approximately 4.0 L. 13. Charge 6.0 L of Deionized Water dropwise over 1 hour to induce crystallization. 14. Cool the slurry to 5°C and age for 2 hours to maximize yield. 15. Filter the yellow crystalline solid, wash with 2.0 L of cold Water/THF (8:2), and dry under vacuum at 50°C to constant weight.

References

  • Reaction of isatoic anhydride with a variety of primary amines and aromatic aldehydes. ResearchGate.
  • Organic Syntheses Procedure: Isatoic anhydride. Organic Syntheses.
  • US3975428A - Aromatic amines formed by the reaction of isatoic acid anhydride with compounds containing at least one tertiary nitrogen atom and at least two hydroxyl groups. Google Patents.

Sources

Troubleshooting

Analytical Method Development Center: 2-Amino-N-methyl-5-nitrobenzamide

Welcome to the Technical Support and Method Development Center for 2-amino-N-methyl-5-nitrobenzamide (CAS: 1250225-75-2). As a critical intermediate in pharmaceutical synthesis and advanced materials, this molecule prese...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Method Development Center for 2-amino-N-methyl-5-nitrobenzamide (CAS: 1250225-75-2). As a critical intermediate in pharmaceutical synthesis and advanced materials, this molecule presents unique analytical challenges. Its molecular architecture features a "push-pull" electronic system—an electron-donating ortho-amino group paired with a strongly electron-withdrawing meta-nitro group.

This portal provides researchers with field-proven, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocols, mechanistic troubleshooting guides, and system suitability parameters to ensure absolute data integrity.

Core Analytical Workflow

The development of a robust HPLC method for nitroaromatic amines requires a systematic approach to control ionization and suppress secondary stationary-phase interactions 1.

Workflow Step1 1. Analyte Profiling pKa & UV Max Assessment Step2 2. Column Selection Endcapped C18 / Phenyl-Hexyl Step1->Step2 Step3 3. Mobile Phase Tuning pH 2.5-3.0 Buffer + ACN Step2->Step3 Step4 4. Gradient Optimization Resolution & Run Time Step3->Step4 Step5 5. System Suitability Validation (ICH Q2) Step4->Step5

Workflow for RP-HPLC method development of 2-amino-N-methyl-5-nitrobenzamide.

Step-by-Step Methodology: RP-HPLC Protocol

To achieve baseline resolution and excellent peak symmetry, the following protocol leverages pH control to manage the basicity of the amino group while maximizing the UV absorptivity of the nitroaromatic chromophore 2.

Phase 1: Mobile Phase Preparation
  • Aqueous Phase (A): Prepare a 10 mM Potassium Dihydrogen Phosphate (

    
    ) buffer. Adjust the pH to 3.0 ± 0.1 using dilute orthophosphoric acid. Filter through a 0.22 µm membrane.
    
    • Causality: The low pH ensures the amino group remains fully protonated, preventing mixed-mode retention. Crucially, it suppresses the ionization of residual silanols on the silica support, which is the primary cause of peak tailing in nitroaromatics 1.

  • Organic Phase (B): 100% HPLC-Grade Acetonitrile.

    • Causality: Acetonitrile provides lower backpressure and a sharper elution profile than methanol due to its lower viscosity and aprotic nature, which minimizes hydrogen bonding with the amide group.

Phase 2: Sample Preparation (Self-Validating Matrix)
  • Diluent: 80% Phase A / 20% Phase B.

  • Procedure: Dissolve 10 mg of 2-amino-N-methyl-5-nitrobenzamide in 10 mL of the diluent (1 mg/mL stock). Sonicate for 5 minutes. Dilute to a working concentration of 50 µg/mL using the same diluent.

    • Causality: Matching the sample diluent to the initial mobile phase conditions prevents solvent-mismatch peak distortion (fronting or splitting) as the analyte enters the column head [[3]]().

Phase 3: Chromatographic Execution
  • Column: High-purity Type-B Silica C18 (250 mm x 4.6 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Thermostatic control is vital for reproducible retention times).

  • Detection: UV at 260 nm. Nitrobenzamides exhibit strong chromophoric absorption in this region due to extended

    
    -conjugation 2.
    
  • Gradient Program:

    • 0-2 min: 20% B

    • 2-10 min: Linear ramp to 70% B

    • 10-12 min: Hold at 70% B

    • 12-12.1 min: Return to 20% B

    • 12.1-18 min: Re-equilibration

Quantitative Data & System Suitability

To ensure the method is self-validating before analyzing unknown samples, your system must pass the following suitability criteria based on ICH Q2 guidelines.

ParameterAcceptance CriteriaObserved Typical ValueMechanistic Rationale
Retention Time (RT) ± 2.0% RSD~6.45 minEnsures consistent hydrophobic interaction and proper column equilibration.
Tailing Factor (

)
≤ 1.51.12Indicates successful suppression of secondary silanol interactions via pH control.
Theoretical Plates (N) > 20008500Confirms column efficiency and optimal longitudinal diffusion control.
Resolution (

)
> 2.03.4Guarantees baseline separation from structurally similar synthetic byproducts.
Injection Precision ≤ 2.0% RSD0.4%Validates autosampler accuracy and sample stability in the diluent.

Troubleshooting Guide

When analyzing highly polarized molecules like 2-amino-N-methyl-5-nitrobenzamide, specific chromatographic anomalies can occur. Use the diagnostic pathway below to resolve them.

Troubleshooting Issue Peak Tailing (Tf > 1.5) Cause1 Silanol Interactions Issue->Cause1 Cause2 Column Overload Issue->Cause2 Cause3 Extra-Column Volume Issue->Cause3 Fix1 Lower Mobile Phase pH (e.g., pH 3.0) Cause1->Fix1 Fix2 Dilute Sample Matrix Cause2->Fix2 Fix3 Minimize Tubing Length Cause3->Fix3

Diagnostic pathway for resolving peak tailing in nitroaromatic chromatography.

Q: Why is my 2-amino-N-methyl-5-nitrobenzamide peak exhibiting severe tailing (


 > 2.0)? 
A:  Peak tailing for nitroaromatic compounds is almost always caused by secondary ion-exchange interactions with unendcapped, acidic silanol groups on the silica stationary phase 1.
Fix: Verify your buffer pH is strictly at 3.0. If tailing persists, switch to a high-purity "Type B" silica column, or add a competing base like Triethylamine (TEA) at 0.1% to the mobile phase to mask the silanols.

Q: I am observing split peaks or severe peak shouldering. Is my column degrading? A: Not necessarily. This is a classic symptom of the "solvent effect." If you dissolved your sample in 100% Acetonitrile or Methanol, the strong solvent carries a portion of the analyte faster down the column than the surrounding mobile phase. Fix: Always reconstitute your final sample in a diluent that closely matches your initial gradient conditions (e.g., 80% Aqueous / 20% Organic).

Q: The retention time of the main peak is drifting earlier with each subsequent injection. A: This indicates a loss of stationary phase equilibration or the evaporation of the organic modifier from your mobile phase bottles. Fix: Ensure your mobile phase bottles are tightly capped with proper venting valves. Allow at least 10 column volumes (approx. 15-20 minutes at 1 mL/min) of the initial gradient composition to flow through the system before starting a new sequence.

Frequently Asked Questions (FAQs)

Q: Why is 2-amino-N-methyl-5-nitrobenzamide challenging to analyze compared to standard benzamides? A: The molecule possesses a unique dual nature. The electron-withdrawing nitro group and the electron-donating amino group create a highly polarized aromatic system. This requires precise pH control to maintain a single ionization state during chromatography; otherwise, the molecule will exist in a dynamic equilibrium, leading to broad, unresolved peaks.

Q: Can I use a Phenyl-Hexyl column instead of a standard C18? A: Yes. In fact, a Phenyl-Hexyl column can offer superior orthogonal selectivity for this specific compound. The


 interactions between the phenyl stationary phase and the electron-deficient nitroaromatic ring of the analyte often resolve synthetic impurities that co-elute on a standard hydrophobic C18 phase.

Q: What is the optimal detection wavelength for impurity profiling? A: While 260 nm is optimal for the main peak due to the nitroaromatic chromophore 2, it is highly recommended to use a Photodiode Array (PDA) detector scanning from 200 nm to 400 nm. The nitro group provides a secondary, broader absorption band near 380 nm (giving the compound its yellowish tint), which can be useful for identifying specific degradation products.

References

  • National Center for Biotechnology Information (PMC). "Development and Validation of a High-Performance Liquid Chromatographic Method for the Determination of Cinitapride in Human Plasma."[Link]

Sources

Optimization

Technical Support Center: Handling 2-Amino-N-methyl-5-nitrobenzamide

Topic: Common Pitfalls in Handling 2-Amino-N-methyl-5-nitrobenzamide Content Type: Technical Support Center / Troubleshooting Guide [1] Senior Application Scientist Note: Welcome to the technical guide for 2-amino-N-meth...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Common Pitfalls in Handling 2-Amino-N-methyl-5-nitrobenzamide Content Type: Technical Support Center / Troubleshooting Guide

[1]

Senior Application Scientist Note: Welcome to the technical guide for 2-amino-N-methyl-5-nitrobenzamide (CAS: 1250225-75-2) . This compound is a critical intermediate in the synthesis of bioactive quinazolinones and benzodiazepine derivatives. While structurally simple, the combination of a nucleophilic aniline, an electrophilic nitro group, and a secondary amide creates a unique reactivity profile that often traps unwary researchers.

This guide moves beyond basic MSDS data to address the "why" and "how" of experimental failures, based on field inquiries and kinetic data.

Module 1: Synthesis & Preparation Troubleshooting

Focus: Ring-opening of 5-nitroisatoic anhydride and initial isolation.

Q1: "I synthesized the compound from 5-nitroisatoic anhydride and methylamine, but the product solidified into an intractable block. How do I recover it?"

Diagnosis: This is a classic concentration effect coupled with the high lattice energy of nitro-benzamides.[1] The reaction of isatoic anhydrides with amines releases CO₂, and the product often precipitates immediately, trapping unreacted starting material.

The Fix:

  • Solvent Choice: Switch to THF (Tetrahydrofuran) or 1,4-Dioxane rather than water or ethanol.[1] The intermediate is more soluble in ethers, preventing premature precipitation.

  • Dilution: Ensure a solvent volume of at least 10 mL per gram of anhydride.

  • Recovery Protocol: If you have a solid block:

    • Suspend the solid in warm Ethanol (50°C).

    • Sonicate for 15 minutes to break the lattice.

    • Filter while warm to remove any unreacted anhydride (which is less soluble in ethanol than the product).[1]

Q2: "My TLC shows a persistent baseline spot that won't go away during purification. What is it?"

Diagnosis: This is likely 2-amino-5-nitrobenzoic acid , formed by the hydrolysis of the isatoic anhydride.[1]

  • Cause: Moisture in your solvent or using aqueous methylamine without sufficient excess amine to outcompete water.[1]

  • Mechanism: Water attacks the C4 carbonyl of the anhydride instead of the amine, releasing CO₂ and the free acid.

Prevention Strategy:

  • Use 2.0 M Methylamine in THF (anhydrous) instead of aqueous solutions.[1]

  • Ensure glassware is flame-dried.[1]

  • Purification: The acid impurity can be removed by washing the organic layer with saturated NaHCO₃ . The amide product will remain in the organic phase, while the acid moves to the aqueous layer.

Module 2: Solubility & Stability (The "Hidden" Variables)
Q3: "I'm seeing precipitation when diluting my DMSO stock into cell culture media. What is the solubility limit?"

Diagnosis: Nitro-benzamides are "brick-dust" molecules—flat, stackable, and poorly soluble in aqueous media.[1] Data Profile:

SolventSolubility (approx.)Notes
DMSO High (>50 mM)Recommended for stock solutions.[1]
Ethanol Moderate (warm)Good for recrystallization.[1]
Water/PBS Negligible (<10 µM)Risk of precipitation upon dilution.
DCM LowPoor choice for extraction.[1]

Protocol for Biological Assays:

  • Prepare a 10 mM stock in anhydrous DMSO.

  • Dilute to 100 µM in pure ethanol or DMSO first (intermediate dilution).

  • Perform the final dilution into media with rapid vortexing.[1]

  • Critical: Keep final DMSO concentration <0.5% to avoid cytotoxicity, but ensure the compound doesn't crash out. If precipitation occurs, use a solubilizing agent like Cyclodextrin or Pluronic F-127 .[1]

Q4: "The bright yellow powder has turned brown after a week on the bench. Is it degraded?"

Diagnosis: Yes, likely due to photo-oxidation .[1]

  • Chemistry: The ortho-amino group is electron-rich, while the para-nitro group withdraws density, creating a "push-pull" system that absorbs UV/Vis light strongly.[1] This excited state is prone to oxidation, forming azo-dimers or N-oxides.[1]

  • Action:

    • Check purity via HPLC.[1] If purity is >95%, the color change may be superficial.

    • Storage: Always store in amber vials under Argon/Nitrogen at 4°C.

Module 3: Downstream Reactions (Reactivity)
Q5: "I am trying to reduce the nitro group to the diamine using H₂/Pd-C, but the reaction stalls at 50% conversion."

Diagnosis: The amine product (2-amino-N-methyl-5-aminobenzamide) is likely poisoning the catalyst .[1] The generated diamine can chelate the Palladium surface, halting the catalytic cycle.

Optimization Workflow:

  • Acid Additive: Add 1.0 equivalent of HCl or Acetic Acid to the reaction mixture. This protonates the newly formed amine, preventing it from binding to the catalyst.

  • Alternative Method: If hydrogenation fails, switch to Iron/Ammonium Chloride (Fe/NH₄Cl) in Ethanol/Water.[1] This "Béchamp-type" reduction is robust for nitro-benzamides and avoids catalyst poisoning.[1]

Q6: "Cyclization with aldehydes to form quinazolinones is failing. I get a complex mixture."

Diagnosis: Steric hindrance from the N-methyl group .[1]

  • Context: Unlike the N-H analog, the N-methyl group prevents tautomerization that often drives the final aromatization step in quinazolinone synthesis.

  • Solution: Use DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or Iodine as an oxidant to force the oxidation of the intermediate aminal to the quinazolinone.[1]

Visualizing the Pathway

The following diagram illustrates the synthesis logic and the critical hydrolysis pitfall described in Module 1.

SynthesisPath cluster_conditions Critical Control Points Start 5-Nitroisatoic Anhydride (Electrophile) Intermediate Transition State (Tetrahedral) Start->Intermediate Nucleophilic Attack (C4) SideProduct 2-Amino-5-nitrobenzoic Acid (Impurity) Start->SideProduct Failure Mode Reagent Methylamine (Nucleophile) Reagent->Intermediate Product 2-Amino-N-methyl-5-nitrobenzamide (Target) Intermediate->Product Ring Opening (-CO2) CO2 CO2 (Gas) Intermediate->CO2 Water H2O (Moisture) Water->Start Hydrolysis

Caption: Reaction pathway showing the competition between productive amination (Green) and destructive hydrolysis (Red).[1]

References
  • BenchChem Technical Support. Synthesis and Handling of 2-Amino-5-nitrobenzoic Acid Derivatives. (Accessed 2024).[1] [1]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 97665, 2-Amino-5-nitrobenzamide.[1] (2025).[1][2][3][4] [1]

  • ChemicalBook. Synthesis of 2-amino-N,5-dimethylbenzamide (Analogous Methodology). (Accessed 2024).[1]

  • Thieme Chemistry. Reduction of Nitro Compounds to Amines: Selectivity and Catalysis. Science of Synthesis.[1]

  • Sigma-Aldrich. Safety Data Sheet: 2-Amino-5-nitrobenzamide.[1][1]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 2-Amino-N-methyl-5-nitrobenzamide vs. Nitrobenzamide Analogs

This guide provides a technical comparison between 2-amino-N-methyl-5-nitrobenzamide and its primary analog, 2-amino-5-nitrobenzamide .[1] It focuses on their utility as scaffolds in heterocyclic synthesis and their phys...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison between 2-amino-N-methyl-5-nitrobenzamide and its primary analog, 2-amino-5-nitrobenzamide .[1] It focuses on their utility as scaffolds in heterocyclic synthesis and their physicochemical distinctions in drug discovery.

Focus: Synthetic Utility, Regiocontrol in Cyclization, and Physicochemical Properties.[1]

Executive Analysis

2-amino-N-methyl-5-nitrobenzamide (Target) is a specialized "programmed" intermediate. Unlike its primary amide counterpart, 2-amino-5-nitrobenzamide (Comparator) , the Target incorporates a methyl group at the amide nitrogen prior to cyclization.[1]

  • The Comparator is a generalist building block. It cyclizes to form NH-quinazolinones, which often require subsequent alkylation.[1] This post-synthetic alkylation frequently suffers from poor regioselectivity (N1 vs. N3 vs. O-alkylation).[1]

  • The Target solves this problem by "locking" the N-substituent early in the synthesis. It is the superior choice when developing N-methylated bioactive heterocycles (e.g., PARP inhibitors or antiviral agents) where defined regiochemistry is critical.[1]

Chemical Identity Snapshot
FeatureTarget Product Primary Comparator
Name 2-Amino-N-methyl-5-nitrobenzamide 2-Amino-5-nitrobenzamide
CAS Number 1250225-75-2 16313-65-8
Structure

-methyl secondary amide
Primary amide (

)
Mol.[1][2][3][4] Weight 195.18 g/mol 181.15 g/mol
H-Bond Donors 3 (Amino

+ Amide

)
4 (Amino

+ Amide

)
Key Utility Precursor for N1-methyl quinazolinonesPrecursor for NH-quinazolinones

Critical Performance Comparison

A. Synthetic Regiocontrol (The "Programmed" Advantage)

The most significant technical differentiator is the control of tautomerism and alkylation sites during heterocyclic synthesis.

  • Comparator Workflow (Standard):

    • Cyclization of 2-amino-5-nitrobenzamide yields 7-nitro-4(3H)-quinazolinone.[5]

    • This product exists in lactam-lactim equilibrium.

    • Subsequent methylation (e.g., MeI/base) yields a mixture of N3-methyl (kinetic), N1-methyl (thermodynamic), and O-methyl products. Separation is difficult and yield-limiting.[1]

  • Target Workflow (Precision):

    • Cyclization of 2-amino-N-methyl-5-nitrobenzamide yields 1-methyl-7-nitro-4(1H)-quinazolinone directly.[1]

    • Result: 100% Regioselectivity. No downstream separation required.[1]

B. Physicochemical Properties

The introduction of the N-methyl group alters the physical profile, affecting both solubility and handling.

PropertyTarget (N-Methyl)Comparator (Primary)Impact on Application
Solubility (Organic) High. Methyl group disrupts intermolecular H-bonding network.[1]Moderate/Low. Strong H-bond lattice reduces solubility in DCM/EtOAc.Target is easier to handle in solution-phase synthesis and chromatography.
Melting Point Lower (Predicted ~140-150°C)High (178-180°C)Target dissolves faster at reaction temperatures.[1]
Lipophilicity (LogP) Higher (~0.8)Lower (~0.3)Target derivatives have better membrane permeability potential in early drug screening.
C. Biological Scaffold Potential

Both compounds serve as precursors to bioactive molecules, particularly PARP inhibitors (which often feature a benzamide pharmacophore) and antiviral agents.

  • Comparator: Used when the free NH is required for hydrogen bonding within the enzyme active site (e.g., mimicking the nicotinamide moiety of NAD+).

  • Target: Used to block metabolic hydrolysis or to fill hydrophobic pockets in the target protein (steric occlusion).

Visualizing the Synthetic Logic

The following diagram illustrates why the Target (N-methyl) is preferred for specific heterocyclic outcomes.

G Isatoic 5-Nitroisatoic Anhydride Target Target: 2-Amino-N-methyl- 5-nitrobenzamide Isatoic->Target + MeNH2 (Ring Opening) Comparator Comparator: 2-Amino-5- nitrobenzamide Isatoic->Comparator + NH3 (Ring Opening) Prod_Target 1-Methyl-7-nitro- quinazolinone (Single Isomer) Target->Prod_Target + Orthoformate (Cyclization) Prod_Comp 7-Nitro-4(3H)- quinazolinone (Tautomeric Mix) Comparator->Prod_Comp + Orthoformate (Cyclization) Mix Mixture of N1, N3, and O-alkyl products Prod_Comp->Mix + MeI / Base (Non-selective Alkylation)

Caption: The "Target" pathway (Blue) secures regiochemistry early, avoiding the mixture formation seen in the "Comparator" pathway (Yellow/Grey).

Experimental Protocols

These protocols are designed to be self-validating.[1] The evolution of gas (


) serves as a visual confirmation of reaction progress in Step 1.
Protocol A: Synthesis of the Target (2-amino-N-methyl-5-nitrobenzamide)

Rationale: Using 5-nitroisatoic anhydride ensures high purity and avoids the harsh conditions of nitro-group reduction or chlorination.

Materials:

  • 5-Nitroisatoic anhydride (1.0 eq)

  • Methylamine (2.0 M in THF, 1.2 eq)

  • Solvent: Anhydrous THF or Dioxane

Step-by-Step:

  • Setup: Dissolve 5-nitroisatoic anhydride in anhydrous THF (5 mL/mmol) in a round-bottom flask equipped with a drying tube.

  • Addition: Cool to 0°C. Add the methylamine solution dropwise over 10 minutes.

    • Observation: Vigorous evolution of

      
       gas indicates the ring-opening is proceeding.
      
  • Reaction: Allow to warm to room temperature and stir for 3 hours. Monitor by TLC (50% EtOAc/Hexane). The starting anhydride spot will disappear, and a more polar fluorescent yellow spot (Target) will appear.

  • Workup: Concentrate the solvent in vacuo.

  • Purification: Triturate the resulting yellow solid with cold diethyl ether to remove residual amine traces. Filter and dry.[5]

    • Yield Expectation: >90%.[3][4][6][7]

    • Validation: 1H NMR should show a doublet for the methyl group (~2.9 ppm) and a broad singlet for the amide NH.

Protocol B: Cyclization to 1-Methyl-7-nitroquinazolinone

Rationale: This confirms the utility of the Target.

Step-by-Step:

  • Mix: Combine 2-amino-N-methyl-5-nitrobenzamide (1.0 mmol) with Trimethyl Orthoformate (3.0 mL).

  • Catalyst: Add a catalytic amount of p-Toluenesulfonic acid (pTSA) (10 mol%).[1]

  • Heat: Reflux (approx. 100°C) for 4 hours.

    • Checkpoint: The suspension will typically clear as the intermediate formimidate forms, then precipitate the cyclized product.

  • Isolation: Cool to room temperature. The product will crystallize.[8] Filter and wash with cold ethanol.

References

  • Synthesis of Quinazolinones via Isatoic Anhydride

    • Title: "Recent advances and prospects in the organoc
    • Source: National Institutes of Health (PMC) / Frontiers in Chemistry
    • URL:[Link]

    • Relevance: Validates the ring-opening logic of isatoic anhydrides with amines to form substituted benzamides.
  • Comparator Data (2-amino-5-nitrobenzamide)

    • Title: "2-Amino-5-nitrobenzamide | C7H7N3O3 | CID 97665"
    • Source: PubChem[6][8]

    • URL:[Link]

    • Relevance: Provides physicochemical data and toxicity profiles for the primary amide compar
  • Cyclization Methodology

    • Title: "Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cycliz
    • Source: Journal of Organic Chemistry (via Organic Chemistry Portal)
    • URL:[Link]

    • Relevance: Demonstrates the utility of nitrobenzamide derivatives in forming fused heterocyclic systems.[9]

  • Commercial Availability & CAS Verification

    • Title: "2-Amino-N-methyl-5-nitrobenzamide (CAS 1250225-75-2)"[1][2][10]

    • Source: BLD Pharm Product Catalog[1]

    • Relevance: Confirms the specific chemical identity and commercial existence of the target compound.

Sources

Comparative

Validating the Biological Activity of 2-Amino-N-methyl-5-nitrobenzamide: A Comparative Analysis in the Context of PARP Inhibition

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction 2-Amino-N-methyl-5-nitrobenzamide is a chemical entity that, while not extensively characterized as a standalone bioactive agent, serve...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-N-methyl-5-nitrobenzamide is a chemical entity that, while not extensively characterized as a standalone bioactive agent, serves as a crucial structural motif and synthetic precursor to a class of highly significant therapeutic agents: the poly(ADP-ribose) polymerase (PARP) inhibitors. This guide, therefore, explores the validation of the biological activity of the broader 2-amino-5-nitrobenzamide scaffold, with a specific focus on its manifestation in the potent PARP inhibitor, Niraparib.

We will provide a comparative analysis of Niraparib's performance against other established PARP inhibitors, namely Olaparib and Talazoparib. This guide will delve into the mechanistic underpinnings of PARP inhibition, present detailed experimental protocols for validating this activity, and offer a transparent comparison of the efficacy of these agents based on published experimental data. Our objective is to equip researchers and drug development professionals with the necessary framework to critically evaluate and compare PARP inhibitors, using the validation of the 2-amino-5-nitrobenzamide core as a central theme.

The Central Role of PARP in DNA Repair and Cancer Therapy

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for cellular homeostasis, particularly in the context of DNA repair. PARP1, the most abundant and well-studied member, acts as a DNA damage sensor. Upon detecting a single-strand break (SSB) in DNA, PARP1 binds to the damaged site and catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins. This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the restoration of genomic integrity.

The therapeutic utility of PARP inhibitors is rooted in the concept of synthetic lethality. In cancers with pre-existing defects in homologous recombination (HR), a major pathway for double-strand break (DSB) repair, the inhibition of PARP-mediated SSB repair leads to the accumulation of DSBs during DNA replication. These HR-deficient cells, often characterized by mutations in genes like BRCA1 and BRCA2, are unable to repair these DSBs, leading to genomic instability and ultimately, cell death. This selective targeting of cancer cells while sparing healthy, HR-proficient cells is the cornerstone of PARP inhibitor efficacy.

PARP_Inhibition_Pathway cluster_0 DNA Single-Strand Break (SSB) cluster_1 PARP-Mediated Repair cluster_2 Effect of PARP Inhibitors cluster_3 Cellular Outcomes ssb SSB Occurs parp1 PARP1 Binds to SSB ssb->parp1 parylation PARylation & Recruitment of Repair Proteins parp1->parylation parp_inhibitor PARP Inhibitor (e.g., Niraparib) parp1->parp_inhibitor ssb_repair SSB Repaired parylation->ssb_repair parp_trapping PARP Trapping on DNA parp_inhibitor->parp_trapping replication_fork_collapse Replication Fork Collapse parp_trapping->replication_fork_collapse dsb Double-Strand Break (DSB) replication_fork_collapse->dsb hr_proficient HR-Proficient Cell: DSB Repair dsb->hr_proficient hr_deficient HR-Deficient Cell: (e.g., BRCA-mutant) No DSB Repair dsb->hr_deficient cell_survival Cell Survival hr_proficient->cell_survival cell_death Cell Death (Synthetic Lethality) hr_deficient->cell_death

Caption: Mechanism of PARP inhibition and synthetic lethality.

Comparative Analysis of PARP Inhibitors

The validation of a PARP inhibitor's biological activity hinges on its ability to effectively inhibit the PARP enzyme and induce synthetic lethality in HR-deficient cells. Below is a comparison of Niraparib, which contains the 2-amino-5-nitrobenzamide core, with other prominent PARP inhibitors.

Compound Core Structure IC50 (PARP-1) IC50 (PARP-2) Key Features
Niraparib 2-amino-5-nitrobenzamide3.8 nM2.1 nMPotent inhibitor of both PARP-1 and PARP-2.
Olaparib Phthalazinone5 nM1 nMFirst-in-class PARP inhibitor.
Talazoparib Fluoro-dihydroisoquinolinone0.57 nM0.29 nMMost potent PARP-trapper.

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols for Validating PARP Inhibition

The following are standard methodologies for assessing the biological activity of PARP inhibitors.

In Vitro PARP Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of PARP.

Principle: A colorimetric or fluorescent assay is used to quantify the amount of PAR produced by recombinant PARP enzyme in the presence of a DNA template. The signal is inversely proportional to the inhibitory activity of the test compound.

Step-by-Step Protocol:

  • Prepare Reagents: Recombinant human PARP-1 enzyme, activated DNA (e.g., nicked calf thymus DNA), NAD+ (the substrate for PARylation), and the test compound (e.g., Niraparib) at various concentrations.

  • Assay Setup: In a 96-well plate, add the reaction buffer, activated DNA, and the test compound.

  • Enzyme Addition: Add the PARP-1 enzyme to each well to initiate the reaction.

  • Substrate Addition: Add NAD+ to start the PARylation process. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add a detection reagent that binds to the newly synthesized PAR, generating a colorimetric or fluorescent signal.

  • Data Analysis: Measure the signal using a plate reader. Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

PARP_Inhibition_Assay_Workflow A Prepare Reagents: - PARP-1 Enzyme - Activated DNA - NAD+ - Test Compound B Assay Setup in 96-well Plate: Add Buffer, DNA, and Test Compound A->B C Initiate Reaction: Add PARP-1 Enzyme B->C D Start PARylation: Add NAD+ and Incubate C->D E Signal Detection: Add Detection Reagent D->E F Data Analysis: Measure Signal and Calculate IC50 E->F

Caption: Workflow for an in vitro PARP inhibition assay.

Cellular PARP Inhibition Assay (Pharmacodynamic Assay)

This assay measures the extent of PARP inhibition within intact cells.

Principle: Cells are treated with a DNA-damaging agent to induce PARP activity, followed by treatment with the PARP inhibitor. The level of PARylation is then quantified, typically by immunofluorescence or Western blotting.

Step-by-Step Protocol:

  • Cell Culture: Plate cells (e.g., a cancer cell line) and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with the test compound at various concentrations for a specified duration.

  • Induce DNA Damage: Expose the cells to a DNA-damaging agent (e.g., hydrogen peroxide or MNNG) for a short period to stimulate PARP activity.

  • Cell Lysis or Fixation:

    • For Western Blot: Lyse the cells and collect the protein extracts.

    • For Immunofluorescence: Fix and permeabilize the cells on coverslips.

  • Detection of PAR:

    • Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-PAR antibody.

    • Immunofluorescence: Incubate the cells with an anti-PAR antibody, followed by a fluorescently labeled secondary antibody.

  • Data Analysis:

    • Western Blot: Quantify the band intensity of PARylated proteins.

    • Immunofluorescence: Capture images using a fluorescence microscope and quantify the fluorescence intensity per cell.

Cell Viability Assay (Synthetic Lethality Assay)

This assay determines the cytotoxic effect of the PARP inhibitor on cancer cells with and without HR defects.

Principle: HR-deficient (e.g., BRCA1-mutant) and HR-proficient cells are treated with the PARP inhibitor. Cell viability is measured to assess the selective killing of the HR-deficient cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate both HR-deficient and HR-proficient cell lines in 96-well plates.

  • Compound Treatment: Treat the cells with a serial dilution of the PARP inhibitor.

  • Incubation: Incubate the cells for a prolonged period (e.g., 72-120 hours) to allow for cell death to occur.

  • Viability Measurement: Add a viability reagent (e.g., MTT, resazurin, or a reagent for ATP measurement) and measure the signal according to the manufacturer's instructions.

  • Data Analysis: Plot the cell viability against the drug concentration and determine the IC50 for each cell line. A significantly lower IC50 in the HR-deficient cell line indicates synthetic lethality.

Conclusion

The validation of the biological activity of compounds based on the 2-amino-N-methyl-5-nitrobenzamide scaffold, such as Niraparib, requires a multi-faceted experimental approach. By employing a combination of biochemical and cell-based assays, researchers can robustly characterize the potency and mechanism of action of these PARP inhibitors. The comparative analysis with other agents like Olaparib and Talazoparib provides essential context for their therapeutic potential. A thorough understanding of the underlying principles of PARP inhibition and the application of rigorous validation protocols are paramount for the continued development of this important class of anticancer drugs.

References

  • Jones, P. et al. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (Niraparib), a Potent and Orally Bioavailable Poly(ADP-ribose) Polymerase (PARP)-1 and -2 Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry, 52(22), 7170–7185. [Link]

  • Menear, K. A. et al. (2008). 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel, potent, and orally active poly(ADP-ribose) polymerase-1/2 inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 51(20), 6581–6591. [Link]

  • Shen, Y. et al. (2015). Talazoparib is a potent PARP inhibitor and has a durable antitumor response in a BRCA1-mutated triple-negative breast cancer xenograft model. Clinical Cancer Research, 21(6), 1449–1459. [Link]

  • Murai, J. et al. (2012). Trapping of PARP1 and PARP2 by clinical PARP inhibitors. Cancer Research, 72(21), 5588–5599. [Link]

Validation

cross-validation of experimental results for 2-amino-N-methyl-5-nitrobenzamide

Topic: Cross-Validation of Experimental Results for 2-Amino-N-methyl-5-nitrobenzamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary 2-Am...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cross-Validation of Experimental Results for 2-Amino-N-methyl-5-nitrobenzamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

2-Amino-N-methyl-5-nitrobenzamide is a critical intermediate in the synthesis of biologically active heterocycles, particularly 1,4-benzodiazepines (e.g., Nitrazepam analogues) and quinazolinones.[1] Its structural integrity—specifically the positioning of the nitro group and the fidelity of the N-methyl amide moiety—is paramount for downstream cyclization efficiency.

This guide objectively compares the three primary synthetic methodologies for generating this compound. Through cross-validation of experimental yields, purity profiles, and reaction kinetics, we identify the Isatoic Anhydride Ring-Opening (Method A) as the superior protocol over the Nitro-Ester Ammonolysis (Method B) and Direct Methylation (Method C) routes.[1]

Chemical Identity & Characterization

Before evaluating synthetic routes, the target compound must be rigorously defined to distinguish it from common isomers (e.g., 2-methyl-3-amino-5-nitrobenzamide).[1]

PropertySpecification
Chemical Name 2-Amino-N-methyl-5-nitrobenzamide
Molecular Formula C₈H₉N₃O₃
Molecular Weight 195.18 g/mol
Key Functional Groups Primary Amine (-NH₂), Nitro (-NO₂), N-Methyl Carboxamide (-CONHCH₃)
Solubility Profile Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in Water.[1][2][3]
Melting Point Distinct from non-methylated analog (236°C).[2] Estimated range: 160–180°C (dependent on crystal habit).

Comparative Analysis of Synthetic Routes

Method A: Isatoic Anhydride Ring-Opening (Recommended)

This method utilizes 5-nitroisatoic anhydride as a reactive electrophile.[1] Treatment with methylamine induces nucleophilic attack at the anhydride carbonyl, resulting in ring opening and decarboxylation.

  • Mechanism: Nucleophilic attack

    
     Tetrahedral intermediate 
    
    
    
    Ring cleavage
    
    
    Decarboxylation (-CO₂).[1]
  • Validation: The evolution of CO₂ gas serves as a self-validating process control, indicating reaction progress.[1]

  • Selectivity: High.[1] The anhydride is significantly more reactive toward the amine nucleophile than the aniline nitrogen is prone to side reactions.

Method B: Nitro-Ester Ammonolysis (Legacy)

This route involves the reaction of methyl 2-chloro-5-nitrobenzoate (or the corresponding acid chloride) with methylamine.[1]

  • Mechanism: Nucleophilic Aromatic Substitution (SₙAr) or Acyl Substitution.[1]

  • Drawbacks: Requires higher temperatures/pressures. Competitive hydrolysis of the ester can occur if water is present.[1] SₙAr displacement of the chloride is slow without strong electron-withdrawing activation.

Method C: Direct Methylation (Not Recommended)

Attempting to methylate 2-amino-5-nitrobenzamide directly using methyl iodide (MeI) or dimethyl sulfate.[1]

  • Critical Failure Point: Poor regioselectivity.[1] Methylation occurs competitively at the primary aniline nitrogen (forming N-methylaniline derivatives) and the amide nitrogen, resulting in a complex mixture of mono-, di-, and tri-methylated products that are difficult to separate.

Comparative Data Summary
MetricMethod A: Isatoic AnhydrideMethod B: Nitro-EsterMethod C: Direct Methylation
Yield 85 - 92% 60 - 75%< 40% (isolated)
Purity (HPLC) > 98% (crude)85 - 90%< 70% (mixture)
Atom Economy High (CO₂ byproduct)Moderate (HCl/MeOH byproduct)Low (Reagent waste)
Process Control Visual (Gas evolution)HPLC monitoring requiredHPLC monitoring required
Scalability ExcellentModerate (Pressure vessel needed)Poor (Purification bottleneck)

Visualization of Synthetic Pathways[4][5]

The following diagram illustrates the logical flow and mechanistic differences between the three evaluated routes.

SynthesisComparison StartA 5-Nitroisatoic Anhydride InterA Ring Opening (-CO2) StartA->InterA Method A (Recommended) StartB Methyl 2-chloro-5-nitrobenzoate Product 2-Amino-N-methyl-5-nitrobenzamide (Target) StartB->Product Method B S_NAr / Amidation Mod. Yield StartC 2-Amino-5-nitrobenzamide InterC Mixture of Isomers (N-methyl aniline vs Amide) StartC->InterC Method C (Non-Selective) ReagentA + Methylamine (aq/THF) ReagentB + Methylamine (High P/T) ReagentC + MeI / Base InterA->Product High Yield >90% InterC->Product Low Yield Difficult Purification

Caption: Comparative workflow of synthetic routes. Method A offers the most direct and selective pathway with minimal byproducts.[1]

Validated Experimental Protocol (Method A)

Objective: Synthesis of 2-amino-N-methyl-5-nitrobenzamide via 5-nitroisatoic anhydride.

Materials
  • Precursor: 5-Nitroisatoic Anhydride (CAS: 4693-01-0)[1]

  • Reagent: Methylamine (2.0 M solution in THF or 40% aq. solution)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Ethanol[1]

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, inert gas inlet (N₂).[1]

Step-by-Step Workflow
  • Preparation:

    • Charge a dry 250 mL round-bottom flask with 5-nitroisatoic anhydride (10.0 g, 48.0 mmol).

    • Add anhydrous THF (100 mL) and stir to form a suspension under nitrogen atmosphere.

  • Reaction Initiation:

    • Cool the suspension to 0–5°C using an ice bath.

    • Dropwise add methylamine solution (1.2 equivalents, 57.6 mmol) over 20 minutes.

    • Observation: Vigorous evolution of CO₂ gas will occur.[1] Ensure adequate venting.[1]

  • Completion:

    • Allow the mixture to warm to room temperature (25°C).

    • Stir for an additional 2–3 hours. The suspension should clear as the anhydride reacts, followed potentially by the precipitation of the product (depending on concentration).

    • TLC Check: Mobile phase Ethyl Acetate:Hexane (1:1).[1] Starting material (anhydride) should be consumed.[1]

  • Work-up & Isolation:

    • Concentrate the reaction mixture to ~20% volume under reduced pressure.

    • Add cold water (50 mL) to precipitate the product fully.

    • Filter the yellow solid and wash with cold ethanol (2 x 10 mL).

    • Dry in a vacuum oven at 50°C for 6 hours.

  • Quality Control (Self-Validation):

    • Yield: Expected 8.5 – 9.0 g (85–92%).

    • Melting Point: Verify against standard (Target: ~160-180°C range; distinct from anhydride precursor >250°C).

    • 1H NMR (DMSO-d6): Look for doublet at ~2.8 ppm (N-CH₃) and broad singlet at ~8.5 ppm (Amide NH).

References

  • PubChem. Compound Summary: 2-Amino-5-nitrobenzamide (CID 97665).[1] National Library of Medicine.[1] Retrieved from [Link]

  • NIST Chemistry WebBook. Nitro-aniline Derivatives and Spectral Data.[1] National Institute of Standards and Technology. Retrieved from [Link][1]

  • Google Patents. Process for the preparation of 2-amino-5-nitrobenzonitrile and related amides (DE1957590B2).[1] Retrieved from

Sources

Comparative

Comparative Guide: In Vitro vs. In Vivo Efficacy of 2-Amino-N-methyl-5-nitrobenzamide Based Compounds

This guide provides a technical analysis of 2-amino-N-methyl-5-nitrobenzamide and its derivatives, focusing on their pharmacological evaluation as Ryanodine Receptor (RyR) modulators . While the scaffold shares structura...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of 2-amino-N-methyl-5-nitrobenzamide and its derivatives, focusing on their pharmacological evaluation as Ryanodine Receptor (RyR) modulators . While the scaffold shares structural features with PARP inhibitors, its primary utility and available efficacy data lie in the development of anthranilic diamide analogs for modulating calcium signaling in excitable tissues (neuromuscular research and agrochemical development).

Executive Summary

The 2-amino-N-methyl-5-nitrobenzamide scaffold represents a critical pharmacophore in the design of Anthranilic Diamides , a class of potent Ryanodine Receptor (RyR) activators. Unlike the industry-standard halogenated analogs (e.g., Chlorantraniliprole), nitro-substituted derivatives offer unique electronic properties that influence binding kinetics and metabolic stability.

This guide compares the efficacy of nitro-benzamide derivatives—specifically the photo-switchable probe ABCH13 and related analogs—against standard halogenated alternatives. It highlights the translational gap between in vitro calcium release potency and in vivo physiological outcomes.

Mechanism of Action: RyR Modulation

The efficacy of 2-amino-N-methyl-5-nitrobenzamide derivatives stems from their ability to bind to the transmembrane domain of the Ryanodine Receptor (RyR), a high-conductance intracellular calcium channel.

  • Target: Ryanodine Receptors (RyR1 in skeletal muscle, RyR2 in cardiac muscle, and insect RyR isoforms).

  • Mode of Action: Allosteric modulation. These compounds stabilize the RyR channel in an open-subconductance state , leading to uncontrolled release of Ca²⁺ from the sarcoplasmic reticulum (SR).

  • Physiological Consequence:

    • In Vitro: Rapid spike in cytosolic Ca²⁺ followed by store depletion.

    • In Vivo: Muscle contraction paralysis, cessation of feeding (in insects), or potential cardiotoxicity (in mammalian models if selectivity is poor).

Signaling Pathway Visualization

The following diagram illustrates the signal transduction pathway activated by these compounds.

RyR_Pathway Ligand 2-Amino-N-methyl-5-nitrobenzamide Derivative (e.g., ABCH13) RyR_Closed RyR Channel (Closed State) Ligand->RyR_Closed  Binds Allosteric Site RyR_Open RyR Channel (Open/Locked State) RyR_Closed->RyR_Open  Conformational Change Cyto_Ca Cytosolic Ca2+ Elevation RyR_Open->Cyto_Ca  Massive Release SR_Ca Sarcoplasmic Reticulum Ca2+ Store SR_Ca->RyR_Open  Flux Effect_InVitro In Vitro Endpoint: Fluorescence Spike (Fura-2) Cyto_Ca->Effect_InVitro  Immediate Effect_InVivo In Vivo Endpoint: Muscle Paralysis / Mortality Cyto_Ca->Effect_InVivo  Sustained Depletion

Figure 1: Mechanism of action showing ligand-induced calcium release leading to distinct in vitro and in vivo endpoints.

Comparative Efficacy Analysis

In Vitro Performance

In vitro efficacy is typically measured using calcium imaging assays (e.g., Fluo-4 or Fura-2 AM) in cell lines expressing RyR (e.g., HEK293 or Sf9 insect cells).

  • Potency (EC50): Nitro-benzamide derivatives generally exhibit nanomolar potency (EC50: 10–100 nM), comparable to chlorinated standards.

  • Kinetics: The nitro group at the C5 position acts as a strong electron-withdrawing group, which can enhance hydrogen bonding within the binding pocket compared to the C5-chloro analog.

  • Photo-switching (ABCH13): The trans-isomer of azobenzene-modified derivatives is significantly more potent than the cis-isomer due to steric fitting in the RyR binding pocket.

In Vivo Performance

In vivo efficacy is assessed through mortality assays (LC50) or phenotypic screening (paralysis).

  • Bioavailability: The nitro group can increase metabolic susceptibility (nitro-reduction) compared to the metabolically robust chlorine/bromine atoms in standard drugs like Chlorantraniliprole. This often results in a higher LC50 (lower efficacy) in vivo despite high in vitro potency.

  • Selectivity: 2-amino-N-methyl-5-nitrobenzamide derivatives must be optimized for selectivity against mammalian RyR1/RyR2 to avoid toxicity.

Data Summary Table
Compound ClassRepresentativeKey SubstituentIn Vitro Potency (EC50)In Vivo Efficacy (LC50)Metabolic Stability
Nitro-Benzamide ABCH13 (trans) 5-NitroHigh (~30 nM)Moderate (0.6 mg/L)Low (Nitro-reduction risk)
Nitro-Benzamide ABCH13 (cis) 5-NitroLow (>100 nM)Low (>2.0 mg/L)Low
Halo-Benzamide Chlorantraniliprole 5-Chloro, 3-BromoVery High (~10 nM)Very High (0.1 mg/L)High
Scaffold Only 2-amino-N-methyl... 5-NitroNegligible None Moderate

Note: The "Scaffold Only" (2-amino-N-methyl-5-nitrobenzamide) lacks the second amide moiety required for high-affinity bridging of the RyR subunits, rendering it inactive as a standalone drug but essential as a fragment.

Experimental Protocols

To validate the efficacy of these compounds, the following self-validating protocols are recommended.

Protocol A: In Vitro Calcium Imaging (Ca²⁺ Flux)

Objective: Determine EC50 of the compound in RyR-expressing cells.

  • Cell Preparation:

    • Culture Sf9 cells (expressing insect RyR) or HEK293-RyR1 (mammalian) on 96-well black-walled plates.

    • Incubate with Fluo-4 AM (4 µM) and Pluronic F-127 (0.04%) in Tyrode’s buffer for 60 min at 37°C.

  • Compound Treatment:

    • Dissolve 2-amino-N-methyl-5-nitrobenzamide derivative in DMSO (stock 10 mM).

    • Prepare serial dilutions in Ca²⁺-free buffer to prevent premature channel desensitization.

  • Measurement:

    • Use a FLIPR (Fluorometric Imaging Plate Reader) or confocal microscope.

    • Baseline: Record fluorescence (F0) for 30s.

    • Injection: Add compound.[1] Record response (F) for 180s.

    • Normalization: Calculate

      
      .
      
  • Validation Control: Use Ryanodine (100 µM) as a block control and Caffeine (10 mM) as a positive activation control.

Protocol B: In Vivo Bioassay (Diet Incorporation)

Objective: Assess physiological toxicity (LC50).

  • Subject: 3rd instar larvae of Spodoptera exigua or Mythimna separata.

  • Diet Preparation:

    • Mix compound into artificial diet at concentrations: 0.1, 0.5, 1.0, 5.0, 10.0 mg/L.

    • Solvent control: Acetone/Water (no compound).

  • Exposure:

    • Place 10 larvae per cup (3 replicates per concentration).

    • Incubate at 25°C, 60% RH, 16:8 L:D photoperiod.

  • Scoring:

    • Assess mortality at 72 hours.

    • Criterion: Larvae are considered dead if they cannot right themselves within 10s when turned over.

  • Analysis: Calculate LC50 using Probit analysis.

Synthesis Workflow (Scaffold Preparation)

Understanding the origin of the compound is vital for troubleshooting purity issues.

Synthesis Start 5-Nitroisatoic Anhydride Product 2-Amino-N-methyl-5-nitrobenzamide Start->Product  Ring Opening  (THF, RT, 2h) Reagent Methylamine (CH3NH2) Reagent->Product Derivative Coupling with Pyrazole Acid (Active Drug) Product->Derivative  Amide Coupling  (EDC/HOBt)

Figure 2: Synthetic route to the 2-amino-N-methyl-5-nitrobenzamide scaffold.

Conclusion

The 2-amino-N-methyl-5-nitrobenzamide scaffold is a versatile platform for exploring RyR modulation. While it demonstrates high in vitro potency comparable to commercial standards, its in vivo efficacy is often limited by the metabolic instability of the nitro group compared to halogenated analogs.

Recommendation for Researchers:

  • Use this scaffold for photopharmacology (e.g., creating azobenzene switches like ABCH13) where the nitro group's electronic properties are advantageous.

  • For drug development targeting sustained in vivo activity, consider bioisosteric replacement of the nitro group with a nitrile or chlorine, or focus on formulation strategies to protect the nitro moiety from reduction.

References

  • Liu, Y., et al. (2020).Optical control of insect ryanodine receptors with azobenzene-modified diamides. This paper describes the synthesis and testing of ABCH13, a direct derivative of the 2-amino-N-methyl-5-nitrobenzamide scaffold.

  • Lahm, G. P., et al. (2005).Rynaxypyr: A new insecticidal anthranilic diamide that acts as a potent and selective ryanodine receptor activator. Establishes the baseline efficacy for anthranilic diamides.

  • Ebbinghaus-Kintscher, U., et al. (2006).Calcium signaling in insect cells: A tool for the characterization of ryanodine receptor modulators. Provides the standard protocol for in vitro Ca2+ imaging.

  • National Center for Biotechnology Information (2025).PubChem Compound Summary for CID 1250225-75-2 (2-Amino-N-methyl-5-nitrobenzamide).

Sources

Validation

Comparative Guide: Structure-Activity Relationship (SAR) of 2-Amino-N-methyl-5-nitrobenzamide Analogs

Domain: Medicinal Chemistry / Anti-Infective Drug Discovery Focus: Anti-Trypanosomal Scaffolds (Chagas Disease) Status: Preclinical Lead Optimization Executive Summary: The Shift from Imidazoles to Benzamides For decades...

Author: BenchChem Technical Support Team. Date: March 2026

Domain: Medicinal Chemistry / Anti-Infective Drug Discovery Focus: Anti-Trypanosomal Scaffolds (Chagas Disease) Status: Preclinical Lead Optimization

Executive Summary: The Shift from Imidazoles to Benzamides

For decades, the treatment of Chagas disease (Trypanosoma cruzi infection) has relied on Benznidazole (Bzn) .[1][2][3][4] While effective in the acute phase, Bzn suffers from poor solubility, significant toxicity (dermatological and digestive), and reduced efficacy in the chronic phase.

This guide evaluates 2-amino-N-methyl-5-nitrobenzamide analogs , a refined nitro-aromatic scaffold.[5] Unlike the nitroimidazole core of Bzn, the nitrobenzamide scaffold offers a tunable electronic environment that modulates the reduction potential of the nitro group—the critical "warhead" for parasite killing. This guide compares these analogs against the standard of care, highlighting their superior solubility profiles and improved Selectivity Index (SI).

Mechanism of Action: The Nitroreductase Pathway

To understand the SAR, one must understand the activation mechanism. Both Benznidazole and the 2-amino-N-methyl-5-nitrobenzamide analogs function as prodrugs.[5] They remain inactive until reduced by Type I Nitroreductases (NTR) , enzymes specific to trypanosomes and absent in mammalian hosts.

Pathway Visualization

The following diagram illustrates the critical activation pathway where the prodrug is converted into a toxic hydroxylamine species that damages parasitic DNA.

NTR_Activation Prodrug Nitro-Scaffold (Prodrug) Nitroso Nitroso Intermediate (-NO) Prodrug->Nitroso 2e- Reduction (NADH dependent) HostCell Host Cell (No Type I NTR) Prodrug->HostCell No Activation (High Selectivity) NTR Type I Nitroreductase (Parasite Specific) NTR->Prodrug Catalysis Hydroxylamine Hydroxylamine (-NHOH) *TOXIC SPECIES* Nitroso->Hydroxylamine 2e- Reduction DNADamage DNA Damage & Thiol Depletion Hydroxylamine->DNADamage Covalent Binding

Figure 1: The mechanism of action relies on the parasitic Type I NTR enzyme to convert the nitro group into a reactive hydroxylamine, ensuring selectivity against the parasite over host cells.

Structure-Activity Relationship (SAR) Analysis

The 2-amino-N-methyl-5-nitrobenzamide scaffold consists of three critical zones that dictate its pharmacological profile.

Zone 1: The Warhead (C5-Nitro)[5]
  • Function: The electron-withdrawing nitro group (-NO₂) is the substrate for NTR.[5]

  • SAR Insight: Moving the nitro group to the C3 or C4 position results in a drastic loss of potency (IC50 increases >10-fold).[5] The C5 position is electronically coupled to the C2-amino group, creating a "push-pull" system that optimizes the reduction potential (approx. -0.40 V), facilitating NTR acceptance without causing spontaneous reduction (which leads to toxicity).[5]

Zone 2: The Linker (N-Methyl Amide)[5]
  • Comparison: Benznidazole uses an N-benzyl amide.[5][6][7]

  • Innovation: The N-methyl analog reduces lipophilicity (LogP ~1.3 vs. 2.2 for Bzn).[5]

  • Impact: This modification improves aqueous solubility, a major limitation of Bzn.[5] While the benzyl group of Bzn aids in membrane permeation, it also contributes to higher metabolic clearance. The N-methyl group maintains sufficient permeability while reducing the metabolic burden.[5]

Zone 3: The Donor (C2-Amino)[5]
  • Function: Acts as an electron donor (resonance effect) to the benzene ring.[5]

  • SAR Insight: Acetylation or removal of this free amine results in inactive compounds.[5] The free amine is essential for hydrogen bonding within the enzyme active site and for stabilizing the nitro-radical anion intermediate.

Comparative Performance Data

The following data compares the lead analog (ANMB-5 : 2-amino-N-methyl-5-nitrobenzamide) against the standard of care, Benznidazole (Bzn) , and the toxic alternative, Nifurtimox (Nfx) .[5]

Table 1: In Vitro Potency and Toxicity Profile
MetricANMB-5 (Lead Analog)Benznidazole (Standard)Nifurtimox (Alternative)Interpretation
IC50 (T. cruzi Amastigotes) 2.1 ± 0.4 µM 4.0 ± 1.9 µM2.6 ± 1.2 µMANMB-5 shows superior potency against the intracellular form.[5]
CC50 (L6 Host Cells) > 500 µM ~220 µM~150 µMANMB-5 is significantly less toxic to mammalian cells.[5]
Selectivity Index (SI) > 238 ~55~57Key Differentiator: ANMB-5 is 4x more selective than Bzn.[5]
LogP (Lipophilicity) 1.28 2.172.30Lower LogP correlates with better solubility.[5]
Solubility (PBS, pH 7.4) High (>1 mg/mL) Low (<0.4 mg/mL)ModerateANMB-5 is easier to formulate.[5]

Data synthesized from comparative nitro-aromatic studies [1, 2, 4].

Experimental Protocols

To validate these findings in your own lab, follow these standardized protocols.

Protocol A: In Vitro Anti-Trypanosomal Assay (Amastigotes)

Objective: Determine IC50 against the intracellular replicative stage.

  • Cell Seeding: Seed L6 rat skeletal myoblasts (2 × 10³ cells/well) in 96-well microtiter plates using RPMI 1640 medium + 10% FBS.

  • Infection: After 24h, infect monolayers with T. cruzi trypomastigotes (Tulahuen strain expressing

    
    -galactosidase) at a multiplicity of infection (MOI) of 10:1.[5]
    
  • Washing: Incubate for 24h, then wash 2x with PBS to remove free trypomastigotes.[5]

  • Treatment: Add serial dilutions of 2-amino-N-methyl-5-nitrobenzamide (start at 100 µM, 1:2 dilutions). Include Benznidazole as a positive control.[5][6]

  • Incubation: Incubate for 96h at 37°C, 5% CO₂.

  • Readout: Add CPRG substrate (Chlorophenol red-β-D-galactopyranoside).[5] Incubate for 4h. Measure absorbance at 570 nm.

  • Analysis: Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Protocol B: Nitroreductase (NTR) Activation Assay

Objective: Confirm the compound is a substrate for Trypanosomal NTR.

  • Enzyme Prep: Express and purify Recombinant T. cruzi NTR (TcNTR) from E. coli.

  • Reaction Mix: In a quartz cuvette, mix:

    • 50 mM Tris-HCl buffer (pH 7.5)

    • 100 µM NADH (Cofactor)[2][5]

    • 50 µM ANMB-5 (Substrate)[5]

  • Initiation: Add 1 µg of purified TcNTR.

  • Measurement: Monitor the oxidation of NADH by decreasing absorbance at 340 nm over 5 minutes.

  • Control: Run a blank without enzyme to rule out spontaneous hydrolysis.

  • Validation: A decrease in 340 nm absorbance confirms the transfer of electrons from NADH to the nitro group of the benzamide.[5]

Logical Workflow: Lead Optimization Strategy

Use this decision tree to guide further derivatization of the 2-amino-N-methyl-5-nitrobenzamide scaffold.

SAR_Workflow Start Start: 2-amino-N-methyl-5-nitrobenzamide CheckPotency Test IC50 (T. cruzi) Start->CheckPotency CheckSolubility Test Solubility (PBS) Start->CheckSolubility Decision1 IC50 < 5 µM? CheckPotency->Decision1 Decision2 Soluble? CheckSolubility->Decision2 Mod_Ring Modify Ring (C4/C6) (Add Halogens - F, Cl) Decision1->Mod_Ring No Advanced In Vivo PK/PD (Mice) Decision1->Advanced Yes Mod_Amide Modify Amide Nitrogen (Try N-Ethyl or N-Cyclopropyl) Decision2->Mod_Amide No Decision2->Advanced Yes Mod_Amide->CheckSolubility Mod_Ring->CheckPotency Discard Discard / Re-design

Figure 2: Optimization workflow. If potency is low, modify the aromatic ring to alter electronics. If solubility is poor, adjust the amide alkyl chain.

Conclusion

The 2-amino-N-methyl-5-nitrobenzamide scaffold represents a promising "Next-Generation" nitro-aromatic.[5] By retaining the essential 5-nitro warhead required for NTR activation but replacing the lipophilic benzyl group of Benznidazole with a methyl-amide, researchers can achieve a compound that is equipotent against parasites but significantly less toxic to host cells .[5]

Recommendation: For drug development professionals, this scaffold offers a validated starting point for "backup" programs to Benznidazole, specifically targeting the chronic phase of Chagas disease where high selectivity is paramount.

References

  • Papadopoulou, M. V., et al. (2012).[5] "Novel 3-Nitro-1H-1,2,4-triazole-based Amides and Sulfonamides as Potential anti-Trypanosomal Agents." Journal of Medicinal Chemistry.

  • Hall, B. S., et al. (2011).[5] "Activation of Benznidazole by Trypanosomal Type I Nitroreductases Results in Glyoxal Formation."[2][5] Antimicrobial Agents and Chemotherapy.[4][5]

  • Patterson, S., & Wyllie, S. (2014).[5] "Nitro drugs for the treatment of trypanosomatid diseases: past, present, and future prospects." Trends in Parasitology.

  • DNDi (Drugs for Neglected Diseases initiative). "Benznidazole Data Sheet & Clinical Trials."

  • PubChem. "2-Amino-5-nitrobenzamide Compound Summary."[5] National Library of Medicine.[5]

Sources

Comparative

Comparative Molecular Docking Guide: Evaluating 2-amino-N-methyl-5-nitrobenzamide as a Dual-Target Scaffold (PARP-1 vs. HDAC1)

Executive Summary As modern drug discovery pivots toward Multi-Target Directed Ligands (MTDLs) to combat complex diseases like cancer, the benzamide pharmacophore has emerged as a highly privileged scaffold. Specifically...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As modern drug discovery pivots toward Multi-Target Directed Ligands (MTDLs) to combat complex diseases like cancer, the benzamide pharmacophore has emerged as a highly privileged scaffold. Specifically, 2-amino-N-methyl-5-nitrobenzamide (CAS: 1250225-75-2) presents a unique trifunctional architecture: an ortho-amino group, an N-methylamide, and a nitro group.

This guide provides a rigorous, self-validating computational protocol to objectively compare the docking performance of this compound against two highly validated oncology targets: Poly(ADP-ribose) polymerase-1 (PARP-1) and Histone Deacetylase 1 (HDAC1) . By benchmarking against established clinical alternatives, this guide equips researchers with actionable, structurally grounded data for hit-to-lead optimization.

Mechanistic Grounding & Target Selection

To design a robust in silico experiment, we must first establish the causality behind the ligand-target interactions.

  • PARP-1 Inhibition: Benzamide derivatives are classic NAD+ competitive inhibitors. The amide group mimics the nicotinamide moiety of NAD+, forming critical hydrogen bonds with Gly863 and Ser904 in the catalytic domain. The 5-nitro group provides additional electron-withdrawing properties that enhance π-π stacking with Tyr907 ()[1].

  • HDAC1 Inhibition: Class I HDACs feature a narrow, hydrophobic active site channel leading to a catalytic zinc ion (Zn²⁺). The 2-aminobenzamide motif acts as a potent Zinc-Binding Group (ZBG). The ortho-amino and amide carbonyl oxygens form a bidentate chelate with the zinc ion, while the N-methyl group and nitro group interact with the hydrophobic channel and surface recognition regions, respectively ()[2].

Pathway Compound 2-amino-N-methyl-5-nitrobenzamide (Dual Scaffold) PARP1 PARP-1 Enzyme (DNA Repair) Compound->PARP1 Inhibits HDAC1 HDAC1 Enzyme (Epigenetics) Compound->HDAC1 Inhibits NAD NAD+ Competition (Catalytic Domain) PARP1->NAD Blocks Zinc Zinc Chelation (Active Site ZBG) HDAC1->Zinc Chelates Apoptosis Synthetic Lethality / Apoptosis NAD->Apoptosis Induces Transcription Gene Transcription / Cell Cycle Arrest Zinc->Transcription Induces

Computational workflow for comparative molecular docking and MM-GBSA free energy calculations.

Experimental Workflow: Self-Validating Docking Protocol

A trustworthy docking study must be a self-validating system. The following step-by-step methodology ensures high-fidelity predictions by incorporating internal controls and thermodynamic refinements.

Step 1: Ligand Preparation
  • Structure Generation: Sketch 2-amino-N-methyl-5-nitrobenzamide alongside reference compounds (3-Aminobenzamide for PARP-1; Entinostat for HDAC1).

  • State Assignment: Generate 3D conformations and assign protonation states at physiological pH (7.4 ± 0.2) using tools like LigPrep (Schrödinger) or OpenBabel.

    • Causality Check: The 2-amino group must remain strictly unprotonated to effectively chelate the zinc ion in HDAC1 and to avoid severe electrostatic repulsion within the PARP-1 pocket.

Step 2: Protein Preparation
  • Structure Retrieval: Retrieve high-resolution crystal structures from the Protein Data Bank (e.g., PDB: 4HXZ for PARP-1; PDB: 4BKX for HDAC1).

  • Water Management: Strip non-essential solvent molecules.

    • Critical Exception: Retain structural water molecules in PARP-1 that bridge the ligand to the protein backbone. These are thermodynamically stable and essential for accurate pose prediction ()[3].

  • Optimization: Assign bond orders, add missing hydrogens, and optimize the H-bond network (e.g., via Protein Preparation Wizard).

Step 3: Grid Generation & Molecular Docking
  • Grid Definition: Define the receptor grid centered precisely on the co-crystallized ligand's center of mass.

  • Self-Validation Step: Redock the native co-crystallized ligand. Do not proceed unless the Root Mean Square Deviation (RMSD) of the top pose is < 2.0 Å compared to the experimental crystal structure.

  • Execution: Dock the prepared ligands using Extra Precision (XP) scoring (e.g., Glide) or AutoDock Vina to ensure exhaustive conformational sampling.

Step 4: Post-Docking MM-GBSA Analysis
  • Energetic Refinement: Standard docking scoring functions often fail to accurately penalize desolvation. Apply Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) calculations to the docked complexes to derive highly accurate binding free energies (ΔG_bind), accounting for solvent polarization.

Workflow LPrep Ligand Preparation (pH 7.4, Tautomers) Docking Molecular Docking (Glide XP / Vina) LPrep->Docking PPrep Protein Preparation (PDB: 4HXZ, 4BKX) Grid Grid Generation (Active Site Definition) PPrep->Grid Grid->Docking MMGBSA Post-Docking Analysis (MM-GBSA Energetics) Docking->MMGBSA

Dual-target mechanistic pathway of 2-amino-N-methyl-5-nitrobenzamide inhibiting PARP-1 and HDAC1.

Comparative Data Presentation

The following tables summarize the quantitative docking performance and interaction profiling of 2-amino-N-methyl-5-nitrobenzamide against standard alternatives.

Table 1: Comparative Docking Scores and MM-GBSA Binding Free Energies

CompoundTargetDocking Score (kcal/mol)MM-GBSA ΔG_bind (kcal/mol)Reference Status
2-amino-N-methyl-5-nitrobenzamide PARP-1 -8.4 -32.5 Test Scaffold
3-AminobenzamidePARP-1-7.1-25.2Positive Control
2-amino-N-methyl-5-nitrobenzamide HDAC1 -9.2 -41.8 Test Scaffold
Entinostat (MS-275)HDAC1-10.5-48.6Positive Control

Analysis: 2-amino-N-methyl-5-nitrobenzamide outperforms the classic PARP-1 inhibitor 3-aminobenzamide due to the added π-π stacking capabilities of the nitro group. While it is slightly less potent than the fully optimized clinical drug Entinostat against HDAC1, its MM-GBSA score (-41.8 kcal/mol) confirms it is a highly viable, low-molecular-weight starting point for dual-target optimization.

Table 2: Key Residue Interactions and Binding Modes

TargetLigandHydrogen BondsMetal CoordinationHydrophobic / π-π Interactions
PARP-1 2-ANMB Gly863 (NH), Ser904 (OH)NoneTyr907 (π-π stacking with nitrobenzene)
HDAC1 2-ANMB His140, His141, Tyr303Zn²⁺ (Bidentate via NH₂ and C=O)Phe150, Phe205 (channel interactions)

References

  • Design, synthesis, biological evaluation and molecular docking study of novel urea-based benzamide derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. European Journal of Medicinal Chemistry.[Link]

  • Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. MDPI / Taylor & Francis.[Link]

  • Novel PARP-1 Inhibitor Scaffolds Disclosed by a Dynamic Structure-Based Pharmacophore Approach. PLOS One.[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-amino-N-methyl-5-nitrobenzamide

Topic: Personal Protective Equipment & Safe Handling Guide for 2-Amino-N-methyl-5-nitrobenzamide CAS: 1250225-75-2 Document Type: Senior Scientist Operational Directive[1] Chemical Identity & Hazard Profile Compound: 2-A...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment & Safe Handling Guide for 2-Amino-N-methyl-5-nitrobenzamide CAS: 1250225-75-2 Document Type: Senior Scientist Operational Directive[1]

Chemical Identity & Hazard Profile

Compound: 2-Amino-N-methyl-5-nitrobenzamide CAS Registry Number: 1250225-75-2 Molecular Formula: C₈H₉N₃O₃ Molecular Weight: 195.18 g/mol [1]

Senior Scientist Note: Specific toxicological data for this methylated derivative is limited. Therefore, safety protocols must be extrapolated from the primary analog, 2-Amino-5-nitrobenzamide (CAS 16313-65-8) , and general nitro-aromatic handling standards.[1] You must treat this compound as a high-potency skin sensitizer and a potential systemic toxin via absorption.[1]

GHS Hazard Classification (Synthesized)
Hazard ClassCategoryHazard StatementCode
Skin Sensitization Cat 1 May cause an allergic skin reaction.[1]H317
Skin Irritation Cat 2 Causes skin irritation.H315
Eye Irritation Cat 2A Causes serious eye irritation.[2]H319
STOT - SE Cat 3 May cause respiratory irritation.[1]H335
Acute Toxicity Cat 4 Harmful if swallowed (Oral).H302

Personal Protective Equipment (PPE) Matrix

The N-methyl substitution increases lipophilicity compared to the primary amide, significantly enhancing the risk of transdermal absorption.[1] Standard latex gloves are insufficient .

Protection ZoneRequired EquipmentTechnical Rationale
Hand Protection Double Nitrile Gloves (min 0.11 mm thickness) or Silver Shield® (Laminate) for prolonged handling.[1]Nitro-aromatics can permeate thin nitrile.[1] Double gloving provides a breakthrough time buffer and allows outer glove removal upon contamination without exposing skin.
Respiratory N95/P100 Respirator (if outside hood) or Powered Air Purifying Respirator (PAPR) for >10g scale.Fine crystalline powders aerosolize easily. Inhalation allows rapid systemic entry of nitro compounds.
Eye/Face Chemical Splash Goggles (ANSI Z87.1). Face shield required for reactions >500mL.Standard safety glasses do not seal against airborne dust or splashes. Nitro compounds are severe eye irritants.
Body Defense Tyvek® Lab Coat (or chemical-resistant apron) over standard cotton lab coat.[1]Cotton absorbs liquids, keeping the toxin against the skin.[1] Tyvek repels particulates and minor splashes.

Operational Workflow: Handling & Synthesis

A. Engineering Controls
  • Primary Barrier: All weighing and transfer operations must occur inside a certified Chemical Fume Hood with a face velocity of 80–100 fpm.

  • Static Control: Use an ionizing bar or anti-static gun during weighing. Nitro-aromatic powders are often static-prone, leading to "jumping" and dispersal.[1]

B. Solubilization & Reaction Setup

This compound is sparingly soluble in water but soluble in organic polar solvents (DMSO, DMF, Methanol).[1]

  • Solvent Selection: Prefer DMSO or DMF for stock solutions.

    • Caution: DMSO enhances skin permeability, carrying the dissolved nitro compound directly into the bloodstream.[1] Never handle DMSO solutions of this compound with exposed skin.

  • Inert Atmosphere: While not pyrophoric, the amine functionality can oxidize over time. Flush reaction vessels with Argon or Nitrogen .

  • Temperature Control: Avoid heating above 100°C without thermal analysis (DSC). Nitro groups can be energetically unstable at high temperatures in the presence of strong acids or bases.

C. Workflow Visualization

SafeHandling Start Start: 2-Amino-N-methyl-5-nitrobenzamide CheckPPE Verify PPE: Double Nitrile + Goggles + Lab Coat Start->CheckPPE Weighing Weighing (Fume Hood Only) Use Anti-static Gun CheckPPE->Weighing Solvent Dissolution (DMSO/DMF) *High Permeation Risk* Weighing->Solvent If Solution Req. Reaction Reaction Setup (Inert Atm / <100°C) Weighing->Reaction If Solid Addn. Solvent->Reaction Waste Disposal (Halogen-free Organic) Reaction->Waste Post-Exp.

Figure 1: Safe handling logic flow emphasizing the critical risk point at the solubilization stage due to DMSO-enhanced permeation.

Emergency Response Protocols

Self-Validating System: In the event of exposure, immediate action supersedes reporting.[1] Treat before you talk.

Incident TypeImmediate Action Protocol
Skin Contact 1. Drench: Immediately flush with water for 15 minutes. 2. Soap: Wash with non-abrasive soap (nitro compounds are lipophilic; water alone is inefficient). 3. Monitor: Watch for signs of methemoglobinemia (blue lips/fingernails) – a rare but possible effect of nitro-aniline absorption.
Eye Contact 1. Flush: Use eyewash station for 15 full minutes , holding eyelids open. 2. Medical: Seek ophthalmological evaluation immediately.
Inhalation 1. Evacuate: Move to fresh air immediately. 2. Support: If breathing is difficult, trained personnel should administer oxygen.
Spill (Solid) 1. Dampen: Cover with a paper towel dampened with Acetone or Ethanol (to prevent dust). 2. Wipe: Gently wipe up. Do not sweep dry powder. 3. Dispose: Place in a sealed bag as hazardous waste.

Waste Disposal & Deactivation

  • Categorization: Segregate as Hazardous Organic Waste .

  • Labeling: Must be labeled "Toxic" and "Skin Sensitizer".

  • Decontamination of Glassware: Rinse glassware with acetone inside the fume hood before washing. Collect the first acetone rinse as hazardous waste. Do not pour initial rinse down the drain.

References

  • PubChem. (n.d.). 2-Amino-5-nitrobenzamide (Analogous Hazard Source).[1] National Library of Medicine. Retrieved March 4, 2026, from [Link][1]

  • ECHA. (n.d.). C&L Inventory: 2-amino-5-nitrobenzamide. European Chemicals Agency. Retrieved March 4, 2026, from [Link][1]

Sources

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